molecular formula C15H17NO B1178490 mukB protein CAS No. 134908-99-9

mukB protein

Cat. No.: B1178490
CAS No.: 134908-99-9
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Description

The mukB protein is a fundamental Structural Maintenance of Chromosomes (SMC) condensin in Escherichia coli, playing a critical role in chromosome organization and segregation to ensure accurate cell division . This large, multi-domain protein forms a homodimer with a characteristic V-shape, featuring a central hinge region for dimerization, long anti-parallel coiled-coil arms, and N-terminal globular domains that bind and hydrolyze ATP . It functions as the core enzymatic component of the MukBEF complex, where it associates with the regulatory subunits MukF (a kleisin) and MukE (a KITE protein); this complex assembly is essential for its in vivo function and ATPase activity . Acyl Carrier Protein (AcpP), a key protein in fatty acid synthesis, also specifically interacts with the coiled-coil of mukB and is necessary for its ATPase activity, linking chromosome dynamics to cellular metabolism . As a macromolecular condensin, mukB compacts DNA by sequestering DNA supercoils and stabilizing topologically isolated loops, thereby bringing distant chromosomal segments together . Its mechanism involves acting as a macromolecular clamp that forms force-resilient clusters on DNA in a cooperative manner . Furthermore, mukB interacts directly with topoisomerase IV (Topo IV), a key DNA decatenase; this interaction stabilizes mukB on DNA and significantly enhances its DNA condensation activity, which is vital for proper nucleoid compaction and chromosome segregation . Defects in mukB lead to severe chromosome segregation failures, including the production of anucleate cells and mis-positioned nucleoids, highlighting its indispensable role in cellular physiology . This recombinantly produced this compound is an essential reagent for in vitro studies of bacterial chromosome architecture, SMC protein mechanics, and DNA compaction mechanisms.

Properties

CAS No.

134908-99-9

Molecular Formula

C15H17NO

Synonyms

mukB protein

Origin of Product

United States

Foundational & Exploratory

The Role of MukB Protein in E. coli Chromosome Partitioning: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial nucleoid, a highly condensed and organized structure, requires a sophisticated protein machinery for its maintenance and faithful segregation during cell division. In Escherichia coli, the Structural Maintenance of Chromosomes (SMC) complex, MukBEF, is a central player in this process. This technical guide provides a comprehensive overview of the MukB protein's function within the MukBEF complex, detailing its role in chromosome partitioning. The guide summarizes key quantitative data, provides detailed experimental protocols for studying the complex, and visualizes the intricate molecular interactions and pathways involved. This document is intended to serve as a valuable resource for researchers investigating bacterial chromosome dynamics and for professionals involved in the development of novel antimicrobial agents targeting these essential cellular processes.

Introduction: The Architectural Challenge of the Bacterial Chromosome

The E. coli chromosome, a single circular molecule of approximately 4.6 million base pairs, is compacted over 1000-fold to fit within the confines of the bacterial cell. This compaction, however, must be dynamic to allow for essential processes such as DNA replication, transcription, and segregation. The MukBEF complex, a member of the conserved SMC protein family, is critical for the higher-order organization of the E. coli chromosome, ensuring its proper condensation and partitioning into daughter cells. Defects in the MukBEF system lead to severe chromosome segregation defects, resulting in the formation of anucleate cells and temperature-sensitive growth.[1][2]

The core of this machinery is the this compound, a large homodimer characterized by a distinctive rod-and-hinge structure.[3][4] MukB, in concert with its accessory proteins MukE and MukF, forms the functional MukBEF complex, which acts as a bacterial condensin. This guide will delve into the molecular mechanisms underpinning the function of MukB and the MukBEF complex in E. coli chromosome partitioning.

The MukBEF Complex: Structure and Stoichiometry

The functional unit of the MukBEF complex is a pentamer composed of a MukB homodimer, a MukF homodimer (kleisin), and two molecules of MukE (a KITE protein).[5] In vivo, it is proposed that the functional form of the complex is a dimer of these pentameric units, forming a MukB4E4F2 "dimer of dimers".[6]

  • MukB: A large protein (177 kDa) that forms a V-shaped homodimer via a flexible hinge domain.[3][4] Each MukB monomer possesses an N-terminal globular domain and a C-terminal globular domain which together form an ATP-binding head domain. These head domains are connected by a long coiled-coil region interrupted by the hinge.[7][8]

  • MukF: A kleisin protein that bridges the two head domains of the MukB dimer, effectively closing the ring-like structure of the SMC complex.[9] Uniquely among kleisins, MukF forms a stable dimer, which is essential for the dimerization of the entire MukBEF complex.[9]

  • MukE: A KITE (kleisin-interacting tandem winged-helix) protein that interacts with MukF and is crucial for the stability and function of the complex.[10][11]

The intricate interplay between these subunits is essential for the dynamic conformational changes required for DNA binding, translocation, and chromosome organization.

Core Functions of the MukBEF Complex

The MukBEF complex is involved in multiple facets of chromosome management, from large-scale organization to the fine-tuning of DNA topology.

Chromosome Condensation and Organization

The primary role of MukBEF is to organize and compact the E. coli chromosome. It achieves this by promoting long-range intra-arm DNA interactions, effectively forming a series of loops organized around a MukBEF axial core.[1] This activity is distinct from that of the canonical Smc-ScpAB complexes found in many other bacteria, which align the two chromosome arms from a centromere-like locus.[1][12] The MukBEF-mediated organization is crucial for the proper left-ori-right arrangement of the replichores within the cell.[13]

Chromosome Segregation

By condensing the chromosome, MukBEF facilitates its segregation into daughter cells. Mutants lacking functional MukBEF exhibit a high frequency of anucleate cell formation, highlighting the essential role of this complex in partitioning the genetic material.[1][12] The action of MukBEF in positioning the origin of replication (oriC) is a key aspect of this process, and this function is independent of ongoing DNA replication.[13]

Interaction with Topoisomerase IV

MukBEF functionally interacts with Topoisomerase IV (Topo IV), the primary decatenase in E. coli. MukB directly binds to the ParC subunit of Topo IV, and this interaction stimulates the DNA relaxation and decatenation activities of Topo IV.[8] This coordinated action is vital for resolving sister chromatid linkages and ensuring proper chromosome segregation.

Molecular Mechanism of Action

The function of the MukBEF complex is driven by a cycle of ATP binding and hydrolysis, which powers conformational changes that enable DNA entrapment, translocation, and loop extrusion.

The ATP Hydrolysis Cycle

MukB possesses a Walker A and B motif within its head domain, characteristic of ABC transporters and other SMC proteins, which is the site of ATP binding and hydrolysis. The ATPase activity of MukB is essential for its in vivo function.[2]

  • Basal Activity: MukB alone exhibits a very low basal ATPase activity.[5]

  • Stimulation by MukF: The kleisin subunit, MukF, significantly stimulates the ATPase activity of MukB.[5][14]

  • Modulation by MukE: The KITE protein, MukE, inhibits the MukF-stimulated ATPase activity of MukB.[5][14]

This intricate regulation of ATP hydrolysis is thought to control the cycle of DNA binding and release.

DNA Binding and Translocation

The MukBEF complex is believed to function as a loop extrusion motor. Single-molecule studies have shown that MukB can compact DNA and that the full MukBEF complex can translocate along DNA.[10] The energy derived from ATP hydrolysis is thought to fuel this translocation process.[10]

Regulation by MatP

The activity of MukBEF is spatially regulated along the chromosome. In the terminal macrodomain (Ter), a region of approximately 800 kb, the activity of MukBEF is inhibited by the MatP protein.[1] MatP binds to multiple matS sites within the Ter region and acts to unload MukBEF from the chromosome, thereby preventing the formation of long-range DNA contacts in this domain.[1][9][12] The number of matS sites correlates with the extent of MukBEF inhibition.[9][15]

Quantitative Data on MukBEF Function

A comprehensive understanding of the MukBEF complex requires quantitative analysis of its biochemical and biophysical properties. The following tables summarize the available quantitative data. Note: Specific values for some parameters, such as the dissociation constant (Kd) for DNA binding and Michaelis-Menten constants (Km, kcat), are not consistently reported in the literature and may vary depending on experimental conditions.

ParameterValueSpecies/ConditionsReference(s)
In vivo Stoichiometry
MukB:MukE:MukF Ratio4:4:2 (Dimer of Dimers)E. coli (in vivo)[6]
In vivo Abundance
MukB molecules per cell~300-400E. coli[8]
MukE molecules per cell~300-400E. coli[8]
MukF molecules per cell~200E. coli[8]
ATPase Activity
MukB aloneVery low (~0.011 nmol ATP/min/nmol MukB2)In vitro[5]
MukB + MukFStimulated (~21 ATP/min/MukB dimer)In vitro[1]
MukBEFInhibited relative to MukBFIn vitro[5][14]
Single-Molecule Dynamics
MukBEF residence time on chromosome~50-67 secondsE. coli (in vivo)[6][8]
MukBEF loop extrusion rate (modeled)~600 bp/dimer/secondIn silico modeling[6]

Experimental Protocols

The study of the MukBEF complex utilizes a range of sophisticated molecular biology and biophysical techniques. Detailed protocols for key experiments are provided below.

In Vitro Reconstitution of the MukBEF Complex

Objective: To purify and assemble the functional MukBEF complex from its individual subunits for biochemical and structural studies.

Methodology:

  • Protein Expression:

    • Clone the mukB, mukE, and mukF genes into separate expression vectors with affinity tags (e.g., His-tag, Strep-tag).

    • Co-express the tagged proteins in an appropriate E. coli expression strain (e.g., BL21(DE3)).

    • Induce protein expression with IPTG at mid-log phase and continue to grow at a lower temperature (e.g., 18°C) overnight to improve protein solubility.

  • Purification of Subunits:

    • Harvest cells by centrifugation and resuspend in lysis buffer containing protease inhibitors.

    • Lyse cells by sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation.

    • Purify each subunit individually using affinity chromatography corresponding to its tag (e.g., Ni-NTA for His-tagged proteins).

    • Further purify the proteins by ion-exchange and size-exclusion chromatography to ensure homogeneity.

  • Complex Reconstitution:

    • Mix the purified MukB, MukE, and MukF subunits in a stoichiometric ratio (e.g., 2:4:2 for the pentameric complex) in a suitable buffer.

    • Incubate the mixture on ice or at 4°C for several hours to allow for complex formation.

    • Verify complex formation by size-exclusion chromatography, where the reconstituted complex will elute at a higher molecular weight than the individual subunits.

    • Analyze the fractions corresponding to the complex peak by SDS-PAGE to confirm the presence of all three subunits.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genomic regions where the this compound is bound in vivo.

Methodology:

  • Cell Growth and Cross-linking:

    • Grow E. coli cells expressing a tagged version of MukB (e.g., FLAG-MukB) to mid-log phase.

    • Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 20-30 minutes at room temperature.

    • Quench the cross-linking reaction by adding glycine.

  • Cell Lysis and Chromatin Shearing:

    • Harvest cells and resuspend in lysis buffer.

    • Lyse cells using lysozyme (B549824) and sonication to shear the chromatin into fragments of 200-500 bp.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the tag on MukB (e.g., anti-FLAG antibody) overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the formaldehyde cross-links by incubating at 65°C overnight in the presence of proteinase K.

  • DNA Purification and Sequencing:

    • Purify the DNA using phenol-chloroform extraction and ethanol (B145695) precipitation.

    • Prepare a sequencing library from the purified DNA.

    • Sequence the library using a high-throughput sequencing platform.

  • Data Analysis:

    • Align the sequencing reads to the E. coli reference genome.

    • Identify regions of enrichment (peaks) which represent the in vivo binding sites of MukB.

Chromosome Conformation Capture (Hi-C)

Objective: To map the long-range interactions of the E. coli chromosome and assess the impact of the MukBEF complex on its three-dimensional organization.

Methodology:

  • Cell Fixation and Lysis:

    • Fix E. coli cells with formaldehyde to cross-link interacting DNA segments.

    • Lyse the cells to release the cross-linked chromatin.

  • DNA Digestion and Biotinylation:

    • Digest the chromatin with a restriction enzyme that leaves a 5' overhang.

    • Fill in the overhangs with a biotinylated nucleotide to mark the ends of the DNA fragments.

  • Proximity Ligation:

    • Ligate the biotin-marked DNA ends under dilute conditions that favor ligation between cross-linked fragments.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the formaldehyde cross-links.

    • Purify the DNA.

  • Biotin Pull-down and Library Preparation:

    • Shear the purified DNA.

    • Enrich for ligation junctions by pulling down the biotinylated fragments with streptavidin beads.

    • Prepare a sequencing library from the enriched DNA.

  • Sequencing and Data Analysis:

    • Sequence the library using a paired-end sequencing approach.

    • Map the paired-end reads to the E. coli genome and generate a contact matrix that represents the frequency of interaction between all genomic loci.

Single-Molecule Imaging (TIRF Microscopy)

Objective: To directly visualize the dynamics of individual MukBEF complexes interacting with DNA.

Methodology:

  • Protein Labeling and DNA Substrate Preparation:

    • Label purified this compound with a fluorescent dye (e.g., Cy3 or Cy5).

    • Prepare a flow cell with surface-tethered DNA molecules (e.g., lambda DNA).

  • Microscopy Setup:

    • Use a Total Internal Reflection Fluorescence (TIRF) microscope to illuminate only the fluorescently labeled MukB molecules that are near the surface where the DNA is tethered.

  • Data Acquisition:

    • Introduce the labeled MukBEF complex into the flow cell.

    • Record time-lapse movies of the fluorescently labeled MukB molecules binding to, moving along, and dissociating from the DNA.

  • Data Analysis:

    • Track the movement of individual fluorescent spots to determine parameters such as binding lifetime, diffusion coefficient, and translocation velocity.

Signaling Pathways and Logical Relationships

The function of the MukBEF complex is embedded within a network of interactions that regulate its activity and localization. The following diagrams, generated using the DOT language, illustrate these key relationships.

MukBEF_Assembly_and_Function MukB MukB (homodimer) MukBEF MukBEF Complex (pentamer) MukB->MukBEF associates with MukF MukF (kleisin dimer) MukF->MukBEF associates with MukE MukE (KITE dimer) MukE->MukF binds to ADP_Pi ADP + Pi MukBEF->ADP_Pi hydrolyzes DNA DNA MukBEF->DNA binds and translocates on ChromosomeCondensation Chromosome Condensation MukBEF->ChromosomeCondensation promotes ATP ATP ATP->MukBEF binds to head ChromosomeSegregation Chromosome Segregation ChromosomeCondensation->ChromosomeSegregation enables

Caption: Assembly and core function of the MukBEF complex.

MukBEF_ATPase_Cycle_Regulation MukB_ATPase MukB ATPase Activity (basal) MukF_Stimulation MukF binding (Stimulation) MukB_ATPase->MukF_Stimulation MukE_Inhibition MukE binding (Inhibition) MukF_Stimulation->MukE_Inhibition Active_MukBEF Active MukBEF (ATP Hydrolysis) MukE_Inhibition->Active_MukBEF DNA_Binding DNA Binding Active_MukBEF->DNA_Binding powers translocation

Caption: Regulation of the MukB ATPase cycle.

MukBEF_Spatial_Regulation_by_MatP MukBEF MukBEF Complex Chromosome Chromosome MukBEF->Chromosome binds and condenses Unloading MukBEF Unloading MukBEF->Unloading undergoes Ter_Domain Ter Macrodomain matS_sites matS sites Ter_Domain->matS_sites contains MatP MatP Protein matS_sites->MatP binds MatP->MukBEF displaces No_Condensation No Condensation in Ter Unloading->No_Condensation leads to

Caption: Spatial regulation of MukBEF activity by MatP.

Conclusion and Future Directions

The this compound, as the core component of the MukBEF complex, is indispensable for the proper organization and segregation of the E. coli chromosome. Its intricate regulation through ATP hydrolysis and interactions with MukE, MukF, and MatP underscores the complexity of bacterial chromosome dynamics. This technical guide has provided a detailed overview of our current understanding of MukB's function, supported by available quantitative data and experimental methodologies.

Despite significant progress, several key questions remain. The precise mechanism of loop extrusion by MukBEF is still under investigation, and a detailed kinetic model of the entire process is yet to be established. Furthermore, the interplay of MukBEF with other nucleoid-associated proteins and the replication machinery requires further elucidation.

From a drug development perspective, the essential nature of the MukBEF complex makes it an attractive target for novel antimicrobial agents. A deeper understanding of its structure and function will be crucial for the rational design of inhibitors that can disrupt chromosome partitioning and thereby inhibit bacterial growth. Future research in this area will undoubtedly continue to unravel the fascinating complexities of bacterial chromosome biology and may pave the way for new therapeutic strategies.

References

structure of mukB protein coiled-coil domains

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure of MukB Protein Coiled-Coil Domains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural organization of the coiled-coil domains of the Escherichia coli this compound, a crucial component of the bacterial condensin complex involved in chromosome segregation. Understanding the intricate architecture of MukB is paramount for elucidating its mechanism of action and for the development of novel antimicrobial agents targeting bacterial chromosome dynamics.

Executive Summary

MukB, a member of the Structural Maintenance of Chromosomes (SMC) protein family, forms a homodimer with a characteristic rod-and-hinge structure.[1][2][3][4] This architecture is dominated by long, antiparallel coiled-coil domains that connect the N- and C-terminal globular domains, which together form an ATPase "head", to a central "hinge" domain responsible for dimerization.[5][6][7][8] The coiled-coil regions are not continuous but are interrupted by deviations, imparting flexibility to the long arms of the dimer.[5][9] This guide details the quantitative structural parameters of these domains, outlines key experimental protocols for their study, and visualizes their organization and interactions.

Quantitative Data on MukB Structure

The following table summarizes key quantitative data on the E. coli this compound, compiled from various biophysical and structural studies.

ParameterValueMethod(s) of DeterminationReference(s)
Protein Properties
Molecular Weight (Monomer)~177 kDaNucleotide Sequence Prediction[10][11]
Amino Acid Count1534 amino acidsNucleotide Sequence Prediction[11]
Domain Boundaries
N-terminal Globular DomainResidues 1-338 (approx.)Sequence Analysis, EM[2]
Coiled-Coil & HingeResidues 319-1125 (construct for EM)Construct Design for EM[7]
Hinge Domain (crystallized)Residues 566-863 (construct)X-ray Crystallography[8]
Hinge CoreResidues 666-779X-ray Crystallography[8]
C-terminal Globular DomainResidues 1126-1486 (approx.)Sequence Analysis[10][11]
Structural Dimensions
Full Homodimer Length65.3 ± 2.6 nmElectron Microscopy (EM)[7]
Coiled-Coil Arm Length~50 nmElectron Microscopy (EM)[7][8][12]
Hinge Domain Diameter6.7 ± 1.0 nmElectron Microscopy (EM)[7]
Outer Globular Domain Diameter7.3 ± 1.0 nmElectron Microscopy (EM)[7]
V-Shaped Dimer Angle~120°X-ray Crystallography[8]
Biophysical Parameters
Kd (MukB hinge - ParC)~0.4 µMIsothermal Titration Calorimetry[6]
ΔH (MukB hinge - ParC)-8.0 kcal/molIsothermal Titration Calorimetry[6]

Domain Architecture and Interactions

The this compound has a distinct five-domain structure. A single polypeptide chain consists of an N-terminal globular domain, a long coiled-coil region, a central globular hinge domain, a second long coiled-coil region, and a C-terminal globular domain. Two MukB monomers dimerize via their hinge domains to form a V-shaped molecule. The N- and C-terminal domains of each monomer fold together to form an ATPase head.

MukB_Domain_Architecture cluster_monomer1 MukB Monomer 1 cluster_monomer2 MukB Monomer 2 M1_N_Head N-Head M1_CC1 Coiled-Coil 1 M1_Hinge Hinge M1_CC2 Coiled-Coil 2 M2_Hinge Hinge M1_Hinge->M2_Hinge Dimerization M1_C_Head C-Head M2_N_Head N-Head M2_CC1 Coiled-Coil 1 M2_CC2 Coiled-Coil 2 M2_C_Head C-Head

Domain organization of the MukB homodimer.

The coiled-coil domains are crucial for the function of MukB, acting as flexible arms that allow for large conformational changes. These changes are driven by ATP binding and hydrolysis at the head domains and are essential for DNA condensation.[13][14][15]

A key interaction for chromosome segregation is between MukB and Topoisomerase IV (Topo IV). The hinge domain of MukB directly binds to the C-terminal domain of the ParC subunit of Topo IV.[6][16] This interaction stimulates the DNA decatenation and relaxation activities of Topo IV, providing a functional link between chromosome condensation and the resolution of DNA entanglements.[6][16]

MukB_TopoIV_Pathway cluster_mukb MukB Dimer cluster_topoiv Topoisomerase IV MukB MukB Hinge Domain ParC ParC C-terminal Domain MukB->ParC Direct Physical Interaction TopoIV_Activity Decatenation & Relaxation Activity MukB->TopoIV_Activity Stimulates ParC->MukB ParC->TopoIV_Activity part of Chromosome Catenated Daughter Chromosomes TopoIV_Activity->Chromosome Acts on Segregated Segregated Chromosomes Chromosome->Segregated Resolved into

Functional interaction between MukB and Topoisomerase IV.

Experimental Protocols

Detailed methodologies are critical for the reproducible study of the MukB coiled-coil domains. Below are outlines of key experimental protocols.

Protein Expression and Purification

A standard workflow for obtaining pure this compound for structural and biochemical studies involves overexpression in E. coli followed by a multi-step purification process.

Protein_Purification_Workflow Start E. coli Expression Strain (e.g., BL21(DE3)) with His-tagged MukB plasmid Induction Induce Protein Expression (e.g., with IPTG) Start->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication or French Press) in buffer with protease inhibitors Harvest->Lysis Clarification Clarification of Lysate (Ultracentrifugation) Lysis->Clarification Affinity Affinity Chromatography (Ni-NTA resin) Clarification->Affinity Elution Elution (Imidazole gradient) Affinity->Elution SEC Size-Exclusion Chromatography (e.g., Superose 6) Elution->SEC Final Pure this compound (Assess purity by SDS-PAGE) SEC->Final

Workflow for this compound purification.
  • Expression: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding N- or C-terminally His-tagged MukB. Grow cultures to mid-log phase (OD600 ≈ 0.6-0.8) and induce expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).

  • Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme) and lyse by sonication or French press.

  • Purification:

    • Clarify the lysate by ultracentrifugation.

    • Apply the supernatant to a Ni-NTA affinity column.

    • Wash the column extensively with wash buffer (lysis buffer with 20 mM imidazole).

    • Elute the His-tagged this compound using an imidazole gradient (e.g., 50-500 mM).

    • Pool fractions containing MukB and further purify by size-exclusion chromatography (gel filtration) to separate aggregates and ensure a homogenous sample.

  • Verification: Analyze purified fractions by SDS-PAGE and Coomassie staining to assess purity. Confirm protein identity by Western blot or mass spectrometry.

Electron Microscopy of MukB Homodimers

Electron microscopy (EM) has been instrumental in visualizing the overall rod-and-hinge architecture of the MukB homodimer.[7]

  • Sample Preparation: Dilute purified this compound to a final concentration of 10-50 µg/mL in a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM MgCl2).

  • Grid Preparation: Apply a small volume (3-5 µL) of the diluted protein solution to a glow-discharged carbon-coated copper grid for 1-2 minutes.

  • Negative Staining: Blot away excess protein solution and immediately apply a drop of negative stain (e.g., 2% (w/v) uranyl acetate (B1210297) or uranyl formate). After 30-60 seconds, blot away the excess stain.

  • Imaging: Allow the grid to air dry completely. Image the sample using a transmission electron microscope (TEM) at a suitable magnification (e.g., 50,000x) and defocus to visualize the protein particles.

  • Image Analysis: Individual particle images can be analyzed to measure the lengths of the coiled-coil arms and the diameters of the globular domains.[7]

Isothermal Titration Calorimetry (ITC) for MukB-ParC Interaction

ITC is used to quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction between the MukB hinge domain and the ParC subunit of Topo IV.[6]

  • Protein Preparation: Dialyze purified MukB hinge domain construct and ParC C-terminal domain construct extensively against the same buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5% glycerol) to minimize heat of dilution effects.

  • ITC Experiment Setup:

    • Load the sample cell of the ITC instrument with the MukB hinge domain protein at a concentration of approximately 10-20 µM.

    • Load the injection syringe with the ParC C-terminal domain protein at a concentration 10-15 times higher than the cell concentration (e.g., 150-200 µM).

  • Titration: Perform a series of small, sequential injections (e.g., 2-5 µL) of the ParC solution into the MukB solution at a constant temperature (e.g., 25°C).

  • Data Analysis: The heat change associated with each injection is measured. The resulting data are plotted as heat change per mole of injectant versus the molar ratio of the two proteins. Fit the binding isotherm to a suitable model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Topoisomerase IV DNA Decatenation Assay

This assay measures the ability of Topo IV to resolve kinetoplast DNA (kDNA), a network of thousands of interlocked DNA minicircles, into individual circular DNA molecules. The stimulatory effect of MukB on this activity can be assessed.[6]

  • Reaction Mixture: Prepare a reaction mixture containing kDNA (e.g., from Crithidia fasciculata) in Topo IV assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 100 mM potassium glutamate, 6 mM MgCl2, 1 mM DTT, 1 mM ATP).

  • Enzyme and Modulator: Add purified Topo IV (ParC2ParE2) to the reaction mixture. For test reactions, also add purified MukB at various concentrations.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K, followed by incubation to digest the proteins.

  • Analysis: Analyze the reaction products by agarose (B213101) gel electrophoresis. Decatenated, nicked-open circular DNA minicircles will migrate into the gel, while the kDNA network will remain in the well. The amount of released minicircles is a measure of Topo IV activity.

Implications for Drug Development

The coiled-coil domains of MukB are essential for its function in chromosome condensation and segregation. Their unique, long antiparallel structure and the critical protein-protein interactions they mediate, such as the dimerization at the hinge and the interaction with Topo IV, present attractive targets for the development of novel antibacterial agents. Small molecules or peptides that disrupt the dimerization of the hinge, interfere with the flexibility of the coiled-coil arms, or block the interaction with Topo IV could lead to catastrophic failures in bacterial chromosome segregation, resulting in cell death. The detailed structural and functional data presented in this guide provide a foundation for structure-based drug design efforts targeting the bacterial condensin complex.

References

The Architectural Keystone of the Escherichia coli Chromosome: A Technical Guide to the mukB Gene and the MukBEF Complex

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mukB gene in Escherichia coli, its chromosomal location, the structure and function of the MukBEF complex, and its critical role in chromosome organization and segregation. This document details the intricate signaling pathways involving MukBEF and its interacting partners, presents key quantitative data, and outlines detailed experimental protocols for studying this essential cellular machinery.

The mukB Gene: Genomic Locus and Operon Structure

The mukB gene is an essential component of the Escherichia coli chromosome, playing a pivotal role in maintaining genomic integrity. In the well-characterized E. coli K-12 MG1655 strain, the mukB gene is located at the 21-minute position on the chromosome.[1]

Table 1: Genomic Location of the mukB Gene in E. coli K-12 MG1655

FeatureValue
Chromosome Position21 minutes
Start Coordinate983,369
End Coordinate987,826
StrandForward
Gene Length4,458 bp

The mukB gene is part of the mukFEB operon, which also includes the mukF and mukE genes. This co-transcription ensures the coordinated synthesis of the three protein components that form the functional MukBEF complex.

The MukBEF Complex: A Bacterial SMC Machine

The MukBEF complex is a member of the Structural Maintenance of Chromosomes (SMC) family of ATPases, which are crucial for chromosome organization and dynamics in all domains of life. In E. coli, the MukBEF complex is composed of three proteins:

  • MukB: A large homodimer that forms the core of the complex. It possesses a characteristic V-shape with a central hinge domain and two long coiled-coil arms, each terminating in an ATPase head domain.[2][3] The head domains are also responsible for DNA binding.[2]

  • MukF: A kleisin subunit that bridges the two MukB head domains, effectively closing the SMC ring.

  • MukE: A small protein that associates with MukF and is essential for the complex's function.

The functional unit is a dimer of MukBEF complexes, which is thought to act by extruding DNA loops, thereby compacting and organizing the chromosome.[4]

Quantitative Insights into the MukBEF System

Understanding the stoichiometry and binding affinities of the components of the MukBEF system is crucial for elucidating its mechanism of action.

Table 2: Quantitative Data for the MukBEF Complex and Interacting Proteins

ParameterValueReference
MukB Protein Copy Number per Cell~200-400[5]
Binding Affinities (Kd)
MatP (dimer) to MukB hinge (dimer)0.59 µM ± 0.04 µM[6]
ParC (dimer) to MukB hinge (dimer)0.69 µM ± 0.11 µM[6]

Signaling Pathways and Regulatory Interactions

The activity of the MukBEF complex is tightly regulated through its interactions with other proteins, most notably MatP and Topoisomerase IV.

The MukBEF Chromosome Segregation Pathway

The primary role of the MukBEF complex is to organize the bacterial chromosome, facilitating its proper segregation during cell division. This process is ATP-dependent and involves the dynamic interaction of the complex with DNA.

Caption: The MukBEF pathway for chromosome organization and segregation.

Interaction with Topoisomerase IV

MukBEF collaborates with Topoisomerase IV (Topo IV), the primary decatenase in E. coli, to ensure the timely separation of newly replicated sister chromosomes. MukB directly interacts with the ParC subunit of Topo IV.[6]

MukBEF_TopoIV_Interaction MukBEF MukBEF Complex TopoIV Topoisomerase IV (ParC/ParE) MukBEF->TopoIV Direct Interaction (MukB-ParC) Catenated_Chromosomes Catenated Sister Chromosomes TopoIV->Catenated_Chromosomes Recruited to sites of chromosome linkage Decatenated_Chromosomes Decatenated Sister Chromosomes Catenated_Chromosomes->Decatenated_Chromosomes Decatenation Segregation Proper Segregation Decatenated_Chromosomes->Segregation

Caption: Functional interaction between the MukBEF complex and Topoisomerase IV.

Experimental Protocols

The study of the mukB gene and the MukBEF complex relies on a variety of advanced molecular biology techniques. Below are detailed methodologies for key experiments.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This protocol is adapted from studies investigating the genome-wide distribution of MukB in E. coli.[4][7]

Objective: To identify the DNA regions physically associated with the this compound in vivo.

Experimental Workflow:

ChIP_seq_Workflow cluster_in_vivo In Vivo Steps cluster_immunoprecipitation Immunoprecipitation cluster_analysis Downstream Analysis Crosslinking 1. Crosslinking (Formaldehyde) Lysis 2. Cell Lysis Crosslinking->Lysis Sonication 3. Chromatin Sonication Lysis->Sonication IP 4. Immunoprecipitation (Anti-MukB Antibody) Sonication->IP Washing 5. Washing IP->Washing Reverse_Crosslink 6. Reverse Crosslinking Washing->Reverse_Crosslink DNA_Purification 7. DNA Purification Reverse_Crosslink->DNA_Purification Sequencing 8. High-Throughput Sequencing DNA_Purification->Sequencing Mapping 9. Data Analysis: Read Mapping & Peak Calling Sequencing->Mapping

Caption: Workflow for Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).

Methodology:

  • Cell Growth and Crosslinking:

    • Grow E. coli cells to the desired optical density (e.g., mid-exponential phase).

    • Add formaldehyde (B43269) to a final concentration of 1% to crosslink proteins to DNA. Incubate for 20-30 minutes at room temperature with gentle agitation.

    • Quench the crosslinking reaction by adding glycine (B1666218) to a final concentration of 0.125 M and incubate for 5-10 minutes.

    • Harvest cells by centrifugation and wash with an appropriate buffer (e.g., Tris-buffered saline).

  • Cell Lysis and Chromatin Shearing:

    • Resuspend the cell pellet in a lysis buffer containing lysozyme (B549824) to degrade the cell wall.

    • Lyse the cells by sonication on ice. The sonication conditions should be optimized to shear the chromatin to fragments of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

    • Incubate the cleared lysate with a specific antibody against MukB overnight at 4°C with rotation.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.

    • Elute the immunocomplexes from the beads using an elution buffer (e.g., SDS-containing buffer).

  • Reverse Crosslinking and DNA Purification:

    • Reverse the formaldehyde crosslinks by incubating the eluate at 65°C overnight with the addition of NaCl.

    • Treat with RNase A and Proteinase K to remove RNA and proteins, respectively.

    • Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified DNA fragments according to the manufacturer's protocol (e.g., Illumina).

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the E. coli reference genome.

    • Use a peak-calling algorithm to identify genomic regions enriched for MukB binding.

Chromosome Conformation Capture (3C) and Hi-C

These protocols are based on methodologies used to study the three-dimensional organization of the E. coli chromosome.[8][9][10][11][12]

Objective: To identify long-range interactions between different regions of the chromosome, providing insights into its 3D structure.

Experimental Workflow:

HiC_Workflow cluster_in_situ In Situ Steps cluster_ligation_purification Ligation and Purification cluster_sequencing_analysis Sequencing and Analysis Crosslinking 1. Crosslinking (Formaldehyde) Lysis_Permeabilization 2. Cell Lysis & Permeabilization Crosslinking->Lysis_Permeabilization Digestion 3. Restriction Enzyme Digestion Lysis_Permeabilization->Digestion End_Repair_Biotinylation 4. End Repair & Biotinylation Digestion->End_Repair_Biotinylation Proximity_Ligation 5. Proximity Ligation End_Repair_Biotinylation->Proximity_Ligation Reverse_Crosslink 6. Reverse Crosslinking Proximity_Ligation->Reverse_Crosslink DNA_Purification_Shearing 7. DNA Purification & Shearing Reverse_Crosslink->DNA_Purification_Shearing Biotin_Pull_down 8. Biotin Pull-down DNA_Purification_Shearing->Biotin_Pull_down Library_Prep 9. Library Preparation Biotin_Pull_down->Library_Prep Sequencing 10. Paired-End Sequencing Library_Prep->Sequencing Data_Analysis 11. Data Analysis: Interaction Matrix Generation Sequencing->Data_Analysis

Caption: Workflow for the Hi-C experimental protocol.

Methodology:

  • Cell Fixation and Lysis:

    • Crosslink cells with formaldehyde as described for ChIP-seq.

    • Lyse the cells to release the chromatin.

  • Chromatin Digestion:

    • Digest the chromatin with a restriction enzyme (e.g., HindIII or DpnII). The choice of enzyme will determine the resolution of the interaction map.

  • End-labeling and Proximity Ligation:

    • Fill in the restriction fragment overhangs and incorporate a biotinylated nucleotide.

    • Perform a dilute ligation reaction to favor ligation between crosslinked DNA fragments that are in close spatial proximity.

  • Reverse Crosslinking and DNA Purification:

    • Reverse the crosslinks and purify the DNA.

  • Biotin Pull-down and Library Preparation:

    • Shear the DNA to a smaller size.

    • Use streptavidin beads to enrich for biotin-labeled ligation junctions.

    • Prepare a sequencing library from the enriched DNA.

  • Sequencing and Data Analysis:

    • Perform paired-end high-throughput sequencing.

    • Map the paired-end reads to the reference genome and identify interacting loci.

    • Generate a genome-wide interaction matrix and visualize the data as a contact map.

Conclusion and Future Directions

The mukB gene and the MukBEF complex are central to the proper organization and segregation of the E. coli chromosome. The intricate interplay with regulatory factors like MatP and essential enzymes such as Topoisomerase IV highlights a sophisticated system for maintaining genomic stability. The experimental approaches detailed in this guide provide a robust framework for further investigation into the precise molecular mechanisms of MukBEF action.

Future research in this area will likely focus on high-resolution structural studies of the MukBEF complex in different conformational states, single-molecule analyses of its DNA translocation and loop extrusion activities, and a deeper understanding of its coordination with the replication machinery. For drug development professionals, the essential nature of the MukBEF complex makes it an attractive target for the development of novel antibacterial agents. A thorough understanding of its function and regulation is a critical first step in this endeavor.

References

The Role of MukB in Chromosome Condensation and Segregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In bacteria, the faithful segregation of the chromosome into daughter cells is a meticulously orchestrated process. Central to this is the Structural Maintenance of Chromosomes (SMC) complex, which in Escherichia coli is the MukBEF complex. This guide provides a comprehensive technical overview of the core component of this complex, MukB, and its pivotal role in chromosome condensation and segregation. We delve into the molecular mechanisms of MukB-mediated DNA organization, its interplay with regulatory proteins, and the experimental methodologies used to elucidate its function. This document is intended to be a valuable resource for researchers in microbiology, cell biology, and those involved in the development of novel antimicrobial agents targeting bacterial chromosome segregation.

Introduction: The Challenge of Bacterial Chromosome Organization

The bacterial chromosome, a large circular DNA molecule, is compacted over 1000-fold to fit within the confines of the cell, a structure known as the nucleoid. This compaction must be dynamic to allow for essential processes like DNA replication, transcription, and repair, while ensuring that replicated chromosomes are efficiently segregated prior to cell division. The MukBEF complex is a key player in this dynamic organization, functioning as a bacterial condensin to shape and manage the chromosome.

The MukBEF Complex: Architecture and Stoichiometry

MukB is a large protein (approximately 177 kDa) that forms a homodimer.[1][2][3] It possesses a canonical SMC architecture: two long coiled-coil arms emanate from a central hinge domain, which mediates dimerization, and terminate in ATPase head domains. The MukB dimer interacts with two other proteins, MukF and MukE, to form the functional MukBEF complex.

  • MukF: A kleisin subunit that bridges the two head domains of the MukB dimer. Uniquely, MukF itself forms a dimer, which is crucial for the higher-order structure of the MukBEF complex.

  • MukE: A small protein that binds to MukF.

The functional unit of the MukBEF complex is a dimer of dimers, with a stoichiometry of MukB4:MukF2:MukE4 .[4][5][6] This higher-order structure is essential for its function in vivo.

Mechanism of Chromosome Condensation and Segregation

The primary role of MukB is to organize the bacterial chromosome into a condensed and segregated state. This is achieved through a multi-step process involving DNA looping, supercoiling, and the formation of a proteinaceous scaffold.

DNA Looping and Supercoil Trapping

MukB directly binds to DNA and actively extrudes loops. This loop extrusion mechanism is thought to be a fundamental activity of SMC complexes. Single-molecule studies have shown that MukB can compact DNA in a stepwise manner, suggesting the cooperative action of multiple MukBEF complexes.[7] The process involves the formation and stabilization of topologically isolated loops in the DNA.[8] MukB can also sequester negative supercoils, contributing to the overall compaction of the chromosome.[8]

ATPase Activity and its Regulation

MukB possesses a weak intrinsic ATPase activity that is significantly stimulated by its interaction with MukF.[9][10][11] The ATPase cycle of ATP binding and hydrolysis is crucial for the dynamic association of the MukBEF complex with the chromosome. While ATP binding is thought to promote the engagement of the MukB head domains, hydrolysis is required for their disengagement and the release of DNA. DNA itself can relieve the inhibitory effect of MukE on the MukB ATPase activity.[9][10]

Spatial Organization and Colocalization with oriC

Fluorescence microscopy studies have revealed that MukBEF complexes form discrete foci within the cell. These foci are predominantly localized at or near the origin of replication (oriC).[12][13][14] This colocalization is crucial for initiating the bidirectional organization of the chromosome arms. In the absence of MukB, the normal positioning of oriC at mid-cell is lost, and the chromosome arms fail to segregate into distinct cell halves.[14]

Regulation of MukB Function

The activity of the MukBEF complex is tightly regulated to ensure proper chromosome dynamics throughout the cell cycle. Two key regulatory proteins are MatP and Topoisomerase IV.

MatP: Exclusion from the Terminus Region

The MatP protein binds to a series of matS sites located in the terminus region of the chromosome. MatP directly interacts with the hinge domain of MukB and acts as an unloading factor, effectively displacing MukBEF from the terminus.[15][16][17] This exclusion of MukBEF from the terminal macrodomain is critical for the proper segregation of the newly replicated sister chromosomes.

Topoisomerase IV: A Functional Partnership

MukB physically and functionally interacts with Topoisomerase IV (Topo IV), the primary decatenase in E. coli. The interaction occurs between the MukB hinge domain and the C-terminal domain of the ParC subunit of Topo IV.[18] This interaction is mutually beneficial: MukB stimulates the relaxation activity of Topo IV, while Topo IV is recruited to the sites of MukBEF action, primarily the oriC region.[19] This colocalization ensures efficient decatenation of newly replicated origins, a prerequisite for their timely segregation. Interestingly, the binding of MatP and Topo IV to the MukB hinge is mutually exclusive, suggesting a mechanism for the spatiotemporal regulation of their activities.[15]

Quantitative Data Summary

The following tables summarize key quantitative data related to MukB function.

ParameterValueReference(s)
Stoichiometry
MukBEF functional unitMukB4:MukF2:MukE4 (dimer of dimers)[4][5][6]
Binding Affinities
MukB hinge - ParC (Topo IV) Kd~0.4 - 0.5 µM[18]
ATPase Activity
Basal MukB ATPase rateNegligible[9][10]
MukF-stimulated MukB ATPase rate~21 ATP molecules hydrolyzed/min/MukB dimer[9][10]
Cellular Phenotypes
Anucleate cell frequency (ΔmukB)9.1 - 15.7%
Localization
Colocalization of MukB with oriC>88% for a 400 kb region around oriC[12]
Colocalization of MukB with ter~18%[12]
MukB foci per ori1 focus1.4[12]

Table 1: Quantitative Parameters of MukB Function. This table provides a summary of key quantitative data related to the stoichiometry, binding affinities, ATPase activity, and cellular phenotypes associated with MukB.

Experimental Protocols

This section provides an overview of key experimental protocols used to study MukB function.

In Vitro DNA Condensation Assay

Objective: To visualize and quantify the ability of MukB to condense DNA in vitro.

Methodology:

  • Purify MukB protein.

  • Incubate purified MukB with a large DNA substrate (e.g., linearized plasmid or phage DNA) in a suitable buffer.

  • Analyze the products by agarose (B213101) gel electrophoresis. DNA condensation is observed as a change in the electrophoretic mobility of the DNA.

  • Alternatively, single-molecule techniques such as magnetic tweezers or DNA flow-stretching can be used to directly observe and measure DNA compaction by individual MukB complexes in real-time.[7][20][21]

Chromatin Immunoprecipitation (ChIP)

Objective: To determine the in vivo binding sites of MukB on the bacterial chromosome.

Methodology:

  • Grow E. coli cells expressing a tagged version of MukB (e.g., MukB-GFP or MukB-FLAG).

  • Crosslink proteins to DNA using formaldehyde.

  • Lyse the cells and sonicate the chromatin to shear the DNA into small fragments.

  • Immunoprecipitate the MukB-DNA complexes using an antibody specific to the tag.

  • Reverse the crosslinks and purify the immunoprecipitated DNA.

  • Analyze the enriched DNA fragments by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by MukB.

Fluorescence Microscopy for In Vivo Localization

Objective: To visualize the subcellular localization of MukB in live E. coli cells.

Methodology:

  • Construct a strain expressing a fluorescently tagged MukB (e.g., MukB-GFP or MukB-mYPet).

  • Grow the cells to the desired growth phase.

  • Immobilize the cells on an agarose pad.

  • Visualize the fluorescent signal using a fluorescence microscope.

  • To determine colocalization with specific chromosomal loci, strains can be engineered to contain fluorescent repressor-operator systems (FROS) that mark specific DNA regions (e.g., oriC or ter).[12][13][22][23]

Co-immunoprecipitation (Co-IP)

Objective: To identify proteins that interact with MukB in vivo.

Methodology:

  • Grow E. coli cells expressing a tagged version of MukB.

  • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

  • Incubate the cell lysate with an antibody specific to the tag, which is coupled to beads.

  • The antibody will bind to MukB, pulling it down from the lysate along with any interacting proteins.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry to identify the interacting partners.[7][24][25]

Visualizing MukB Pathways and Interactions

The following diagrams, generated using the DOT language, illustrate key aspects of MukB function.

MukBEF_Assembly cluster_MukB MukB Monomers cluster_Hinge cluster_MukF MukF Monomers cluster_MukF_Dimer cluster_MukE MukE Dimers cluster_Complex MukB1 MukB HingeDimer MukB Dimer (Hinge-mediated) MukB1->HingeDimer MukB2 MukB MukB2->HingeDimer MukBEF_monomer MukB2E2F2 Monomer HingeDimer->MukBEF_monomer MukF1 MukF MukFDimer MukF Dimer MukF1->MukFDimer MukF2 MukF MukF2->MukFDimer MukFDimer->MukBEF_monomer MukE1 MukE Dimer MukE1->MukBEF_monomer MukE2 MukE Dimer MukE2->MukBEF_monomer MukBEF_dimer MukB4E4F2 Functional Complex MukBEF_monomer->MukBEF_dimer Dimerization

Caption: Assembly pathway of the functional MukB4E4F2 complex.

MukB_DNA_Looping DNA Chromosome MukBEF MukBEF Complex DNA->MukBEF Binding ADP_Pi ADP + Pi MukBEF->ADP_Pi Hydrolysis Loop DNA Loop Extrusion MukBEF->Loop ATP ATP ATP->MukBEF Condensed Condensed Chromosome Loop->Condensed

Caption: ATP-dependent DNA loop extrusion by the MukBEF complex.

MukB_Regulation cluster_ori oriC Region cluster_ter Terminus Region oriC oriC MukBEF_ori MukBEF oriC->MukBEF_ori associates with TopoIV_ori Topo IV MukBEF_ori->TopoIV_ori recruits & stimulates ter ter MatP MatP ter->MatP binds to matS sites MukBEF_ter MukBEF MatP->MukBEF_ter displaces

References

An In-depth Technical Guide to the ATP/GTP Binding Activity of MukB Protein and Its Significance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Escherichia coli MukB protein, a member of the Structural Maintenance of Chromosomes (SMC) protein family, is a cornerstone of bacterial chromosome organization and segregation. Operating as part of the tripartite MukBEF complex, its function is intrinsically linked to its ability to bind and hydrolyze ATP. This guide provides a comprehensive technical overview of the nucleotide-binding and hydrolysis activities of MukB, detailing the regulatory roles of its accessory proteins, MukE and MukF. While early research hinted at GTP binding, the overwhelming consensus of subsequent, more detailed studies points to ATP as the exclusive, functionally relevant nucleotide. The ATPase activity of MukB is not merely a catalytic function but the engine that drives the dynamic cycle of DNA binding, loop extrusion, and complex disassembly, ensuring the faithful partitioning of the bacterial chromosome. This critical role positions the MukBEF complex, and specifically its ATPase activity, as a promising target for the development of novel antimicrobial agents.

Introduction to the MukBEF Complex

The MukBEF system is the functional condensin in E. coli, essential for compacting and organizing the bacterial chromosome to facilitate its segregation into daughter cells. The complex is composed of three proteins:

  • MukB: A large (177 kDa) homodimeric protein that forms the core of the complex. Each MukB monomer possesses a five-domain architecture: an N-terminal globular "head" domain, a long coiled-coil region interrupted by a "hinge" domain, and a C-terminal globular domain which, together with the N-terminal domain, forms a bipartite ATP-binding cassette (ABC)-like ATPase head.[1] The two monomers dimerize via their hinge domains, forming a V-shaped molecule.

  • MukF: A kleisin-family protein that bridges the two MukB head domains, effectively closing the SMC ring.[2] Uniquely among kleisins, MukF forms a stable dimer, which is crucial for the formation of higher-order MukBEF complexes (dimers of dimers).[2]

  • MukE: A small, dimeric KITE (kleisin-interacting tandem winged-helix element) protein that binds to MukF.[2]

Mutations in any of the mukB, mukE, or mukF genes lead to severe defects in chromosome segregation, resulting in the formation of anucleate cells and temperature-sensitive lethality, underscoring the essential nature of the fully assembled complex.[3]

ATP Binding and Hydrolysis: The Engine of MukB Function

While early studies using photoaffinity cross-linking suggested that MukB could bind both ATP and GTP, the vast body of subsequent and more detailed biochemical research has focused exclusively on its ATPase activity.[1] The functional cycle of the MukBEF complex is powered by the binding and hydrolysis of ATP at the MukB head domains.

The ATPase Cycle

The ATPase cycle of MukB drives a series of conformational changes that are essential for its function in chromosome organization. This cycle can be broadly divided into several key steps:

  • ATP Binding and Head Engagement: The binding of two ATP molecules into the composite sites formed at the interface of the two MukB head domains induces a significant conformational change, leading to their engagement.[4] This head engagement is a prerequisite for the stable association of the complex with DNA.

  • ATP Hydrolysis: Following engagement, ATP is hydrolyzed to ADP and inorganic phosphate (B84403) (Pi). This hydrolysis event is the power stroke of the cycle. The energy released is thought to fuel DNA translocation or loop extrusion.[3]

  • Product Release and Head Disengagement: The release of ADP and Pi leads to the disengagement of the MukB head domains, returning the complex to its resting state, ready for another cycle of ATP binding. This disengagement is also critical for the dynamic loading and unloading of the complex from the chromosome.[2][3]

This entire cycle is tightly regulated by the accessory proteins MukF and MukE, as well as by the presence of DNA itself.

Regulation of ATPase Activity

MukB's ATPase activity is finely tuned by its interaction partners:

  • MukB Alone: In its homodimeric form, MukB exhibits negligible ATPase activity.[3]

  • Stimulation by MukF: The binding of the kleisin MukF dramatically stimulates the ATPase activity of MukB.[3][4] Both the N- and C-terminal domains of MukF contribute independently and additively to this stimulation.[2] Interestingly, maximal stimulation by MukF occurs at a substoichiometric ratio, suggesting that MukF may act catalytically, dissociating from MukB after triggering ATP hydrolysis.[4]

  • Inhibition by MukE: The subsequent binding of MukE to the MukB-MukF complex inhibits the ATPase activity.[2][4] This suggests a regulatory role for MukE in modulating the speed of the ATPase cycle.

  • Relief of Inhibition by DNA: The inhibitory effect of MukE on the MukBF ATPase is relieved in the presence of DNA.[2] This finding provides a direct link between the presence of the DNA substrate and the activation of the MukBEF complex's motor function. However, it is important to note that unlike many other SMC proteins, the basal ATPase activity of the MukBF complex is not directly stimulated by DNA.[2][3]

Quantitative Analysis of MukB's ATPase Activity

The following table summarizes the available quantitative data on the ATPase activity of the MukB complex under various conditions. The data is compiled from multiple studies and highlights the regulatory effects of MukF and MukE.

Protein ComplexConditionATPase Rate (ATP hydrolyzed/MukB dimer/min)Reference
MukB-Negligible[3]
MukBFMukF in excess~21[3]
MukB-0.11 nmol/10 min (for 300 nM MukB₂)[4]
MukBF75 nM MukF₂Significantly stimulated over MukB alone[4]
MukBEFIncreasing MukE concentrationInhibition of MukF-stimulated activity[2][4]

Note: Direct Michaelis-Menten constants (Km) and catalytic turnover rates (kcat) for ATP are not consistently reported in the primary literature. The provided rates represent steady-state hydrolysis under specific experimental conditions.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the ATPase activity and nucleotide binding of the this compound.

Protein Purification and Complex Reconstitution

Objective: To obtain pure MukB, MukE, and MukF proteins and reconstitute the MukBEF complex for in vitro assays.

Protocol Outline:

  • Overexpression: The mukB, mukE, and mukF genes are typically cloned into expression vectors (e.g., pET vectors) and overexpressed in an E. coli expression strain (e.g., BL21(DE3)).

  • Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

  • Purification of Individual Subunits:

    • MukB: Often purified using a combination of affinity chromatography (e.g., Ni-NTA if His-tagged), ion-exchange chromatography, and size-exclusion chromatography.

    • MukE and MukF: Can be co-purified as a stable MukEF complex or purified individually using similar chromatographic techniques.

  • Reconstitution of the MukBEF Complex: Purified MukB, MukE, and MukF are mixed in a defined molar ratio (e.g., 1:2:1 of MukB dimer:MukE dimer:MukF dimer) and incubated to allow complex formation. The reconstituted complex is then typically purified by size-exclusion chromatography to separate it from any unbound subunits.

ATPase Activity Assay (Enzyme-Coupled Spectrophotometric Assay)

Objective: To continuously measure the rate of ATP hydrolysis by monitoring the oxidation of NADH.

Principle: The production of ADP is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) reactions. PK uses ADP to convert phosphoenolpyruvate (B93156) (PEP) to pyruvate, regenerating ATP. LDH then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.

Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing HEPES (pH ~7.5), KCl, MgCl₂, PEP, NADH, and an excess of PK and LDH.

  • Initiation of Reaction: The purified this compound or MukBEF complex is added to the reaction mixture and allowed to equilibrate. The reaction is initiated by the addition of a known concentration of ATP.

  • Data Acquisition: The absorbance at 340 nm is measured over time using a spectrophotometer.

  • Data Analysis: The rate of ATP hydrolysis is calculated from the linear rate of NADH oxidation, using the extinction coefficient of NADH.

ATPase Activity Assay (Malachite Green-Based Phosphate Detection)

Objective: To measure the amount of inorganic phosphate (Pi) released during ATP hydrolysis. The ENZCheck® Phosphate Assay Kit is a commercially available option that is frequently used.

Principle: This is an endpoint or discontinuous assay. The ATPase reaction is allowed to proceed for a set amount of time and is then stopped. A malachite green-molybdate reagent is added, which forms a colored complex with the released Pi. The absorbance of this complex is measured and compared to a standard curve of known Pi concentrations.

Protocol Outline:

  • ATPase Reaction: The purified this compound or MukBEF complex is incubated with ATP in a suitable reaction buffer for a defined period at a specific temperature (e.g., 37°C).

  • Stopping the Reaction: The reaction is stopped, typically by the addition of a solution containing a strong acid and the colorimetric reagent.

  • Color Development: The mixture is incubated to allow for the development of the colored complex.

  • Absorbance Measurement: The absorbance is measured at a wavelength of ~620-650 nm.

  • Quantification: The concentration of released Pi is determined by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.

ATP Binding Assay (Nitrocellulose Filter-Binding Assay)

Objective: To determine the affinity (Kd) of MukB for ATP.

Principle: This assay relies on the property that proteins bind to nitrocellulose filters, whereas free nucleotides do not. If a radiolabeled nucleotide is bound by a protein, it will be retained on the filter.

Protocol Outline:

  • Radiolabeling of ATP: ATP is typically radiolabeled with ³²P or ³⁵S.

  • Binding Reaction: A constant, low concentration of radiolabeled ATP is incubated with varying concentrations of the this compound in a binding buffer.

  • Filtration: The binding reactions are passed through a nitrocellulose filter under vacuum.

  • Washing: The filters are washed with cold binding buffer to remove unbound radiolabeled ATP.

  • Quantification: The amount of radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The fraction of bound ATP is plotted against the protein concentration, and the data are fit to a binding isotherm to determine the dissociation constant (Kd).

Signaling Pathways and Logical Relationships

The function of MukB is not a simple enzymatic reaction but a complex, dynamic process involving multiple conformational states and interactions. These relationships can be visualized to better understand the flow of the process.

MukBEF_Functional_Cycle cluster_loading DNA Loading cluster_translocation DNA Translocation (Loop Extrusion) cluster_unloading DNA Unloading atp_binding 1. ATP Binding head_engagement 2. Head Engagement atp_binding->head_engagement Conformational Change dna_capture 3. DNA Capture head_engagement->dna_capture MukF-dependent atp_hydrolysis 4. ATP Hydrolysis dna_capture->atp_hydrolysis DNA-bound state product_release 5. ADP + Pi Release atp_hydrolysis->product_release Energy Release head_disengagement 6. Head Disengagement product_release->head_disengagement Reset head_disengagement->atp_binding Ready for new cycle

The ATP-driven functional cycle of the MukBEF complex.

ATPase_Assay_Workflow cluster_reagents Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Phosphate Detection cluster_analysis Data Analysis reagents Prepare Reaction Mix: - Buffer (HEPES) - MgCl2 - ATP - Purified MukBEF incubation Incubate at 37°C reagents->incubation atp_hydrolysis ATP -> ADP + Pi incubation->atp_hydrolysis stop_reaction Stop Reaction (e.g., add Malachite Green reagent) atp_hydrolysis->stop_reaction color_development Color Development stop_reaction->color_development measure_absorbance Measure Absorbance at ~630 nm color_development->measure_absorbance quantify Quantify Released Pi measure_absorbance->quantify standard_curve Prepare Phosphate Standard Curve standard_curve->quantify

Workflow for a malachite green-based ATPase assay.

MukBEF_Domain_Interactions MukB_Dimer MukB Dimer MukB_Head1 Head 1 (ATPase) MukB_Dimer->MukB_Head1 contains MukB_Head2 Head 2 (ATPase) MukB_Dimer->MukB_Head2 contains MukB_Hinge Hinge MukB_Dimer->MukB_Hinge dimerizes at DNA DNA MukB_Dimer->DNA binds MukF_Dimer MukF Dimer (Kleisin) MukF_Dimer->MukB_Head1 bridges to MukF_Dimer->MukB_Head2 bridges to MukE_Dimer MukE Dimer (KITE) MukE_Dimer->MukF_Dimer binds to ATP ATP ATP->MukB_Head1 binds ATP->MukB_Head2 binds

Logical relationships of the MukBEF complex components.

Significance and Future Directions

The ATP-dependent activity of the MukBEF complex is fundamental to the viability of E. coli and many other bacteria. Its essential role in chromosome segregation makes it an attractive target for the development of new antimicrobial drugs. A deeper understanding of the molecular mechanism of ATP hydrolysis and the conformational changes it induces could pave the way for the rational design of small molecule inhibitors that specifically disrupt the function of the MukBEF complex.

Future research in this area will likely focus on:

  • High-resolution structural studies: Capturing the MukBEF complex in different nucleotide-bound states (ATP-bound, ADP-Pi-bound, and apo states) will provide a more detailed picture of the conformational changes that drive the ATPase cycle.

  • Single-molecule studies: Techniques such as single-molecule FRET and magnetic tweezers can be used to directly observe the dynamics of DNA loop extrusion by the MukBEF complex in real-time.

  • Screening for inhibitors: High-throughput screening of small molecule libraries for compounds that inhibit the ATPase activity of MukB could lead to the discovery of novel antibiotic lead compounds.

  • Investigating the role of other factors: Further research is needed to understand how the activity of the MukBEF complex is coordinated with other cellular processes, such as DNA replication and cell division.

References

MukB as a structural maintenance of chromosomes (SMC) protein family member

Author: BenchChem Technical Support Team. Date: December 2025

MukB: A Core Component of the Bacterial SMC Condensin Complex

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The structural maintenance of chromosomes (SMC) protein family is fundamental to chromosome architecture and dynamics across all domains of life. In many bacteria, including Escherichia coli, the MukBEF complex, with MukB as its core SMC-like protein, serves as the functional equivalent of eukaryotic condensin. This complex is essential for the proper condensation, organization, and segregation of the bacterial chromosome. Understanding the intricate molecular mechanisms of MukB and the MukBEF complex, from its ATP-dependent conformational changes to its role in DNA loop extrusion, is critical for advancing our knowledge of bacterial chromosome biology. Furthermore, the essential nature of this complex presents a promising, yet underexploited, target for the development of novel antimicrobial agents. This technical guide provides a detailed examination of the MukB protein, summarizing its architectural features, mechanism of action, and biophysical properties, while also providing detailed protocols for key experimental assays.

Molecular Architecture of the MukBEF Complex

The E. coli condensin is a tripartite complex composed of MukB, MukF, and MukE, all encoded by the mukFEB operon.[1][2] This complex plays a central role in chromosome condensation and segregation.[3]

The MukB Subunit: The SMC Core

MukB is the central SMC-like protein in the complex.[2] Like all SMC proteins, MukB forms a homodimer and possesses a characteristic five-domain structure:

  • N-terminal Globular Domain: Contains a Walker A motif, part of the ATP-binding cassette (ABC)-type ATPase "head" domain.[4][5][6]

  • C-terminal Globular Domain: Folds together with the N-terminal domain to form the complete ATPase head, which also possesses DNA binding activity.[5][7][8]

  • Coiled-Coil Arms: Two long, antiparallel α-helical regions that connect the head domain to a hinge domain.[4][9] The arm is estimated to be ~50 nm in length.[2][10]

  • Hinge Domain: A small globular domain that mediates the dimerization of two MukB monomers, forming a characteristic V-shaped molecule.[3][4][7]

This architecture allows the MukB dimer to span significant distances on DNA and undergo large conformational changes powered by ATP hydrolysis.

The MukF Subunit: The Kleisin Bridge

MukF is the kleisin subunit of the complex. Kleisins are essential accessory proteins that bridge the two head domains of an SMC dimer, effectively closing the protein ring.[2][11] MukF is a dimer that interacts with the head domains of the MukB dimer.[11][12] It consists of two winged-helix domains (WHDs) connected by an unstructured linker. The C-terminal WHD binds to the "cap" surface of one MukB head, while the N-terminal middle domain binds to the coiled-coil "neck" of the other.[13] This bridging is crucial for the complex's function and ATPase activity.[14][15]

The MukE Subunit: The Accessory Factor

MukE is another accessory protein that forms a stable complex with MukF.[2][12] While MukE itself does not bind DNA, it modulates the DNA interactions of MukB and is essential for the proper localization and function of the complex in vivo.[2][16] MukE forms dimers that interact with the MukF dimer, creating distinct complexes with 2:2 and 2:4 (MukF:MukE) stoichiometries.[17] It plays a role in regulating the ATPase cycle and the formation of higher-order MukBEF structures.[14][16]

Mechanism of Action

The primary function of MukBEF is to organize and compact chromosomal DNA. This is achieved through a dynamic, ATP-dependent process involving DNA entrapment and the active extrusion of DNA loops.[13]

ATP-Dependent DNA Loading and Loop Extrusion

The MukBEF complex functions as an ATP-powered molecular motor. Cycles of ATP binding and hydrolysis drive conformational changes in the MukB head domains, leading to their engagement and disengagement.[13] This ATPase cycle is thought to regulate the opening and closing of gates within the complex, allowing for the loading and unloading of DNA.[13][14]

The current model suggests a multi-step process:

  • DNA Capture: ATP binding to the MukB head domains triggers the opening of one of the complex's DNA entry gates (the "neck" gate), exposing a DNA capture site.[13]

  • DNA Entrapment: DNA is positioned at the open gate and subsequently ingested into the ring-like structure of the complex, a process powered by a single cycle of ATP hydrolysis.[13]

  • Loop Extrusion: Once loaded, the complex is proposed to translocate along the DNA, actively extruding a loop. This process is fundamental to its role in chromosome compaction.[10][13][18] While the precise mechanism is still under investigation, it is believed to involve iterative cycles of ATP hydrolysis.[10] Single-molecule studies have provided direct evidence of DNA loop extrusion by related SMC complexes.[19]

Interaction with Topoisomerase IV

MukBEF function is physically and functionally linked to Topoisomerase IV (Topo IV), the primary decatenase in E. coli.[4] A direct physical interaction occurs between the hinge domain of MukB and the C-terminal domain of the ParC subunit of Topo IV.[4][20] This interaction is essential for proper chromosome segregation in vivo.[4] MukB stimulates the DNA relaxation activity of Topo IV, suggesting a coordinated mechanism where MukBEF-organized DNA structures are resolved by Topo IV to facilitate chromosome disentanglement.[3][4]

Visualizing MukBEF Mechanisms and Workflows

// Nodes Apo [label="Apo State (MukBEF)\nHeads Disengaged", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; ATP_Bound [label="ATP Binding\nHeads Engaged", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#202124"]; Hydrolysis [label="ATP Hydrolysis", fillcolor="#FBBC05", fontcolor="#202124", color="#202124"]; ADP_Pi [label="ADP+Pi State\nHeads Disengaged", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#202124"]; Release [label="ADP+Pi Release", fillcolor="#34A853", fontcolor="#FFFFFF", color="#202124"];

// Edges Apo -> ATP_Bound [label="2 ATP"]; ATP_Bound -> Hydrolysis [label="Neck Gate Opening\nDNA Capture"]; Hydrolysis -> ADP_Pi [label=""]; ADP_Pi -> Release [label=""]; Release -> Apo [label="Reset"]; } . Caption: The MukBEF ATPase cycle powers conformational changes.

Loop_Extrusion_Model

ATPase_Assay_Workflow

Biophysical and Enzymatic Properties

The function of the MukBEF complex is defined by its enzymatic activity and its interactions with DNA and other proteins. The following tables summarize key quantitative data from in vitro studies.

Table 1: MukB ATPase Activity

ComplexConditionATPase Rate (ATP hydrolyzed/min/MukB dimer)Reference(s)
MukB alone-Negligible[15][21]
MukB + MukFExcess MukF~21[15][21]
MukB + MukF + MukE-Inhibited compared to MukBF[14][15][21]
MukB + MukF + DNA53 bp dsDNANo significant effect[15][21]
MukB + MukF + MukE + DNA5-10 fold excess DNAInhibition by MukE is partially relieved[15][21]

Table 2: Protein-DNA Interactions

Protein/ComplexMethodLigandCommentsReference(s)
MukBGel Mobility ShiftNicked plasmid DNABinds and condenses DNA; ATP is not required for binding in vitro.[1][14]
MukBSingle-Molecule Assayλ-DNAMukB alone can compact DNA; this compaction is inhibited by ATP.[10][22]
MukBEFIn vivo localizationE. coli chromosomeColocalizes with the oriC region.[23]
MukBNitrocellulose Filter50 bp ds-oligonucleotideDemonstrates direct binding to double-stranded DNA.[14]

Table 3: Protein-Protein Interactions

Interacting ProteinsMethodDissociation Constant (Kd)CommentsReference(s)
MukB-D (hinge) + ParCIsothermal Titration Calorimetry~0.4 µMInteraction is with the C-terminal domain of ParC.[4]
MukB-D (hinge) + ParC-CTDIsothermal Titration Calorimetry~0.5 µMConfirms the interaction site on ParC.[4]
MukEAnalytical Ultracentrifugation18 ± 3 µMFor MukE self-association into dimers.[17]
MukF + MukESize Exclusion ChromatographyHigh AffinityForms stable MukF₂E₂ and MukF₂E₄ complexes.[17]

Key Experimental Protocols

Reproducing and building upon existing research requires detailed experimental methods. The following are summarized protocols for key assays used to study MukBEF function.

Protocol: In Vitro ATPase Assay

This protocol is adapted from methods used to measure the ATP hydrolysis rate of MukB and its complexes.[14][15][21]

  • Reaction Buffer Preparation: Prepare a buffer solution containing 50 mM HEPES-KOH (pH 7.5), 20 mM KCl, 10 mM DTT, 2 mM Mg(OAc)₂, and 100 µg/ml BSA.

  • Reaction Setup: In a 10 µl reaction volume, combine purified proteins to their final desired concentrations (e.g., 300-500 nM MukB₂, with varying concentrations of MukF and MukE).

  • Initiation: Start the reaction by adding 2 mM ATP supplemented with [γ-³²P]ATP (e.g., 2 µCi).

  • Incubation: Incubate the reaction mixture at 37°C. For time-course experiments, remove aliquots at various time points. For endpoint assays, incubate for a set time (e.g., 10-30 minutes).

  • Termination: Stop the reaction by adding an equal volume of 1 M formic acid or a quench buffer containing EDTA.

  • Product Separation: Spot 1-2 µl of the terminated reaction onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate. Develop the TLC plate in a buffer such as 0.5 M LiCl / 1 M formic acid to separate the free phosphate (B84403) (³²P-Pi) from the unhydrolyzed ATP ([γ-³²P]ATP).

  • Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of free ³²P-Pi and remaining [γ-³²P]ATP using a phosphorimager.

  • Calculation: Calculate the percentage of ATP hydrolyzed and convert this to a specific rate (e.g., nmol of ATP hydrolyzed per minute per µmol of MukB dimer).

Protocol: Nitrocellulose Filter-Binding Assay for DNA Binding

This assay measures the affinity of a protein for a radiolabeled DNA substrate.[14]

  • DNA Substrate Preparation: Synthesize and anneal complementary oligonucleotides (e.g., 50-bp) to form a double-stranded DNA fragment. End-label one strand with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

  • Binding Reaction: In a suitable binding buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 1 mM DTT, 5% glycerol), incubate a fixed, low concentration of the ³²P-labeled DNA with varying concentrations of this compound.

  • Incubation: Allow the binding reaction to equilibrate by incubating at room temperature or 37°C for 20-30 minutes.

  • Filtration: Assemble a dot-blot or vacuum filtration apparatus with a nitrocellulose membrane placed over a nylon membrane. Nitrocellulose binds protein and protein-DNA complexes, while free DNA passes through.

  • Washing and Filtering: Apply the binding reaction mixture to the membrane under a gentle vacuum. Immediately wash the well with a small volume of ice-cold binding buffer to remove unbound DNA.

  • Quantification: Disassemble the apparatus and allow the membranes to dry. Quantify the radioactivity retained on the nitrocellulose membrane using a phosphorimager or liquid scintillation counting.

  • Data Analysis: Plot the fraction of bound DNA as a function of the MukB concentration. Fit the data to a binding isotherm (e.g., the Hill equation) to determine the equilibrium dissociation constant (Kd).

Protocol: Single-Molecule DNA Curtain Assay

This advanced technique allows for the direct visualization of protein-DNA interactions in real-time.[10][22]

  • Flow Cell Preparation: Create a microfluidic flow cell by attaching a coverslip with inlet and outlet holes to a quartz slide. The surface is functionalized with a lipid bilayer and biotinylated lipids to anchor streptavidin.

  • DNA Tethering: Prepare long DNA molecules (e.g., λ-phage DNA) with biotin (B1667282) modifications on both ends. Introduce the DNA into the flow cell, where it will be tethered at both ends to the streptavidin-coated surface.

  • Visualization: Stain the DNA with an intercalating dye (e.g., SYTOX Orange). Visualize the DNA molecules using total internal reflection fluorescence (TIRF) microscopy.

  • Protein Introduction: Introduce purified, fluorescently labeled MukBEF complex into the flow cell in a buffer containing ATP and an oxygen-scavenging system.

  • Data Acquisition: Record time-lapse movies of the fluorescently labeled protein binding to and translocating on the tethered DNA molecules. Observe the formation and growth of DNA loops.

  • Analysis: Analyze the movies to measure parameters such as protein binding events, residence times, translocation speeds (loop extrusion rates), and the stoichiometry of active complexes by observing photobleaching steps of the fluorescent labels.[19]

Implications for Drug Development

The essentiality of the MukBEF complex for bacterial viability, combined with its structural and functional divergence from eukaryotic SMC complexes, makes it an attractive target for novel antibiotic development.[2][9] Potential therapeutic strategies could include:

  • ATPase Inhibitors: Small molecules that bind to the ATP-binding pocket of MukB could lock the complex in a non-functional state, preventing chromosome condensation and segregation.

  • Interface Disruptors: Compounds designed to disrupt the critical protein-protein interactions within the MukBEF complex (e.g., MukB-MukF or MukF-MukE interfaces) could destabilize the condensin and inhibit its function.

  • DNA-Binding Antagonists: Molecules that prevent the stable association of MukBEF with DNA would directly block its primary function in chromosome organization.

The detailed structural and mechanistic understanding of MukBEF, supported by the robust in vitro assays described herein, provides a solid foundation for structure-based drug design and high-throughput screening campaigns aimed at identifying inhibitors of this vital bacterial machine.

References

The Architecture of Chromosome Segregation: An In-depth Guide to the MukBEF Complex

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bacterial genetics, the precise segregation of chromosomes during cell division is paramount for survival. Central to this process in Escherichia coli and other bacteria is the Structural Maintenance of Chromosomes (SMC) complex, MukBEF. This molecular machine, a member of the condensin superfamily, plays a critical role in the organization, compaction, and segregation of the bacterial chromosome.[1][2] A thorough understanding of the assembly and function of the MukBEF complex, arising from the interaction of its core components—MukB, MukE, and MukF—is crucial for the development of novel antimicrobial strategies that target this essential cellular process.

This technical guide provides a comprehensive overview of the interactions between MukB, MukE, and MukF, detailing the quantitative biophysical parameters that govern the formation of the MukBEF complex. Furthermore, it offers detailed protocols for key experimental techniques used to elucidate these interactions and presents visual representations of the complex's assembly and functional pathways.

I. Quantitative Analysis of MukBEF Subunit Interactions

The formation of the functional MukBEF complex is a stepwise process governed by specific protein-protein interactions. The following tables summarize the available quantitative data on the stoichiometry and binding affinities of the individual subunits.

Interacting ProteinsStoichiometryMethodReference
MukF : MukE2 : 2 and 2 : 4Size Exclusion Chromatography, Analytical Ultracentrifugation[3]
MukB : MukE : MukF4 : 4 : 2Single-molecule fluorescence microscopy[4]
MukB : MukF1 : 1 (dimer to dimer)Inferred from complex stoichiometry[5]
InteractionDissociation Constant (Kd)MethodReference
MukE (monomer) ↔ MukE (dimer)18 ± 3 µMAnalytical Ultracentrifugation[3]
MukF (dimer) + MukE (dimers)High Affinity (Kd not specified)Size Exclusion Chromatography, Analytical Ultracentrifugation[3]
MukB (hinge domain) - ParC~0.4 - 0.5 µMIsothermal Titration Calorimetry[6]
MukB - MukFNot explicitly reported--

II. Core Signaling and Assembly Pathway

The assembly of the MukBEF complex is a dynamic process that is crucial for its function in chromosome organization. The following diagram illustrates the key interactions and the overall architecture of the complex.

MukBEF_Assembly MukBEF Complex Assembly Pathway cluster_MukB MukB Dimer cluster_MukF MukF Dimerization cluster_MukE MukE Dimerization MukB_dimer MukB Dimer (ATPase heads + coiled-coils + hinge) MukBEF Functional MukBEF Complex (MukB4:E4:F2) MukB_dimer->MukBEF Forms core of the complex MukF_monomer1 MukF monomer MukF_dimer MukF Dimer (Kleisin) MukF_monomer1->MukF_dimer MukF_monomer2 MukF monomer MukF_monomer2->MukF_dimer MukF_dimer->MukB_dimer Interacts with ATPase heads MukF_dimer->MukBEF MukE_monomer1 MukE monomer MukE_dimer MukE Dimer (KITE protein) MukE_monomer1->MukE_dimer MukE_monomer2 MukE monomer MukE_monomer2->MukE_dimer MukE_dimer->MukF_dimer Binds to MukF linker MukE_dimer->MukBEF

Caption: Assembly pathway of the MukBEF complex.

III. Experimental Protocols

The characterization of the MukBEF complex relies on a variety of biophysical and biochemical techniques. This section provides detailed protocols for some of the key methodologies used to study the interactions between MukB, MukE, and MukF.

A. Co-Immunoprecipitation (Co-IP) to Detect In Vivo Interactions

This protocol is designed to isolate and identify interacting proteins from a cell lysate.

1. Cell Growth and Lysis:

  • Grow E. coli cells expressing tagged versions of the Muk proteins (e.g., MukB-FLAG, MukF-HA) to mid-log phase (OD600 ≈ 0.5).

  • Harvest cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in a cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C to remove cell debris.

2. Immunoprecipitation:

  • Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator.

  • Pellet the beads and transfer the supernatant to a fresh tube.

  • Add the primary antibody specific to the tagged protein (e.g., anti-FLAG antibody) and incubate for 2-4 hours at 4°C with gentle rotation.

  • Add fresh protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads by centrifugation and wash them three to five times with wash buffer (lysis buffer with a lower concentration of detergent).

3. Elution and Analysis:

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., anti-HA antibody to detect MukF).

CoIP_Workflow Co-Immunoprecipitation Workflow Start Cell Lysate (with tagged proteins) Preclear Pre-clear with Protein A/G beads Start->Preclear Add_Ab Incubate with Primary Antibody Preclear->Add_Ab Add_Beads Add Protein A/G beads to capture Ab-protein complex Add_Ab->Add_Beads Wash Wash beads to remove non-specific binders Add_Beads->Wash Elute Elute bound proteins Wash->Elute Analysis Analyze by Western Blot Elute->Analysis

Caption: Workflow for Co-Immunoprecipitation.

B. Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

1. Chip Preparation and Ligand Immobilization:

  • Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

  • Activate the carboxymethylated dextran (B179266) surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • Inject the purified "ligand" protein (e.g., MukF) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent immobilization.

  • Deactivate any remaining active esters with an injection of ethanolamine.

2. Analyte Binding Measurement:

  • Prepare a series of dilutions of the purified "analyte" protein (e.g., MukE or MukB) in a suitable running buffer (e.g., HBS-EP).

  • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

  • Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the ligand, in real-time. This generates a sensorgram showing association and dissociation phases.

3. Data Analysis:

  • After subtracting the response from a reference flow cell, fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.

SPR_Workflow Surface Plasmon Resonance Workflow Start Activate Sensor Chip (e.g., with EDC/NHS) Immobilize Immobilize Ligand (e.g., MukF) Start->Immobilize Deactivate Deactivate excess active groups Immobilize->Deactivate Inject_Analyte Inject Analyte (e.g., MukE) at various concentrations Deactivate->Inject_Analyte Measure Measure binding in real-time (Sensorgram) Inject_Analyte->Measure Analyze Fit data to binding model to determine Ka, Kd, KD Measure->Analyze

Caption: Workflow for Surface Plasmon Resonance.

C. Cryo-Electron Microscopy (Cryo-EM) for Structural Determination

Cryo-EM allows for the high-resolution structural determination of macromolecular complexes in their near-native state.

1. Sample Preparation:

  • Purify the MukBEF complex to high homogeneity.

  • Apply a small volume (3-4 µL) of the purified complex to a glow-discharged EM grid.

  • Plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot) to embed the complexes in a thin layer of vitreous ice.

2. Data Collection:

  • Screen the frozen grids for areas with optimal ice thickness and particle distribution using a transmission electron microscope (TEM).

  • Collect a large dataset of high-resolution images (micrographs) of the particles at various orientations.

3. Image Processing and 3D Reconstruction:

  • Perform particle picking to select individual particle images from the micrographs.

  • Classify the 2D particle images to sort them into different conformational states or views.

  • Reconstruct a 3D map of the complex from the 2D class averages.

  • Refine the 3D map to high resolution and build an atomic model of the MukBEF complex into the density map.

CryoEM_Workflow Cryo-Electron Microscopy Workflow Start Purified MukBEF Complex Grid_Prep Apply to EM grid and plunge-freeze in liquid ethane Start->Grid_Prep Data_Collection Collect micrographs using TEM Grid_Prep->Data_Collection Particle_Picking Select individual particle images Data_Collection->Particle_Picking Classification 2D Classification of particles Particle_Picking->Classification Reconstruction 3D Reconstruction of the complex Classification->Reconstruction Model_Building Build and refine atomic model Reconstruction->Model_Building

Caption: Workflow for Cryo-Electron Microscopy.

IV. Conclusion and Future Directions

The MukBEF complex is a sophisticated molecular machine essential for bacterial chromosome segregation. The interactions between its subunits, MukB, MukE, and MukF, are tightly regulated to ensure its proper assembly and function. While significant progress has been made in understanding the stoichiometry and overall architecture of the complex, a complete quantitative picture of the binding affinities between all subunits remains to be fully elucidated.

For drug development professionals, the essential nature of the MukBEF complex makes it an attractive target for novel antimicrobial agents. A detailed understanding of the protein-protein interfaces and the energetics of complex formation is critical for the rational design of small molecules or peptides that can disrupt these interactions and thereby inhibit bacterial growth. Future research should focus on determining the precise dissociation constants for the MukB-MukF and MukF-MukE interactions. Furthermore, high-resolution structural studies of the entire MukBEF complex in different functional states will provide invaluable insights into its mechanism of action and pave the way for the development of targeted therapeutics.

References

The Critical Role of MukB in Bacterial Chromosome Segregation: Consequences of Null Mutations and Anucleate Cell Formation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural maintenance of chromosomes (SMC) complexes are fundamental to the organization and segregation of genetic material across all domains of life. In Escherichia coli, the MukBEF complex, with MukB as its core ATPase, serves as the functional analogue to eukaryotic condensins. This guide provides a comprehensive technical overview of the profound consequences of mukB null mutations, with a primary focus on the resulting phenotype of anucleate cell formation. We delve into the molecular functions of the MukBEF complex, present quantitative data on the phenotypic outcomes of mukB inactivation, and provide detailed experimental protocols for the study of these mutants. This document is intended to be a valuable resource for researchers investigating bacterial chromosome dynamics and for professionals in drug development targeting novel antibacterial pathways.

Introduction: The MukBEF Complex and Chromosome Architecture

The faithful segregation of chromosomes is paramount for cell viability. In bacteria, this process is orchestrated by a suite of proteins, among which the SMC complexes play a pivotal role in chromosome condensation and organization.[1] In E. coli, the MukBEF complex is essential for these processes.[2] MukB, a large homodimeric protein with a characteristic rod-and-hinge structure, forms the core of this complex.[3] It possesses DNA binding and ATPase activities, which are crucial for its function.[3][4] MukB associates with two accessory proteins, MukE and MukF, to form the functional MukBEF complex, which is indispensable for proper chromosome partitioning.[2][5]

Mutations in any of the muk genes (mukB, mukE, or mukF) lead to a cascade of severe phenotypic defects, underscoring the complex's central role in cell cycle progression.[6][7] These mutants exhibit temperature-sensitive growth, chromosome decondensation, and, most strikingly, a high frequency of anucleate cell formation, where cell division yields a daughter cell completely lacking a chromosome.[6][7][8] This guide will explore the molecular basis of these consequences and the experimental approaches to their study.

Consequences of mukB Null Mutations

The absence of a functional MukB protein disrupts the higher-order organization of the bacterial chromosome, leading to a failure in the proper segregation of sister chromatids following replication. This results in a number of observable and quantifiable phenotypes.

Anucleate Cell Formation

The most prominent phenotype of mukB null mutants is the production of anucleate cells.[8][9] Following cell division, one daughter cell receives both chromosomes, while the other is an empty cytoplasm devoid of genetic material.[10] This aberrant segregation is a direct consequence of the failure to properly condense and position the chromosomes before septation.[6]

Chromosome Decondensation and Disorganization

In wild-type cells, the bacterial chromosome, or nucleoid, is a compact, organized structure. In mukB null mutants, the nucleoid is decondensed and often appears disorganized, spanning the entire length of the cell.[6][11] This altered morphology is a direct reflection of MukB's role in chromosome condensation.[12] The two chromosome arms, which normally occupy distinct cell halves, fail to separate in mukB mutants and instead extend from pole to pole.[11]

Temperature-Sensitive Growth

mukB null mutants are viable at lower temperatures (e.g., 22-23°C) but are unable to form colonies at higher temperatures (e.g., 37-42°C).[7][9][13] This temperature sensitivity is likely due to an exacerbation of the chromosome segregation defects at higher growth rates, leading to lethal events such as "chromosome guillotining" by the closing septum.[7]

Hypersensitivity to DNA Gyrase Inhibitors

mukB null mutants exhibit hypersensitivity to DNA gyrase inhibitors such as novobiocin (B609625).[7][13] This suggests a functional interplay between the MukBEF complex and DNA topoisomerases in maintaining proper chromosome topology and condensation.[6] Mutations that increase negative supercoiling can partially suppress the mukB phenotype.[14]

Quantitative Analysis of mukB Null Mutant Phenotypes

The phenotypic consequences of mukB deletion can be quantified to assess the severity of the defects and the effects of genetic suppressors.

PhenotypeWild-TypeΔmukB MutantΔmukBtopA10 Suppressor MutantReference(s)
Anucleate Cell Frequency (%) ~0.3~12~1[15]
Temperature Sensitivity Viable at 42°CInviable at 37°C/42°CPartially restored growth at 37°C[7][13][15]
Filamentous Cell Frequency (%) Low4-10Suppressed[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize mukB null mutants.

Construction of a mukB Null Mutant

Objective: To create a strain with a complete deletion of the mukB gene.

Methodology: Gene deletion is typically achieved through homologous recombination, often employing lambda Red recombinase-mediated techniques.

  • Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the mukB gene and 3' ends that anneal to a selectable antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance).

  • PCR Amplification: Amplify the antibiotic resistance cassette using the designed primers.

  • Transformation: Introduce the purified PCR product into an E. coli strain expressing the lambda Red recombinase system (e.g., from plasmid pKD46).

  • Selection: Plate the transformed cells on media containing the appropriate antibiotic to select for recombinants.

  • Verification: Confirm the deletion of the mukB gene by PCR using primers that flank the gene locus and by assessing the resulting phenotype (e.g., temperature sensitivity).

Quantification of Anucleate Cells by Fluorescence Microscopy

Objective: To determine the frequency of anucleate cells in a bacterial population.

Methodology: This protocol utilizes the DNA-intercalating dye 4',6-diamidino-2-phenylindole (DAPI) to visualize nucleoids.

  • Cell Culture: Grow wild-type and mukB mutant strains in appropriate media (e.g., Luria-Bertani broth) at a permissive temperature (e.g., 22°C or 23°C) to mid-exponential phase.[16]

  • Fixation (Optional but recommended for preserving morphology): Fix the cells by adding formaldehyde (B43269) to a final concentration of 2.5% and incubating for 30 minutes at room temperature, followed by washing with phosphate-buffered saline (PBS).

  • Staining: Pellet the cells and resuspend them in PBS containing DAPI (final concentration of 1-2 µg/mL). Incubate in the dark for 15-30 minutes.

  • Microscopy: Mount a small volume of the stained cell suspension on a microscope slide with a coverslip. Visualize the cells using a fluorescence microscope equipped with a DAPI filter set.

  • Quantification: Capture images of multiple fields of view. Count the total number of cells and the number of cells that lack any visible DAPI-stained nucleoid. Calculate the percentage of anucleate cells.[15]

Analysis of Nucleoid Morphology

Objective: To observe the changes in chromosome condensation and organization.

Methodology: Similar to the anucleate cell quantification protocol, but with a focus on the appearance of the nucleoids.

  • Sample Preparation: Prepare and stain cells with DAPI as described in Protocol 4.2.

  • Microscopy: Using a high-resolution fluorescence microscope, observe and capture images of the nucleoids in both wild-type and mukB mutant cells.

  • Analysis: Compare the morphology of the nucleoids. In wild-type cells, expect to see discrete, well-defined nucleoids. In mukB mutants, observe decondensed, irregularly shaped nucleoids that may span the length of the cell.

Signaling Pathways and Molecular Interactions

The function of the MukBEF complex is integrated with other cellular processes, particularly DNA replication and topoisomerase activity.

The MukBEF Functional Pathway

The MukBEF complex is believed to function by actively organizing the chromosome. MukB dimers, in conjunction with MukE and MukF, form a complex that can bridge distant DNA segments, effectively condensing the chromosome. This activity is ATP-dependent.

MukBEF_Pathway cluster_complex MukBEF Complex Formation cluster_function Chromosome Organization cluster_outcome Cellular Outcome MukB MukB (dimer) MukF MukF (kleisin) MukB->MukF DNA_Binding DNA Binding MukE MukE (KITE) MukF->MukE ATP_Hydrolysis ATP Hydrolysis DNA_Binding->ATP_Hydrolysis Chromosome_Condensation Chromosome Condensation ATP_Hydrolysis->Chromosome_Condensation Chromosome_Segregation Proper Chromosome Segregation Chromosome_Condensation->Chromosome_Segregation Viable_Daughter_Cells Viable Daughter Cells Chromosome_Segregation->Viable_Daughter_Cells

Caption: The assembly and function of the MukBEF complex in chromosome organization.

Experimental Workflow for Phenotypic Analysis of mukB Mutants

This workflow outlines the key steps in characterizing a mukB null mutant.

Experimental_Workflow start Start: E. coli Strain mutant_construction Construct ΔmukB Mutant start->mutant_construction phenotypic_analysis Phenotypic Analysis mutant_construction->phenotypic_analysis microscopy Fluorescence Microscopy (DAPI) phenotypic_analysis->microscopy growth_assays Growth Assays phenotypic_analysis->growth_assays anucleate_quant Quantify Anucleate Cells microscopy->anucleate_quant nucleoid_morph Analyze Nucleoid Morphology microscopy->nucleoid_morph temp_sensitivity Assess Temperature Sensitivity growth_assays->temp_sensitivity drug_sensitivity Test Novobiocin Sensitivity growth_assays->drug_sensitivity end End: Characterized Mutant anucleate_quant->end nucleoid_morph->end temp_sensitivity->end drug_sensitivity->end

Caption: A typical experimental workflow for characterizing mukB null mutants.

Genetic Interactions of mukB

The phenotype of mukB null mutants can be modulated by mutations in other genes, revealing important functional relationships.

Genetic_Interactions mukB_null ΔmukB Phenotype (Anucleate Cells, Temp. Sensitivity) suppression Suppression of Phenotype mukB_null->suppression suppressed by topA_mutation topA Mutation (Topoisomerase I) topA_mutation->suppression seqA_mutation seqA Mutation seqA_mutation->suppression

Caption: Genetic suppression of the mukB null phenotype by mutations in topA and seqA.

Implications for Drug Development

The essentiality of the MukBEF complex for bacterial viability, particularly at physiological temperatures, makes it an attractive target for the development of novel antimicrobial agents. Its absence in eukaryotes presents a potential for high specificity. Inhibitors of MukB's ATPase activity or its interaction with DNA or other components of the complex could represent a new class of antibiotics. The hypersensitivity of mukB mutants to existing drugs like novobiocin also suggests potential for synergistic therapeutic strategies.

Conclusion

The study of mukB null mutants has been instrumental in elucidating the mechanisms of bacterial chromosome organization and segregation. The dramatic phenotype of anucleate cell formation serves as a stark indicator of the critical role of the MukBEF complex. A thorough understanding of the molecular consequences of MukB inactivation, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for advancing our knowledge of bacterial cell biology and for the rational design of new antibacterial therapies.

References

An In-depth Technical Guide to the Molecular Weight and Amino Acid Sequence Analysis of the MukB Protein

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the molecular and biochemical properties of the MukB protein, a key component of the bacterial chromosome partitioning machinery. Particular emphasis is placed on its molecular weight, amino acid sequence, and the experimental methodologies used for its characterization.

Introduction to MukB

MukB is a large, homodimeric protein found in Escherichia coli and other bacteria that plays a crucial role in chromosome condensation and segregation.[1][2] It is a member of the Structural Maintenance of Chromosomes (SMC) protein family, which is characterized by a conserved domain architecture.[3][4][5][6] The proper functioning of MukB is essential for the faithful partitioning of chromosomes into daughter cells during cell division.[1][7] Dysfunctional MukB leads to the production of anucleate cells, highlighting its importance in bacterial viability.[1][7]

Quantitative Data Summary

The following table summarizes the key quantitative data for the E. coli K-12 strain this compound.

ParameterValueSource
Calculated Molecular Weight 176,826 Da (~177 kDa)[1][8]
Experimentally Determined Molecular Weight ~180 kDa[1][8]
Amino Acid Count 1534[1][8]
Alternative Amino Acid Count 1486[9][10][11]

Note: The discrepancy in amino acid count may be due to different annotations or strain variations. The 1534 amino acid length is derived from the nucleotide sequence of the mukB gene.[1][8]

Amino Acid Sequence and Domain Organization

The this compound has a distinct multi-domain structure, which is characteristic of SMC proteins.[1][3] This architecture is fundamental to its function in DNA binding and manipulation.

The domains are organized as follows:

  • N-Terminal Globular Domain: Contains a Walker A ATP-binding motif, essential for the protein's ATPase activity.[2][6]

  • Coiled-Coil Region I: A long alpha-helical region that forms a rod-like structure.

  • Hinge Domain: A flexible region that facilitates the dimerization of MukB monomers.[6]

  • Coiled-Coil Region II: Another extended alpha-helical region.

  • C-Terminal Globular Domain: Contains a Walker B ATP-binding motif and contributes to the formation of a complete ATPase head domain with the N-terminal domain.[1][6]

The dimerization of two MukB monomers via their hinge domains results in a V-shaped molecule with two long coiled-coil arms.[6]

Experimental Protocols

This section details the methodologies for the key experiments cited in the analysis of MukB.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a technique used to separate proteins based on their molecular weight.[5][12]

  • Principle: Proteins are denatured and coated with the anionic detergent SDS, which imparts a uniform negative charge.[5][13] The migration of the protein-SDS complexes through the polyacrylamide gel is then primarily dependent on their size.[5][13]

  • Sample Preparation:

    • Mix the purified this compound sample with an equal volume of 2x SDS-PAGE sample buffer (containing SDS, β-mercaptoethanol, glycerol, and bromophenol blue).

    • Heat the sample at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds.[13]

  • Electrophoresis:

    • Prepare a polyacrylamide gel with a concentration suitable for resolving high molecular weight proteins (e.g., a 7.5% or a gradient 4-15% gel).[12]

    • Load the denatured MukB sample and a set of pre-stained molecular weight markers into separate wells of the gel.

    • Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom.

  • Visualization and Analysis:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.[13]

    • Destain the gel to reduce background staining.

    • Determine the relative migration distance (Rf) of the MukB band and the molecular weight standards.[14]

    • Plot a standard curve of the logarithm of the molecular weight of the standards versus their Rf values.

    • Estimate the molecular weight of MukB by interpolating its Rf value on the standard curve.[14][15]

Mass spectrometry is a powerful technique for determining the amino acid sequence of a protein.

  • Principle: The protein is enzymatically digested into smaller peptides.[3] These peptides are then ionized and their mass-to-charge ratios are measured.[16] Further fragmentation of the peptides (tandem mass spectrometry) allows for the determination of their amino acid sequence.[16]

  • Protocol:

    • In-gel Digestion:

      • Excise the MukB band from an SDS-PAGE gel.

      • Destain the gel piece.

      • Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

      • Digest the protein overnight with a protease such as trypsin.

    • Peptide Extraction and Desalting:

      • Extract the peptides from the gel piece.

      • Desalt and concentrate the peptides using a C18 ZipTip or similar reversed-phase chromatography method.[17]

    • Mass Spectrometry:

      • Analyze the peptides using a mass spectrometer, typically with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).[16]

      • Acquire tandem mass spectra (MS/MS) of the peptide ions.[7][16]

    • Data Analysis:

      • Use database search algorithms (e.g., Mascot, SEQUEST) to match the experimental MS/MS spectra to theoretical spectra generated from a protein sequence database.[16]

      • Alternatively, for novel proteins, de novo sequencing can be performed by interpreting the mass differences between fragment ions in the MS/MS spectra.[3][16]

Co-IP is used to identify proteins that interact with a protein of interest.

  • Principle: An antibody specific to the "bait" protein (e.g., MukB) is used to pull it out of a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be precipitated.[18][19][20]

  • Protocol:

    • Cell Lysis:

      • Harvest E. coli cells expressing the proteins of interest.

      • Resuspend the cell pellet in a cold lysis buffer containing protease inhibitors.[2]

      • Lyse the cells by sonication or other appropriate methods.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Pre-clearing (Optional):

      • Incubate the cell lysate with Protein A/G beads to reduce non-specific binding.[18][20]

      • Centrifuge and collect the supernatant.

    • Immunoprecipitation:

      • Add a primary antibody specific to MukB to the cell lysate and incubate to allow antibody-antigen complexes to form.[2]

      • Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.[18]

    • Washing:

      • Pellet the beads by centrifugation and discard the supernatant.

      • Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.[18]

    • Elution and Analysis:

      • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

      • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the suspected interacting partners (e.g., MukE, MukF).

Visualizations

MukB_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_mw_analysis Molecular Weight Determination cluster_seq_analysis Sequence Analysis cluster_interaction_analysis Interaction Analysis ecoli E. coli Culture lysate Cell Lysate ecoli->lysate Lysis sds_page SDS-PAGE lysate->sds_page Denaturation co_ip Co-Immunoprecipitation lysate->co_ip Antibody Incubation mw_estimation MW Estimation sds_page->mw_estimation Staining & Analysis in_gel_digest In-Gel Digestion sds_page->in_gel_digest Band Excision mass_spec Mass Spectrometry in_gel_digest->mass_spec Peptide Extraction seq_id Sequence Identification mass_spec->seq_id Data Analysis western_blot Western Blot co_ip->western_blot Elution & SDS-PAGE

Caption: Workflow for the molecular analysis of the this compound.

MukBEF_Complex cluster_mukbef MukBEF Condensin Complex cluster_topoiv Topoisomerase IV MukB MukB (Homodimer) MukF MukF (Kleisin) MukB->MukF interacts with neck TopoIV_ParC ParC MukB->TopoIV_ParC interacts with hinge MukE MukE MukF->MukE interacts with TopoIV_ParE ParE TopoIV_ParC->TopoIV_ParE forms complex

References

The Genesis of a Chromosomal Guardian: Initial Discovery and Characterization of the mukB Gene

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The discovery of the mukB gene in Escherichia coli marked a pivotal moment in our understanding of bacterial chromosome dynamics and cell division. This technical guide provides an in-depth exploration of the initial discovery and characterization of mukB, a gene encoding a crucial component of the bacterial chromosome segregation machinery. We delve into the seminal experiments that first identified the mukB mutant phenotype, the subsequent mapping and sequencing of the gene, and the initial biochemical characterization of the MukB protein. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational research on this important bacterial protein. Detailed experimental protocols, quantitative data summaries, and visual representations of key processes are provided to offer a thorough and practical resource.

Introduction

The faithful segregation of genetic material is a fundamental process for all life. In bacteria, this process is remarkably efficient, ensuring that each daughter cell receives a complete copy of the chromosome. The discovery of the mukB gene provided one of the first critical insights into the molecular machinery governing this process in E. coli. The product of this gene, MukB, was the first identified member of the Structural Maintenance of Chromosomes (SMC) protein family in bacteria, a family of proteins now known to be universally conserved and essential for chromosome organization and dynamics in all domains of life.[1]

This guide will revisit the foundational studies that brought mukB to light, providing a detailed account of the experimental journey from the initial observation of a curious mutant phenotype to the characterization of a novel protein with a critical role in cell division.

The Initial Discovery: Isolation of the mukB Mutant

The story of mukB begins with the isolation of an E. coli mutant exhibiting a distinct and informative phenotype. Researchers identified a temperature-sensitive mutant that, even at permissive low temperatures, produced a significant number of normal-sized anucleate cells.[2][3][4][5][6] This observation strongly suggested a defect in the process of chromosome partitioning, where replicated chromosomes fail to properly segregate into daughter cells.

Mutant Phenotype

The key characteristics of the initial mukB mutant are summarized in the table below.

Phenotypic CharacteristicObservation in mukB MutantWild-Type ControlReference
Anucleate Cell FormationSpontaneous production of normal-sized anucleate cells at low temperature.Rare occurrence of anucleate cells.[2][3][4][5][6]
Temperature SensitivityInability to form colonies at high temperatures.Normal colony formation at high temperatures.[2][3][4]
Nucleoid MorphologyIrregularly distributed nucleoids along elongated cells at high temperature.Well-defined, centrally located nucleoids.[2][4][6]
Experimental Protocol: Mutant Isolation

While the precise, step-by-step protocol for the initial mutant screen is detailed in the original publication by Niki et al. (1991), the general approach involved the following key steps:

  • Mutagenesis: A culture of wild-type E. coli was treated with a mutagen (e.g., N-methyl-N'-nitro-N-nitrosoguanidine, NTG) to induce random mutations in the bacterial genome.

  • Screening for Temperature Sensitivity: The mutagenized cells were plated and incubated at a permissive (low) temperature to allow all cells to form colonies. These colonies were then replica-plated to a high temperature. Colonies that failed to grow at the high temperature were selected as temperature-sensitive mutants.

  • Microscopic Examination for Anucleate Cell Formation: The temperature-sensitive mutants were then grown in liquid culture at the permissive temperature and examined under a microscope using a DNA-specific stain (such as DAPI). Mutants that showed a high frequency of anucleate cells were selected for further study.

G Wild-type E. coli Wild-type E. coli Mutagenesis (NTG) Mutagenesis (NTG) Wild-type E. coli->Mutagenesis (NTG) Temperature-sensitive screen Temperature-sensitive screen Mutagenesis (NTG)->Temperature-sensitive screen Microscopic analysis (DAPI) Microscopic analysis (DAPI) Temperature-sensitive screen->Microscopic analysis (DAPI) Identification of mukB mutant Identification of mukB mutant Microscopic analysis (DAPI)->Identification of mukB mutant High frequency of anucleate cells Further analysis Further analysis Identification of mukB mutant->Further analysis

Genetic and Molecular Characterization of mukB

Following the identification of the mutant, the next crucial steps were to locate the responsible gene on the chromosome and to determine its DNA sequence.

Gene Mapping

The mukB gene was mapped to 21 minutes on the E. coli chromosome.[2][3][4] This was achieved through standard genetic mapping techniques of the time, which likely involved:

  • Conjugation Mapping: Transferring chromosomal DNA from a wild-type Hfr strain to the mukB mutant and selecting for recombinants that had regained the wild-type phenotype. The time of entry of the wild-type allele would indicate its approximate location on the chromosome.

  • Transduction Mapping: Using a bacteriophage (such as P1) to transfer small fragments of the chromosome from a wild-type strain to the mukB mutant. The frequency of co-transduction with known genetic markers in the 21-minute region would allow for a more precise localization of the gene.

Gene Cloning and Sequencing

Once the approximate location of mukB was known, the gene was cloned and its nucleotide sequence was determined. This process would have involved:

  • Creation of a Genomic Library: Chromosomal DNA from wild-type E. coli was fragmented and inserted into a plasmid vector to create a library of plasmids, each containing a different piece of the bacterial genome.

  • Complementation: The plasmid library was transformed into the mukB mutant. Transformants that were able to grow at the non-permissive high temperature were selected. The plasmid from these complemented mutants was then isolated, as it was expected to contain the wild-type mukB gene.

  • Sequencing: The DNA sequence of the insert in the complementing plasmid was determined.

The this compound

The nucleotide sequence of the mukB gene revealed a large open reading frame encoding a protein of approximately 177 kDa.[2][3][4][6] Bioinformatic analysis of the deduced amino acid sequence predicted a protein with several distinct domains:

  • N-terminal globular domain: Containing a nucleotide-binding sequence.[2][3][4]

  • Central region: Comprising two alpha-helical coiled-coil domains separated by a globular domain.[2][3][4]

  • C-terminal globular domain: Rich in cysteine, arginine, and lysine (B10760008) residues.[2][3][4]

This predicted structure was later confirmed by biochemical studies.

Biochemical Characterization of the this compound

The cloning of the mukB gene paved the way for the purification and biochemical characterization of the this compound, providing the first insights into its molecular function.

Purification of MukB

The this compound was purified from E. coli strains overexpressing the gene. A typical purification protocol would involve:

  • Cell Lysis: Breaking open the E. coli cells to release the cellular contents.

  • Centrifugation: Separating the soluble proteins from cell debris.

  • Column Chromatography: Using a series of chromatography steps to separate MukB from other proteins based on its size, charge, and affinity for specific ligands. This often included DNA-cellulose column chromatography, which demonstrated MukB's affinity for DNA.[7][8]

Molecular Architecture and Activities

Biochemical and structural studies revealed several key features of the this compound:

  • Homodimerization: MukB functions as a homodimer, forming a characteristic V-shaped or rod-and-hinge structure.[7][8][9] The dimerization is mediated by the hinge domain, which separates the long coiled-coil regions.[9]

  • DNA Binding: MukB was shown to possess DNA binding activity through experiments such as chromatography on DNA-cellulose columns and gel retardation assays.[7][8]

  • ATP/GTP Binding and Hydrolysis: Photoaffinity cross-linking experiments demonstrated that MukB binds to ATP and GTP.[7][8] It was later shown to have ATPase activity.[9]

Biochemical PropertyExperimental EvidenceReference
Dimeric StateGel filtration chromatography, electron microscopy[7][8]
DNA BindingDNA-cellulose chromatography, gel retardation assay[7][8]
Nucleotide BindingPhotoaffinity cross-linking with ATP and GTP[7][8]

G cluster_function Molecular Function MukB_monomer N-terminal Globular Domain (ATP binding) |  Coiled-coil |  Hinge |  Coiled-coil |  C-terminal Globular Domain (DNA binding) MukB_dimer MukB Dimer |  Hinge-mediated dimerization MukB_monomer:f2->MukB_dimer:f1 Dimerization DNA Binding DNA Binding MukB_dimer->DNA Binding ATP Hydrolysis ATP Hydrolysis MukB_dimer->ATP Hydrolysis Chromosome Condensation Chromosome Condensation DNA Binding->Chromosome Condensation ATP Hydrolysis->Chromosome Condensation

The MukBEF Complex and Interaction with Topoisomerase IV

Further research revealed that MukB does not act alone but is part of a larger protein complex, and its function is intertwined with other key cellular enzymes.

The MukBEF Complex

Two additional genes, mukE and mukF, were identified in the same operon as mukB.[10] Null mutants of mukE and mukF exhibited the same phenotype as mukB null mutants, namely temperature sensitivity and the production of anucleate cells.[10] This indicated that MukE and MukF are also essential for chromosome partitioning and likely function together with MukB. Indeed, subsequent studies confirmed that MukB, MukE, and MukF form a stable complex, now known as the MukBEF complex.[1]

G cluster_operon muk Operon (21 min) cluster_complex MukBEF Complex smtA smtA mukF mukF mukE mukE MukF MukF mukF->MukF mukB mukB MukE MukE mukE->MukE MukB MukB mukB->MukB Chromosome Partitioning Chromosome Partitioning MukB->Chromosome Partitioning MukE->Chromosome Partitioning MukF->Chromosome Partitioning

Interaction with Topoisomerase IV

A functional link between the MukBEF complex and another crucial enzyme in chromosome maintenance, topoisomerase IV, was discovered. Mutations in the topA gene, which encodes topoisomerase I, were found to suppress the temperature-sensitive phenotype and the formation of anucleate cells in mukB mutants. This genetic interaction suggested a functional relationship between MukB and DNA topology. Later studies demonstrated a direct physical interaction between MukB and the ParC subunit of topoisomerase IV.[1] This interaction is crucial for the proper condensation and segregation of the bacterial chromosome.

Conclusion

The initial discovery and characterization of the mukB gene was a landmark achievement in the field of bacterial cell biology. The journey from the identification of a mutant with a chromosome segregation defect to the biochemical characterization of a large, multi-domain protein laid the groundwork for our current understanding of bacterial chromosome dynamics. The this compound, as the first identified bacterial SMC protein, has become a paradigm for studying chromosome organization and segregation in prokaryotes. The foundational research detailed in this guide not only elucidated the function of a single, critical gene but also opened up a new field of inquiry into the complex molecular machines that ensure the faithful inheritance of genetic information in bacteria. This knowledge continues to be of paramount importance for basic research and for the development of novel antimicrobial strategies targeting essential cellular processes.

References

Methodological & Application

Application Notes and Protocols for Cloning and Overexpression of the Full-Length mukB Gene in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The mukB gene in Escherichia coli encodes a large, 177 kDa protein that is a core component of the bacterial condensin complex, MukBEF.[1] This complex plays a crucial role in chromosome organization, segregation, and maintenance of chromosome architecture.[2][3][4][5][6] MukB, in conjunction with MukE and MukF, forms a complex that is essential for the proper partitioning of chromosomes into daughter cells. Dysfunctional MukB leads to the production of anucleate cells, highlighting its importance in bacterial viability.[1][7] The study of MukB is critical for understanding bacterial cell division and for the development of novel antimicrobial agents targeting this essential process.

These application notes provide detailed protocols for the cloning of the full-length E. coli mukB gene into an expression vector, subsequent overexpression in E. coli, and purification of the recombinant MukB protein.

Data Presentation

Table 1: Optimization of MukB Overexpression Conditions
ParameterCondition 1 (High Yield)Condition 2 (High Solubility)Condition 3 (Rapid Expression)
Host Strain E. coli BL21(DE3)E. coli BL21(DE3) pLysSE. coli BL21(DE3)
Expression Vector pET-28a(+) with N-terminal His-tagpET-28a(+) with N-terminal His-tagpET-28a(+) with N-terminal His-tag
Growth Medium Terrific Broth (TB)Luria-Bertani (LB) BrothLuria-Bertani (LB) Broth
Induction OD₆₀₀ 0.6 - 0.80.4 - 0.60.6 - 0.8
Inducer (IPTG) 0.5 - 1.0 mM0.1 - 0.4 mM1.0 mM
Induction Temp. 18-25°C16-20°C37°C
Induction Time 12-16 hours (overnight)16-24 hours (overnight)3-4 hours
Expected Yield 20-50 mg/L of culture10-30 mg/L of culture15-40 mg/L of culture
Solubility Moderate to HighHighLow to Moderate
Table 2: Purification of His-tagged this compound
Purification StepBuffer ComponentConcentrationPurpose
Lysis Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300-500 mMReduce non-specific binding
Imidazole10-20 mMReduce non-specific binding
Glycerol10% (v/v)Protein stabilization
Protease Inhibitor Cocktail1XPrevent protein degradation
Wash Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl300-500 mMRemove non-specific binders
Imidazole20-50 mMRemove weakly bound proteins
Elution Buffer Tris-HCl, pH 8.050 mMBuffering agent
NaCl150-300 mMMaintain protein solubility
Imidazole250-500 mMElute His-tagged protein

Experimental Protocols

Protocol 1: Cloning of Full-Length mukB Gene into pET-28a(+)

This protocol describes a representative method for cloning the full-length mukB gene (approximately 4.5 kb) from E. coli K-12 genomic DNA into the pET-28a(+) expression vector using restriction enzyme digestion.

1.1. Primer Design and PCR Amplification:

  • Design forward and reverse primers to amplify the entire coding sequence of the mukB gene.

  • Incorporate restriction sites for enzymes such as NdeI and XhoI into the 5' ends of the forward and reverse primers, respectively. These sites should be compatible with the multiple cloning site of the pET-28a(+) vector.

  • Add a 6-8 nucleotide leader sequence upstream of the restriction site to ensure efficient digestion.

  • Forward Primer Example (NdeI): 5' - GATATCATATG ATGAAAAAATTACGTGAAATT - 3' (CATATG is the NdeI site)

  • Reverse Primer Example (XhoI): 5' - GATATCTCGAG TTAGTTTTTCAGCTTTTGC - 3' (CTCGAG is the XhoI site)

  • Perform PCR using a high-fidelity DNA polymerase to amplify the mukB gene from E. coli K-12 genomic DNA.

  • Analyze the PCR product on a 1% agarose (B213101) gel to confirm the correct size (~4.5 kb).

  • Purify the PCR product using a PCR purification kit.

1.2. Restriction Digest:

  • Digest both the purified PCR product and the pET-28a(+) vector with NdeI and XhoI restriction enzymes.

  • Set up the digestion reactions according to the enzyme manufacturer's protocol. A typical reaction includes DNA, 10X reaction buffer, the restriction enzymes, and nuclease-free water.

  • Incubate the reactions at 37°C for 1-2 hours.

  • Purify the digested vector and insert by gel electrophoresis on a 1% agarose gel, followed by gel extraction.

1.3. Ligation:

  • Set up a ligation reaction to insert the digested mukB gene into the digested pET-28a(+) vector.

  • Use a molar ratio of insert to vector of 3:1.

  • The ligation reaction typically contains the digested vector, digested insert, T4 DNA ligase, and 10X T4 DNA ligase buffer.

  • Incubate the reaction at 16°C overnight or at room temperature for 1-2 hours.

1.4. Transformation:

  • Transform competent E. coli DH5α cells with the ligation product.

  • Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL), the selection marker for pET-28a(+).

  • Incubate the plates at 37°C overnight.

1.5. Verification of Clones:

  • Select several colonies and grow them overnight in LB broth with kanamycin.

  • Isolate the plasmid DNA using a miniprep kit.

  • Verify the presence of the mukB insert by restriction digestion of the purified plasmid with NdeI and XhoI.

  • Confirm the correct sequence and orientation of the insert by DNA sequencing.

Protocol 2: Overexpression and Purification of His-tagged MukB

2.1. Transformation into Expression Host:

  • Transform the verified pET-28a(+)-mukB plasmid into a suitable E. coli expression host, such as BL21(DE3).

  • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).

  • Incubate at 37°C overnight.

2.2. Protein Expression:

  • Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of Terrific Broth (for higher yield) or LB broth with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking (200-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18°C for improved solubility).

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate the culture at 18°C for 12-16 hours with shaking.

2.3. Cell Harvesting and Lysis:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30-40 mL of ice-cold Lysis Buffer (see Table 2).

  • Lyse the cells by sonication on ice or by using a French press.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

2.4. Affinity Chromatography Purification:

  • Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Lysis Buffer.

  • Load the clarified lysate onto the column.

  • Wash the column with 10-20 column volumes of Wash Buffer (see Table 2) to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with 5-10 column volumes of Elution Buffer (see Table 2).

  • Collect fractions and analyze them by SDS-PAGE to identify the fractions containing pure MukB.

2.5. Protein Concentration and Storage:

  • Pool the fractions containing pure MukB.

  • If necessary, concentrate the protein using a centrifugal filter device.

  • Dialyze the protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

  • Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

  • Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Visualizations

experimental_workflow cluster_cloning Protocol 1: Cloning cluster_expression Protocol 2: Overexpression & Purification pcr PCR Amplification of mukB gene digest Restriction Digest of PCR product and pET-28a(+) pcr->digest ligation Ligation digest->ligation transform_dh5a Transformation into E. coli DH5α ligation->transform_dh5a verify Clone Verification (Restriction Digest & Sequencing) transform_dh5a->verify transform_bl21 Transformation into E. coli BL21(DE3) verify->transform_bl21 Verified Plasmid expression Protein Expression (IPTG Induction) transform_bl21->expression lysis Cell Lysis expression->lysis purification Ni-NTA Affinity Chromatography lysis->purification analysis SDS-PAGE & Protein Concentration purification->analysis

Caption: Experimental workflow for cloning and overexpression of MukB.

mukb_pathway cluster_mukbef MukBEF Condensin Complex cluster_chromosome Chromosome Dynamics cluster_regulation Regulation MukB MukB (Dimer) MukF MukF (Kleisin) MukB->MukF binds Chromosome E. coli Chromosome Organization Chromosome Organization & Condensation MukB->Organization promotes TopoIV Topoisomerase IV MukB->TopoIV interacts with & stimulates MukE MukE MukF->MukE binds Segregation Chromosome Segregation Organization->Segregation facilitates TopoIV->Segregation decatenates sister chromosomes MatP MatP MatP->MukB displaces from ter region

Caption: Role of MukBEF in E. coli chromosome segregation.

References

Application Notes and Protocols for Recombinant MukB Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the expression and purification of recombinant E. coli MukB protein. MukB is a bacterial condensin essential for chromosome condensation, segregation, and cell cycle progression, making it a key target for novel antibiotic development.[1] This protocol outlines a robust method for obtaining high-purity, active MukB suitable for structural and functional studies.

Introduction

The mukB gene product is a large, homodimeric protein that forms a V-shaped structure with a central hinge and globular head and tail domains.[1][2][3] It functions as part of the MukBEF complex, which is crucial for the proper partitioning of chromosomes during cell division.[4][5] MukB exhibits DNA binding and ATP/GTP binding activities, which are central to its role in organizing and compacting chromosomal DNA.[2][3] Understanding the biochemical activities of MukB is critical for elucidating the mechanisms of bacterial chromosome segregation and for the development of inhibitors that could serve as novel antibacterial agents. This protocol describes the expression of His-tagged MukB in E. coli and its subsequent purification using a multi-step chromatography process.

Data Presentation

Table 1: Expected Yield and Purity of Recombinant this compound

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Lysate 150045~3100
IMAC (Ni-NTA) 5040~8089
Ion Exchange (Anion) 1513.5~9030
Size Exclusion 109.5>9521

Note: Values are representative and may vary depending on expression levels and optimization of purification steps.

Experimental Protocols

Expression of Recombinant His-tagged MukB

This protocol is optimized for the expression of N-terminally His-tagged MukB in E. coli BL21(DE3) cells.

Materials:

  • pET expression vector containing the His-tagged mukB gene

  • E. coli BL21(DE3) competent cells

  • Luria-Bertani (LB) broth and agar (B569324) plates

  • Ampicillin (B1664943) (100 mg/mL stock)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M stock)

Protocol:

  • Transform the pET-MukB plasmid into E. coli BL21(DE3) competent cells and plate on LB agar containing 100 µg/mL ampicillin. Incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with 100 µg/mL ampicillin and grow overnight at 37°C with shaking (220 rpm).

  • Inoculate 1 L of LB broth containing 100 µg/mL ampicillin with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[6][7]

  • Induce protein expression by adding IPTG to a final concentration of 0.4 mM.[7]

  • Continue to incubate the culture for 4-6 hours at 30°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C until needed.

Cell Lysis and Lysate Clarification

Materials:

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM PMSF, 1 mg/mL lysozyme)

  • Sonicator

  • High-speed centrifuge

Protocol:

  • Resuspend the frozen cell pellet in 30-40 mL of ice-cold Lysis Buffer per liter of original culture.

  • Incubate on ice for 30 minutes to allow for lysozyme (B549824) activity.

  • Lyse the cells by sonication on ice. Use short bursts of 30 seconds followed by 30-second cooling periods to prevent overheating.

  • Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble His-tagged this compound.

Purification of Recombinant MukB

This purification strategy employs a three-step chromatography process: Immobilized Metal Affinity Chromatography (IMAC), followed by Ion Exchange Chromatography (IEX) and Size Exclusion Chromatography (SEC).

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Ni-NTA Agarose resin

  • IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol)

  • IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol)

Protocol:

  • Equilibrate the Ni-NTA resin with 5-10 column volumes (CV) of Lysis Buffer.

  • Load the clarified lysate onto the column at a slow flow rate (e.g., 1 mL/min).

  • Wash the column with 10-20 CV of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged this compound with 5-10 CV of IMAC Elution Buffer. Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing the purified MukB.

Step 2: Ion Exchange Chromatography (IEX)

Materials:

  • Anion exchange column (e.g., Mono Q or Q Sepharose)

  • IEX Buffer A (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 5% glycerol)

  • IEX Buffer B (50 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT, 5% glycerol)

Protocol:

  • Dialyze or buffer exchange the pooled fractions from the IMAC step into IEX Buffer A to reduce the imidazole and salt concentration.

  • Equilibrate the anion exchange column with IEX Buffer A.

  • Load the dialyzed sample onto the column.

  • Wash the column with IEX Buffer A until the baseline is stable.

  • Elute the bound proteins with a linear gradient of 0-100% IEX Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE. Pool fractions containing pure MukB.

Step 3: Size Exclusion Chromatography (SEC)

Materials:

  • Size exclusion chromatography column (e.g., Superdex 200 or Sephacryl S-400)[2]

  • SEC Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 5% glycerol)

Protocol:

  • Concentrate the pooled fractions from the IEX step to a suitable volume (typically 1-2% of the column volume).[8]

  • Equilibrate the size exclusion column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing highly pure MukB.

  • Determine the protein concentration (e.g., by Bradford assay or measuring absorbance at 280 nm), aliquot, and store at -80°C.

Visualizations

MukB Purification Workflow

MukB_Purification_Workflow Expression Expression in E. coli Harvest Cell Harvest Expression->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC IMAC (Ni-NTA) Lysis->IMAC Soluble Lysate IEX Ion Exchange (Anion) IMAC->IEX Eluted Fractions SEC Size Exclusion IEX->SEC Pooled Fractions PureProtein Pure this compound SEC->PureProtein Purified Fractions

Caption: Workflow for the purification of recombinant this compound.

MukBEF Complex and DNA Interaction

MukBEF_Pathway MukB MukB Dimer MukBEF MukBEF Complex MukB->MukBEF MukE MukE MukE->MukBEF MukF MukF (Kleisin) MukF->MukBEF DNA Chromosomal DNA MukBEF->DNA Binds & Condenses TopoIV Topoisomerase IV MukBEF->TopoIV Interacts with Segregation Chromosome Segregation DNA->Segregation Leads to TopoIV->DNA Decatenates

Caption: Interaction of the MukBEF complex with DNA and Topoisomerase IV.

References

Application Notes and Protocols for X-ray Crystallography of the MukB N-terminal Domain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the X-ray crystallography of the N-terminal domain of MukB, a crucial protein involved in chromosome partitioning in Escherichia coli.[1] The methodologies outlined below cover protein expression, purification, crystallization, and X-ray data collection, compiled from established research.

Protein Expression and Purification

The successful crystallization of the MukB N-terminal domain hinges on obtaining a high-yield, pure, and stable protein sample. The following protocol is based on the methods described for the expression and purification of the E. coli MukB N-terminal domain (residues 1-227).[1][2]

Experimental Protocol: Expression and Purification
  • Gene Cloning and Expression Vector:

    • The DNA sequence encoding the N-terminal 227 amino acids of the E. coli MukB protein is cloned into an expression vector.[2] A common choice is a vector that allows for the expression of a fusion protein with an affinity tag, such as a poly-histidine (His6) tag, to facilitate purification.[2]

  • Protein Expression:

    • The expression vector is transformed into a suitable E. coli expression strain, such as BL21 (DE3).[3][4]

    • Cells are grown in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.[3][4][5]

    • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.3-1 mM.[3][5]

    • The culture is then incubated for an additional 16 hours at a reduced temperature, such as 16-20°C, to enhance protein solubility.[3][5]

  • Cell Lysis and Clarification:

    • Cells are harvested by centrifugation.

    • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and 5 mM β-mercaptoethanol).

    • Cells are lysed by sonication on ice.

    • The cell lysate is clarified by ultracentrifugation to remove cell debris.

  • Affinity Chromatography:

    • The clarified supernatant containing the His-tagged MukB N-terminal domain is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.[6]

    • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • The target protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Gel Filtration):

    • The eluted fractions containing the MukB N-terminal domain are pooled and concentrated.

    • The concentrated protein is further purified by size-exclusion chromatography using a column (e.g., Superdex 75) pre-equilibrated with a final buffer suitable for crystallization (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTT).[3]

    • Fractions corresponding to the monomeric protein are collected.

  • Protein Purity and Concentration:

    • The purity of the final protein sample should be assessed by SDS-PAGE to be >95%.[5]

    • The protein concentration is determined using a spectrophotometer or a protein assay. The purified protein is then concentrated to a suitable concentration for crystallization trials (e.g., 2-15 mg/ml).[3][7]

Data Presentation: Purification Summary
StepBuffer CompositionKey Parameters
Lysis 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanolSonication on ice
Affinity Chromatography Lysis, Wash (20-40 mM imidazole), and Elution (250-500 mM imidazole) buffersNi-NTA resin
Size-Exclusion Chromatography 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM DTTSuperdex 75 column
Final Protein In size-exclusion bufferConcentrated to 2-15 mg/ml

Crystallization

Obtaining high-quality crystals is a critical and often empirical step in X-ray crystallography.[8] The following protocols are based on successful crystallization of the MukB N-terminal domain.

Experimental Protocol: Crystallization
  • Crystallization Method:

    • The sitting-drop or hanging-drop vapor diffusion method is commonly used for crystallization screening.[3][7]

    • Drops are set up by mixing equal volumes of the purified protein solution and the reservoir solution.[7]

  • Crystallization Screening:

    • Initial crystallization conditions are identified by screening a wide range of commercially available or in-house prepared crystallization screens.[3][9]

  • Optimized Crystallization Condition:

    • A reported successful crystallization condition for the MukB N-terminal domain (residues 1-227) is:

      • Protein Concentration: 14.7 mg/ml[7]

      • Reservoir Solution: 100 mM Tris-HCl pH 7.26, 200 mM MgCl2, 20% PEG 3350, 5% glycerol.[7]

      • Temperature: 4°C[7]

Data Presentation: Crystallization Conditions
ParameterValue/Condition
Protein Construct MukB N-terminal domain (residues 1-227)
Protein Concentration 14.7 mg/ml
Method Sitting-drop vapor diffusion
Reservoir Solution 100 mM Tris-HCl pH 7.26, 200 mM MgCl2, 20% PEG 3350, 5% glycerol
Temperature 4°C

X-ray Data Collection

Once suitable crystals are obtained, they need to be cryo-protected and subjected to X-ray diffraction to collect data.

Experimental Protocol: Data Collection
  • Cryo-protection:

    • Before flash-cooling in liquid nitrogen, crystals are briefly soaked in a cryoprotectant solution to prevent ice formation.[10][11]

    • A common cryoprotectant solution is the mother liquor supplemented with an additional cryoprotectant agent. For the MukB N-terminal domain, the mother liquor was supplemented with 20% glycerol.[7]

  • Data Collection:

    • The cryo-cooled crystal is mounted on a goniometer in a cryo-stream (typically at 100 K).

    • X-ray diffraction data are collected using a synchrotron beamline equipped with a suitable detector.[7] The structure of the N-terminal domain of MukB was solved using multiple anomalous dispersion (MAD) and refined to 2.2 Å resolution.[1]

Data Presentation: Data Collection Statistics
ParameterValue
Resolution 2.2 Å
Wavelength 0.91814 Å
Detector PILATUS
Cryoprotectant Mother liquor + 20% glycerol

Mandatory Visualizations

Experimental Workflow for MukB N-terminal Domain Crystallography

experimental_workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification cluster_crystallography X-ray Crystallography Cloning Clone MukB NTD (1-227) into Expression Vector Transformation Transform E. coli BL21(DE3) Cloning->Transformation Growth Grow Cells to OD600 0.6-0.8 Transformation->Growth Induction Induce with IPTG at 16-20°C Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Ultracentrifugation) Lysis->Clarification Affinity Ni-NTA Affinity Chromatography Clarification->Affinity SEC Size-Exclusion Chromatography Affinity->SEC Concentration Concentrate Protein (2-15 mg/ml) SEC->Concentration Crystallization Crystallization (Vapor Diffusion) Concentration->Crystallization Cryo Cryo-protection Crystallization->Cryo DataCollection X-ray Data Collection Cryo->DataCollection Structure Structure Determination DataCollection->Structure

Caption: Experimental workflow for X-ray crystallography of the MukB N-terminal domain.

Domain Organization of the this compound

mukb_domain_organization cluster_info Functional Regions MukB N-terminal Domain Coiled-coil Hinge Coiled-coil C-terminal Domain info1 ATP Binding (Walker A motif) info1->MukB:f0 info2 Dimerization info2->MukB:f2 info3 DNA Binding info3->MukB:f4

Caption: Domain architecture of the full-length this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful expression, purification, and crystallization of the MukB N-terminal domain for structural studies. The detailed methodologies, from cloning to data collection, offer a solid foundation for researchers aiming to elucidate the atomic structure of this essential component of the bacterial chromosome partitioning machinery. The provided workflow and domain organization diagrams serve as visual aids to better understand the experimental process and the protein's functional regions. Adherence to these protocols, coupled with careful optimization, will significantly enhance the likelihood of obtaining high-quality crystals suitable for X-ray diffraction analysis.

References

Application of Co-immunoprecipitation Assays for Studying MukB Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context. This method is particularly valuable for elucidating the composition and dynamics of protein complexes. In the bacterium Escherichia coli, the Structural Maintenance of Chromosomes (SMC) protein, MukB, plays a crucial role in chromosome condensation and segregation. Understanding the network of proteins that interact with MukB is essential for deciphering the molecular mechanisms of bacterial chromosome dynamics, a potential target for novel antimicrobial agents.

Co-IP assays, often coupled with mass spectrometry (MS), have been instrumental in identifying key interaction partners of MukB. These studies have revealed that MukB functions as part of a larger condensin complex, MukBEF, and also interacts with other essential cellular machinery, such as topoisomerase IV.[1][2]

Key Interaction Partners of MukB Identified through Affinity Purification and Co-IP:

  • MukF: A kleisin subunit that is indispensable for the interaction between MukB and MukE. MukF itself can associate with MukB even in the absence of MukE.[1]

  • MukE: This protein binds to the C-terminal globular domain of MukB, an interaction that is dependent on the presence of MukF.[1] The MukBEF complex has a stoichiometry of 2:2:2 (MukB:MukE:MukF).[3]

  • Topoisomerase IV (ParC and ParE subunits): Affinity purification coupled with mass spectrometry has demonstrated a direct physical interaction between the dimerization domain of MukB and the C-terminal domain of the ParC subunit of topoisomerase IV.[2] This interaction is crucial for the proper function of both proteins in chromosome segregation.

  • Acyl Carrier Protein (ACP): ACP has been observed to co-purify with MukB, suggesting a potential interaction.[4][5]

The study of these interactions through Co-IP provides valuable insights into the assembly and function of the bacterial condensin complex and its coordination with other cellular processes. These findings are critical for understanding bacterial cell division and for the development of targeted therapeutic strategies.

Quantitative Data Summary

While detailed quantitative data such as binding affinities from Co-IP experiments are not extensively reported in the literature, the stoichiometry of the core MukBEF complex has been determined. The functional significance of these interactions has been primarily established through genetic and biochemical assays following their initial identification by affinity purification methods.

Bait ProteinInteracting Protein(s)Method of IdentificationStoichiometry/Interaction DetailsFunctional SignificanceReference
MukBMukF, MukECo-immunoprecipitation, Sucrose Gradient SedimentationMukF and MukE bind to the C-terminal globular domain of MukB. MukF is essential for the MukB-MukE interaction. The functional complex has a 2:2:2 stoichiometry (MukB:MukE:MukF).Essential for the formation of the functional MukBEF condensin complex required for chromosome partitioning.[1][3][1][3]
MukB-GFPParC (Topoisomerase IV)Affinity Purification-Mass SpectrometryDirect physical interaction between the MukB dimerization domain and the C-terminal domain of ParC.Links the condensin complex with the decatenating activity of Topoisomerase IV, crucial for resolving sister chromatids.[2][2]
MukBAcyl Carrier Protein (ACP)Co-purificationCo-purified with MukB during purification procedures.The precise functional role of this interaction is still under investigation.[4][5]

Experimental Protocols

This section provides a detailed protocol for the co-immunoprecipitation of MukB and its interacting partners from E. coli, synthesized from methodologies described in the literature.[2][6]

Protocol 1: In Vivo Cross-linking and Co-immunoprecipitation of MukB-interacting Proteins

This protocol is designed for the immunoprecipitation of a tagged MukB protein (e.g., MukB-GFP) expressed under its native promoter to identify interacting proteins.[2]

Materials:

  • E. coli strain expressing MukB-GFP (e.g., KAT1) and a wild-type control strain (e.g., W3110).[2]

  • Luria-Bertani (LB) medium.

  • Phosphate-buffered saline (PBS), ice-cold.

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 10% glycerol, supplemented with protease inhibitors (e.g., cOmplete™, EDTA-free Protease Inhibitor Cocktail) and RNase A (10 µg/mL).

  • Anti-GFP antibody (or antibody against the specific tag used).

  • Protein A or Protein G magnetic beads.

  • Wash Buffer: Lysis buffer with 0.1% Triton X-100.

  • Elution Buffer: 0.1 M glycine-HCl (pH 2.5) or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl (pH 8.5).

Procedure:

  • Cell Culture and Harvest:

    • Grow E. coli strains expressing MukB-GFP and the wild-type control to mid-log phase (OD600 ≈ 0.5-0.6) in LB medium at the desired temperature.

    • Harvest cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis:

    • Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer per gram of wet cell paste.

    • Lyse the cells by sonication on ice. Perform several short bursts (e.g., 10-15 seconds) with cooling periods in between to avoid overheating.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 50 µL of equilibrated Protein A/G magnetic beads to the whole-cell extract.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

    • Pellet the beads using a magnetic stand and transfer the supernatant (pre-cleared lysate) to a new tube.

  • Immunoprecipitation:

    • Add the anti-GFP antibody to the pre-cleared lysate (the optimal amount of antibody should be empirically determined, typically 1-5 µg).

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form antibody-antigen complexes.

    • Add 50 µL of equilibrated Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

  • Washing:

    • Pellet the beads on a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold Wash Buffer. For each wash, resuspend the beads completely and then pellet them.

  • Elution:

    • For Mass Spectrometry: Elute the bound proteins by adding 50-100 µL of Elution Buffer (0.1 M glycine-HCl, pH 2.5) and incubating for 5-10 minutes at room temperature. Pellet the beads and immediately neutralize the supernatant with Neutralization Buffer.

    • For Western Blotting: Resuspend the beads in 30-50 µL of 2x SDS-PAGE sample buffer and boil for 5-10 minutes to elute and denature the proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting.

    • For identification of unknown interacting partners, perform in-gel digestion of protein bands followed by mass spectrometry.[2]

Visualizations

MukBEF Complex and Interaction with Topoisomerase IV

MukB_Interaction_Pathway cluster_MukBEF MukBEF Condensin Complex cluster_TopoIV Topoisomerase IV cluster_Function Cellular Process MukB MukB (SMC) MukF MukF (Kleisin) MukB->MukF Binds C-terminal globular domain ParC ParC MukB->ParC Direct physical interaction Chromosome_Segregation Chromosome Segregation MukE MukE MukF->MukE Recruits MukE->MukB ParE ParE ParC->ParE MukBEF MukBEF MukBEF->Chromosome_Segregation TopoIV TopoIV TopoIV->Chromosome_Segregation

Caption: Interaction network of the MukBEF complex and Topoisomerase IV in chromosome segregation.

Experimental Workflow for Co-immunoprecipitation of MukB

CoIP_Workflow start E. coli Culture (MukB-tagged strain) lysis Cell Lysis start->lysis clarification Clarification by Centrifugation lysis->clarification preclearing Pre-clearing with Beads (Optional) clarification->preclearing incubation Incubation with Anti-tag Antibody preclearing->incubation capture Capture with Protein A/G Beads incubation->capture washing Washing Steps capture->washing elution Elution washing->elution analysis Analysis (SDS-PAGE, Western Blot, Mass Spec) elution->analysis

Caption: A generalized workflow for the co-immunoprecipitation of tagged this compound.

Logical Relationship of MukBEF Complex Assembly

MukBEF_Assembly MukB MukB MukBF_Complex MukB-MukF Complex MukB->MukBF_Complex MukF MukF MukF->MukBF_Complex MukE MukE MukBEF_Complex Functional MukBEF Complex MukE->MukBEF_Complex Requires MukF for interaction with MukB MukBF_Complex->MukBEF_Complex

Caption: Logical diagram illustrating the assembly of the functional MukBEF complex.

References

Application Notes and Protocols for Analyzing the MukBEF Complex using Sucrose Gradient Sedimentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The MukBEF complex is a bacterial Structural Maintenance of Chromosomes (SMC) complex, essential for the organization, compaction, and segregation of the bacterial chromosome.[1][2][3] In Escherichia coli, this complex is composed of three proteins: MukB, MukE, and MukF.[2][4] MukB is the core SMC protein, featuring a long coiled-coil arm, a hinge domain for dimerization, and an ATPase head domain.[2][5] MukF is a kleisin protein that bridges the two MukB head domains, and MukE is a KITE (kleisin-interacting tandem winged-helix element) protein that binds to MukF.[5][6][7] The functional form of the complex is a dimer of dimers (MukB4E4F2), which forms clusters on the chromosome.[1][4]

Sucrose (B13894) gradient sedimentation is a powerful and widely used technique to separate macromolecules and their complexes based on their size, shape, and density.[8][9] In this method, a sample is layered onto a pre-formed sucrose density gradient and then subjected to ultracentrifugation.[8] Larger and more compact complexes sediment faster through the gradient.[8] This technique is particularly valuable for studying the MukBEF complex as it allows for the determination of its assembly state, stoichiometry, and the influence of nucleotides (e.g., ATP) or potential inhibitors on its structure and stability.[10]

Application Notes

Sucrose gradient sedimentation can be employed to investigate several key aspects of the MukBEF complex:

  • Determining Sedimentation Coefficients (S-values): By comparing the sedimentation of the MukBEF complex to that of known standards, its sedimentation coefficient can be estimated. This provides a measure of the complex's size and shape.

  • Analyzing Complex Assembly and Stoichiometry: The technique can distinguish between fully assembled MukBEF complexes and its various sub-complexes (e.g., MukB dimers, MukEF hetero-tetramers). For instance, studies have shown that in the absence of MukB, MukF and MukE form a stable complex with a sedimentation coefficient of approximately 7.3S.[11] In the absence of MukE, MukB and MukF can form a 25S complex.[11]

  • Investigating Conformational Changes: The binding of ATP and its subsequent hydrolysis are known to induce significant conformational changes in SMC complexes, which are crucial for their function.[12][13] Sucrose gradient sedimentation can detect these changes as they often alter the complex's sedimentation behavior.

  • Screening for Inhibitors: For drug development purposes, this method can be used to screen for small molecules that disrupt the formation or stability of the MukBEF complex. A compound that causes the dissociation of the complex would result in a shift of the protein components to fractions corresponding to lower sedimentation coefficients.

  • Studying Interactions with other Proteins: The interaction of MukBEF with other proteins, such as topoisomerase IV or the unloading factor MatP, can be analyzed.[3][14] The formation of a larger complex upon interaction will lead to an increased sedimentation rate.

Data Presentation

The following tables summarize key quantitative data relevant to the analysis of the MukBEF complex.

Table 1: Sedimentation Coefficients of MukBEF and Sub-complexes

Complex/ProteinReported Sedimentation Coefficient (S)Conditions/Notes
MukEF Complex~7.3SIn the absence of MukB. Corresponds to an approximate molecular weight of 150 kDa for a globular protein.[11]
MukB Dimer~8.6SIn the absence of MukF and MukE.[11]
MukB-MukF Complex~25SObserved in the absence of MukE.[11]
Thyroglobulin19.2SCommon molecular weight standard.[11]
Ferritin17.6SCommon molecular weight standard.[11]
Catalase11.3SCommon molecular weight standard.[11]
Aldolase7.3SCommon molecular weight standard.[11]
Bovine Serum Albumin4.3SCommon molecular weight standard.[11]

Table 2: Typical Experimental Parameters for Sucrose Gradient Sedimentation

ParameterTypical Range/ValueNotes
Sucrose Gradient5-20% (w/w) or 10-40% (w/w)The choice of gradient depends on the expected size of the complex. 5-20% is suitable for complexes of 200-800 kDa.[15] A broader range like 10-60% has also been used for MukBEF analysis.[11]
Rotor TypeSW 41 Ti or SW 55 TiSwinging-bucket rotors are essential for maintaining the integrity of the gradient.
Centrifugation Speed35,000 - 40,000 RPMThe speed must be determined empirically to achieve optimal separation.[15][16]
Centrifugation Time6 - 20 hoursThe duration depends on the rotor, speed, and the properties of the complex.[15] The goal is for the complex to migrate about two-thirds down the gradient.[15]
Temperature4°CTo maintain protein stability and integrity.[15]
Sample Volume100 - 500 µLThe volume should be small relative to the total gradient volume to ensure a sharp starting zone.[15][16]
Fraction Volume200 - 500 µLSmaller fractions provide higher resolution.

Visualization of MukBEF Complex and Experimental Workflow

MukBEF_Complex MukB1 MukB MukF1 MukF MukB1->MukF1 MukB2 MukB MukB2->MukF1 MukE1 MukE MukF1->MukE1 MukE2 MukE MukF1->MukE2 MukF2 MukF MukF1->MukF2 MukB3 MukB MukB3->MukF2 MukB4 MukB MukB4->MukF2 MukE3 MukE MukF2->MukE3 MukE4 MukE MukF2->MukE4

Caption: Stoichiometry of the functional MukB4E4F2 complex, a dimer of dimers.

Sucrose_Gradient_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow Prep_Gradient 1. Prepare Sucrose Solutions (e.g., 10% & 40% w/w) in buffer with protease inhibitors Make_Gradient 2. Form Linear Gradient (Use gradient maker or careful layering) Prep_Gradient->Make_Gradient Load_Sample 3. Layer Sample (Purified MukBEF complex) onto gradient Make_Gradient->Load_Sample Centrifuge 4. Ultracentrifugation (e.g., 39,000 RPM, 16h, 4°C) Load_Sample->Centrifuge Fractionate 5. Fraction Collection (From top or bottom) Centrifuge->Fractionate SDS_PAGE 6. SDS-PAGE Analysis of each fraction Fractionate->SDS_PAGE Western_Blot 7. Western Blot (Probe for MukB, MukE, MukF) SDS_PAGE->Western_Blot Data_Analysis 8. Data Interpretation (Identify peak fractions & co-sedimentation) Western_Blot->Data_Analysis

Caption: Experimental workflow for MukBEF complex analysis via sucrose gradient sedimentation.

Experimental Protocol

This protocol details the steps for analyzing the assembly state of the purified MukBEF complex.

I. Materials and Reagents

  • Purified Proteins: Highly purified MukB, MukE, and MukF proteins.

  • Sucrose Solutions:

    • Light Solution (e.g., 10% w/w): 10 g sucrose in 90 g of Gradient Buffer.

    • Heavy Solution (e.g., 40% w/w): 40 g sucrose in 60 g of Gradient Buffer.

    • Note: Prepare solutions by weight for accuracy. Filter through a 0.22 µm filter.[15]

  • Gradient Buffer: 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT.

    • Note: The buffer composition should be optimized to ensure the stability of the MukBEF complex.

  • Protease Inhibitor Cocktail: (e.g., cOmplete™, EDTA-free Protease Inhibitor Cocktail). Add to sucrose solutions just before use.[15]

  • Molecular Weight Standards: A set of proteins with known sedimentation coefficients (e.g., Thyroglobulin, Catalase, Aldolase) for calibration.

  • Ultracentrifuge and Rotor: Beckman Coulter Optima series or similar, with a swinging-bucket rotor (e.g., SW 41 Ti or SW 55 Ti).

  • Centrifuge Tubes: Polyclear tubes appropriate for the rotor (e.g., 14 x 89 mm for SW 41 Ti).

  • Gradient Maker: A two-chamber gradient maker or a specialized instrument (e.g., BioComp Gradient Master).

  • Fractionation System: Piston Gradient Fractionator or manual collection setup.

  • Analysis Reagents: SDS-PAGE gels, buffers, specific primary antibodies against MukB, MukE, and MukF, and appropriate secondary antibodies for Western blotting.

II. Procedure

A. Preparation of Sucrose Gradients (per tube)

  • Prepare 10% and 40% (w/w) sucrose solutions in Gradient Buffer. Ensure they are chilled to 4°C.[16]

  • Add protease inhibitor cocktail to both sucrose solutions.

  • Set up the gradient maker according to the manufacturer's instructions. Use a peristaltic pump to deliver the gradient into the bottom of the ultracentrifuge tube.

  • For a 12 mL tube, use approximately 6 mL of the 10% solution and 6 mL of the 40% solution to form a linear gradient.

  • Alternatively, for manual layering, carefully pipette the 40% solution into the bottom of the tube, then gently layer the 10% solution on top.[17] Form the gradient by carefully tilting and rotating the tube or by letting it sit at 4°C for several hours to allow for diffusion.

  • Prepare a separate gradient for the molecular weight standards.

  • Keep the prepared gradients at 4°C until ready to use (at least 1 hour).[16]

B. Sample Preparation and Loading

  • Assemble the MukBEF complex by incubating the purified proteins (e.g., MukB, MukE, and MukF in a 2:2:1 molar ratio to favor the formation of the dimer of dimers) in Gradient Buffer for 30 minutes on ice.

  • If investigating the effect of nucleotides, add ATP (e.g., 1 mM) and an ATP regeneration system, or a non-hydrolyzable ATP analog like AMP-PNP, to the incubation mix.

  • Clarify the sample by centrifugation in a microfuge at high speed (e.g., 14,000 RPM) for 10 minutes at 4°C to remove any aggregates.[16]

  • Carefully layer 200-500 µL of the clarified sample onto the top of the chilled sucrose gradient. Use gel-loading tips to avoid disturbing the gradient.[15]

  • Load the molecular weight standards onto a separate gradient in the same manner.

C. Ultracentrifugation

  • Carefully place the tubes into the swinging buckets of the pre-chilled rotor (4°C).

  • Ensure the tubes are properly balanced to within ±0.1 g.[15]

  • Perform centrifugation at 39,000 RPM in an SW 41 Ti rotor for 16-20 hours at 4°C.

    • Critical Note: Optimal centrifugation time and speed must be determined empirically. The goal is to have the complex of interest migrate approximately two-thirds of the way down the tube for the best resolution.[15]

D. Fractionation

  • After centrifugation, carefully remove the rotor and tubes. Avoid disturbing the gradients.

  • Set up the fractionation system. If using a piston-based system, it will push the gradient upwards from the bottom, allowing collection from the top through a needle connected to a fraction collector.

  • Collect fractions of a consistent volume (e.g., 250-500 µL) into pre-labeled microcentrifuge tubes. Keep fractions on ice.

  • Collect a total of 20-25 fractions spanning the entire gradient.

E. Analysis of Fractions

  • Take an aliquot (e.g., 20 µL) from each fraction for protein analysis.

  • Add SDS-PAGE sample buffer, boil the samples, and load them onto an SDS-polyacrylamide gel.

  • Run the gel and then either stain with Coomassie Blue (if protein concentration is high enough) or proceed to Western blotting.

  • For Western blotting, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Probe the membrane with primary antibodies specific for MukB, MukE, and MukF.

  • Use an appropriate HRP- or fluorescently-conjugated secondary antibody for detection.

  • Develop the blot and identify the fractions containing each protein. Co-sedimentation of MukB, MukE, and MukF in the same fractions indicates the presence of the assembled complex.

  • Analyze the fractions from the standard gradient in the same way to create a calibration curve of sedimentation coefficient versus fraction number. Use this curve to estimate the S-value of the MukBEF complex.

References

Application Notes and Protocols: Generating and Analyzing mukB Null Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the generation and subsequent analysis of mukB null mutants in Escherichia coli. The methodologies outlined are essential for investigating chromosome segregation, the function of SMC (Structural Maintenance of Chromosomes) proteins, and for screening potential therapeutic agents that target bacterial chromosome dynamics.

Introduction

The mukB gene in E. coli encodes a large homodimeric protein that is a functional analogue of eukaryotic SMC proteins.[1] MukB, in complex with MukE and MukF, forms the MukBEF condensin complex, which is crucial for the proper condensation, organization, and segregation of the bacterial chromosome.[2][3][4] The study of mukB null mutants is vital for understanding these fundamental cellular processes. Null mutations in mukB are not lethal at permissive temperatures (e.g., 22-23°C) but lead to distinct and measurable phenotypes, including temperature-sensitive growth, the production of anucleate cells, and abnormal chromosome morphology.[2][3][5] These characteristics make mukB mutants a valuable tool for genetic studies and a potential target for novel antimicrobial drug development.

Section 1: Generation of mukB Null Mutants

Creating a stable mukB null mutant is the foundational step for its analysis. Common methods include P1 phage transduction, Lambda Red recombineering, and CRISPR/Cas9-mediated gene editing.

Protocol 1: P1 Phage Transduction

P1 transduction is a reliable method for transferring a pre-existing gene deletion, such as a ΔmukB::kan allele from a donor strain (e.g., from the Keio collection), to a recipient strain.[6][7][8]

Methodology:

  • Preparation of P1 Lysate from Donor Strain:

    • Inoculate a 5 mL LB broth with a single colony of the donor E. coli strain (e.g., JW4197 from the Keio collection, carrying ΔmukB::kan).

    • Grow overnight at 37°C with appropriate antibiotic selection.

    • Dilute the overnight culture 1:100 into 5 mL of fresh LB broth supplemented with 5 mM CaCl₂ and 0.2% glucose.[7][9] Do not add antibiotics.

    • Incubate at 37°C with shaking for 30-45 minutes until the culture is in the early logarithmic phase.[9]

    • Add ~100 µL of a P1 phage stock to the culture.

    • Continue incubation with shaking, monitoring for cell lysis (the culture will become clear). This can take 1-3 hours.[10]

    • Once lysis is complete, add ~100 µL of chloroform (B151607) to the tube and vortex to kill any remaining viable cells.[9]

    • Centrifuge the lysate at high speed (>10,000 x g) for 10 minutes to pellet cell debris.

    • Carefully transfer the supernatant, which is the P1 lysate, to a new sterile tube. Store at 4°C.

  • Transduction into Recipient Strain:

    • Grow a 5 mL overnight culture of the recipient E. coli strain at 37°C.

    • Harvest 1.5 mL of the saturated culture by centrifugation and resuspend the cell pellet in 0.75 mL of P1 salts solution (e.g., MC buffer with 5 mM CaCl₂ and 10 mM MgSO₄).[7]

    • In a new tube, mix 100 µL of the recipient cell suspension with 1-10 µL of the prepared P1 lysate.

    • Incubate the mixture at 37°C for 30 minutes without shaking to allow phage adsorption.[7]

    • Stop the reaction by adding 200 µL of 1 M sodium citrate (B86180), and then add 1 mL of LB broth.[7][10]

    • Incubate for 1 hour at 37°C with shaking to allow for the expression of the antibiotic resistance marker.

    • Pellet the cells by centrifugation, discard the supernatant, and resuspend the pellet in 100 µL of LB + 100 mM sodium citrate.

    • Plate the entire cell suspension onto an LB agar (B569324) plate containing the appropriate antibiotic (e.g., kanamycin) and 5 mM sodium citrate to prevent secondary infection.

    • Incubate the plate at a permissive temperature for mukB mutants (e.g., 22-30°C) for 24-48 hours.

  • Verification:

    • Pick individual colonies and streak them onto fresh selective plates.

    • Confirm the deletion of the mukB gene by colony PCR using primers that flank the mukB locus.

Protocol 2: Lambda Red Recombineering

Lambda Red recombineering allows for the direct replacement of a target gene with a selectable marker via homologous recombination.[11][12] This method is ideal for creating a clean deletion without introducing DNA from a donor strain's background.

Methodology:

  • Preparation of the Knockout Cassette:

    • Use PCR to amplify an antibiotic resistance cassette (e.g., kanamycin (B1662678) resistance) from a template plasmid.

    • Design the PCR primers with two parts: a 3' end that is homologous to the antibiotic cassette and a 5' end that contains ~50 nucleotides of homology to the regions immediately upstream and downstream of the mukB gene.[11]

  • Preparation of Electrocompetent Cells:

    • Use an E. coli strain carrying a plasmid that expresses the Lambda Red enzymes (Exo, Beta, and Gam), often under an inducible promoter (e.g., pKD46, which is arabinose-inducible and temperature-sensitive).[13]

    • Grow the strain in 50 mL of SOB medium at 30°C to an OD₆₀₀ of ~0.5.

    • Induce the expression of the Lambda Red genes by adding L-arabinose to a final concentration of 10 mM and continue to incubate at 30°C for another hour.

    • Rapidly chill the culture on ice for 15-30 minutes.

    • Make the cells electrocompetent by pelleting them and washing them three times with ice-cold, sterile 10% glycerol.

    • Resuspend the final cell pellet in a small volume (~100 µL) of 10% glycerol.

  • Electroporation and Recombination:

    • Mix 50 µL of the electrocompetent cells with 100-200 ng of the purified linear knockout cassette DNA.

    • Electroporate the mixture using a pre-chilled cuvette.

    • Immediately add 1 mL of SOC medium and recover the cells by incubating at 30°C for 2-3 hours with gentle shaking.

    • Plate serial dilutions of the culture onto LB agar plates containing the appropriate antibiotic for the knockout cassette.

    • Incubate at 30°C.

  • Verification and Curing:

    • Verify the correct insertion by colony PCR.

    • Cure the strain of the temperature-sensitive Lambda Red plasmid by growing the confirmed mutant at 37-42°C.[13]

Diagram: Workflow for Generating a mukB Null Mutant

G Workflow for Generating a mukB Null Mutant cluster_p1 P1 Transduction cluster_lambda Lambda Red Recombineering cluster_crispr CRISPR/Cas9 p1_start Prepare P1 Lysate from ΔmukB Donor p1_transduce Transduce into Recipient Strain p1_start->p1_transduce p1_select Select on Antibiotic Plates p1_transduce->p1_select verify Verify Deletion (Colony PCR, Sequencing) p1_select->verify lambda_pcr PCR Amplify Resistance Cassette with Homology Arms lambda_electro Electroporate into E. coli Expressing Lambda Red Genes lambda_pcr->lambda_electro lambda_select Select on Antibiotic Plates lambda_electro->lambda_select lambda_select->verify crispr_design Design gRNA & Donor DNA crispr_transform Co-transform Plasmids (Cas9, gRNA) and Donor DNA crispr_design->crispr_transform crispr_select Select for Successful Editing crispr_transform->crispr_select crispr_select->verify

Caption: General workflows for creating a mukB null mutant via three common methods.

Section 2: Phenotypic Analysis of mukB Null Mutants

mukB null mutants exhibit several quantifiable phenotypes that are central to their analysis.

Key Phenotypes and Quantitative Data

The primary consequences of deleting mukB are defects in chromosome management and sensitivity to specific cellular stresses.

PhenotypeWild-Type StrainΔmukB Null MutantReference(s)
Anucleate Cell Formation ~0.3%~12.4% (at 23°C)[2]
Filamentous Cells <1%4-10% (at 23°C)[2]
Temperature Sensitivity Grows at 42°CNo colony formation at >37°C[5][14]
Doubling Time (23°C) ~82 minutes~110 minutes[2]
Drug SensitivityWild-Type Strain (Max Survival Conc.)ΔmukB Null Mutant (Max Survival Conc.)Reference(s)
Novobiocin 200 µg/mL20 µg/mL[14][15]
Coumermycin Unaffected at 1 µg/mLGrowth inhibited at 1 µg/mL[2]
Nalidixic Acid 1 µg/mL1 µg/mL (No significant difference)[15][16]
Protocol 3: Analysis of Anucleate Cells and Nucleoid Morphology

This protocol uses fluorescence microscopy and DNA staining to visualize and quantify anucleate cells and observe the disorganized nucleoids characteristic of mukB mutants.

Methodology:

  • Sample Preparation:

    • Grow wild-type and ΔmukB mutant strains in a suitable medium (e.g., LB broth) at a permissive temperature (22-23°C) to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

    • Harvest 1 mL of culture by centrifugation (5,000 x g for 2 minutes).

    • Wash the cell pellet once with 1 mL of phosphate-buffered saline (PBS).

    • Resuspend the cells in 100 µL of PBS.

  • Staining and Microscopy:

    • Place 5 µL of the cell suspension onto a poly-L-lysine-coated microscope slide and allow it to air-dry.[17]

    • Fix the cells by adding a drop of methanol (B129727) and allowing it to evaporate.[17]

    • Add 5 µL of a DAPI (4',6-diamidino-2-phenylindole) staining solution (1 µg/mL in PBS) to the fixed cells.

    • Incubate in the dark for 5-10 minutes.

    • Gently wash the slide with PBS to remove excess stain.

    • Mount a coverslip using an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope with a DAPI filter set.

    • Capture images using both phase-contrast (to see all cells) and fluorescence (to see nucleoids).

    • Quantify the percentage of anucleate cells by counting the number of cells visible in the phase-contrast image that lack a corresponding fluorescent signal from the DAPI stain. Count at least 500 cells per sample.

    • Observe the morphology of the nucleoids in the mutant strain. They often appear decondensed, disorganized, or incorrectly positioned compared to the compact, centrally located nucleoids in wild-type cells.[1][2]

Protocol 4: Assessing Temperature Sensitivity

This simple spot assay quickly determines the temperature-sensitive growth phenotype of the mukB mutant.

Methodology:

  • Grow wild-type and ΔmukB mutant strains in liquid culture at a permissive temperature (e.g., 22°C) to an OD₆₀₀ of ~1.0.

  • Prepare a series of 10-fold serial dilutions of each culture in PBS or saline.

  • Spot 5 µL of each dilution onto two sets of LB agar plates.

  • Incubate one set of plates at the permissive temperature (22°C) and the other set at a non-permissive temperature (e.g., 42°C).[14]

  • Incubate for 24-48 hours and compare the growth at both temperatures. The mukB null mutant will show significantly reduced or no growth at 42°C compared to the wild-type.

Diagram: Workflow for Phenotypic Characterization

G Workflow for Phenotypic Characterization of a mukB Mutant cluster_microscopy Microscopy Analysis cluster_temp Temperature Sensitivity cluster_drug Drug Sensitivity start Grow Wild-Type and ΔmukB Mutant Cultures (Permissive Temp, 22°C) mic_prep Fix and Stain with DAPI start->mic_prep temp_dilute Make Serial Dilutions start->temp_dilute drug_spot Spot Serial Dilutions start->drug_spot mic_image Image with Phase Contrast & Fluorescence mic_prep->mic_image mic_quant Quantify Anucleate Cells & Assess Nucleoid Morphology mic_image->mic_quant temp_spot Spot onto Plates temp_dilute->temp_spot temp_incubate Incubate at 22°C and 42°C temp_spot->temp_incubate temp_compare Compare Growth temp_incubate->temp_compare drug_prep Prepare Drug Plates (e.g., Novobiocin) drug_prep->drug_spot drug_prep->drug_spot drug_incubate Incubate at 22°C drug_spot->drug_incubate drug_mic Determine MIC or Compare Growth drug_incubate->drug_mic

Caption: A summary of the experimental flow for analyzing key mukB mutant phenotypes.

Section 3: Genetic Interactions and Cellular Pathways

The phenotypes of mukB null mutants can be suppressed or enhanced by mutations in other genes, revealing crucial functional relationships. A key interaction is with topA, the gene encoding Topoisomerase I.

Suppression of mukB Phenotype by topA Mutation

Mutations in topA that reduce its activity can suppress the temperature sensitivity and anucleate cell production of mukB null mutants.[2] Topoisomerase I relaxes negative supercoils in the DNA. Its inactivation leads to an increase in negative supercoiling due to the unopposed action of DNA gyrase. This excess supercoiling is thought to partially compensate for the loss of MukBEF's condensation function, thereby restoring more effective chromosome segregation.[2] This suppression is reversed by inhibitors of DNA gyrase, such as coumermycin, which confirms the role of supercoiling in the suppression mechanism.[2]

Diagram: MukB, Topoisomerase I, and DNA Gyrase Interaction Pathway

G Genetic Interaction Pathway Involving mukB cluster_wt Wild-Type Cell cluster_mutant ΔmukB Mutant Cell cluster_suppressed ΔmukB ΔtopA Suppressed Mutant mukB MukBEF Complex condensation Chromosome Condensation mukB->condensation promotes topA Topoisomerase I supercoiling Balanced Supercoiling topA->supercoiling relaxes - supercoils gyrase DNA Gyrase gyrase->supercoiling introduces - supercoils segregation Normal Chromosome Segregation condensation->segregation enables mukB_null No MukBEF condensation_defect Defective Condensation mukB_null->condensation_defect causes segregation_defect Anucleate Cells & TS Phenotype condensation_defect->segregation_defect leads to segregation_restored Restored Segregation (Suppression) segregation_defect->segregation_restored   suppressed by ΔtopA mutation topA_null No Topoisomerase I gyrase_active Unopposed DNA Gyrase supercoiling_high Excess Negative Supercoiling gyrase_active->supercoiling_high causes supercoiling_high->segregation_restored compensates for condensation defect

Caption: The interplay between MukBEF, Topoisomerase I, and DNA Gyrase in chromosome segregation.

References

Probing the Engine of Chromosome Segregation: Application Notes on Photoaffinity Cross-Linking to Investigate MukB Nucleotide Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate ballet of bacterial cell division, the precise segregation of genetic material is paramount. The Structural Maintenance of Chromosomes (SMC) protein MukB plays a central role in the organization and partitioning of the bacterial chromosome. A key aspect of its function is its interaction with nucleotides, which is believed to power the conformational changes necessary for its role in chromosome dynamics. Understanding the specifics of this nucleotide binding is crucial for elucidating its mechanism and for the development of novel antimicrobial agents targeting this essential process.

These application notes provide a detailed overview and experimental protocols for employing photoaffinity cross-linking to investigate the nucleotide-binding properties of the Escherichia coli MukB protein. This powerful technique allows for the covalent capture of the transient interaction between MukB and its nucleotide substrates, enabling detailed characterization of the binding event.

Introduction to MukB and Nucleotide Binding

MukB is a large, homodimeric protein characterized by a distinctive rod-and-hinge structure. At one end of the dimer are the N-terminal globular domains, which harbor the nucleotide-binding sites, featuring a conserved Walker A motif. The opposite end consists of C-terminal globular domains responsible for DNA binding. The binding and hydrolysis of ATP and GTP by the N-terminal domains are thought to drive the dynamic association and dissociation of the head domains, a process essential for MukB's function in chromosome condensation and segregation. Photoaffinity cross-linking experiments have been instrumental in demonstrating that MukB indeed binds both ATP and GTP, a process that is notably enhanced in the presence of zinc ions (Zn²⁺).[1][2][3]

Principle of Photoaffinity Cross-Linking

Photoaffinity cross-linking is a biochemical technique used to identify and characterize ligand-receptor interactions. The method utilizes a photo-reactive analog of the natural ligand (in this case, a nucleotide analog like 8-azido-ATP). This analog binds to the protein of interest in the same manner as the natural ligand. Upon exposure to ultraviolet (UV) light, the photo-reactive group (an azide (B81097) group in 8-azido-ATP) is converted into a highly reactive nitrene intermediate. This intermediate rapidly forms a stable, covalent bond with nearby amino acid residues within the binding pocket. This covalent linkage permanently "traps" the ligand-protein complex, allowing for its detection and analysis.

Quantitative Data Summary

While the seminal work by Niki et al. (1992) qualitatively demonstrated nucleotide binding to MukB using photoaffinity labeling, detailed quantitative data on the binding affinity (Kd) of nucleotides to MukB determined by this method is not extensively available in the literature. However, the qualitative results strongly indicate a specific and direct interaction. For the purpose of these application notes, a template for presenting such data, should it be experimentally determined, is provided below.

Nucleotide AnalogMukB Concentration (µM)Zn²⁺ Concentration (mM)Cross-linking Efficiency (%)Estimated Kd (µM)Reference
[α-³²P]8-azido-ATPUser DefinedUser DefinedUser DeterminedUser DeterminedN/A
[γ-³²P]8-azido-GTPUser DefinedUser DefinedUser DeterminedUser DeterminedN/A

Table 1: Template for Quantitative Analysis of Nucleotide Photoaffinity Cross-linking to MukB.

Experimental Protocols

The following protocols are based on the foundational work demonstrating photoaffinity labeling of MukB and general methodologies for using 8-azido-nucleotides.

Protocol 1: Purification of this compound

A highly purified and active this compound sample is essential for a successful photoaffinity cross-linking experiment.

Materials:

  • E. coli strain overexpressing MukB

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM PMSF)

  • Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) if using a His-tagged MukB)

  • Wash Buffer (Lysis Buffer with 20 mM imidazole)

  • Elution Buffer (Lysis Buffer with 250 mM imidazole)

  • Dialysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT)

  • SDS-PAGE reagents

Procedure:

  • Grow the E. coli culture and induce MukB expression.

  • Harvest cells by centrifugation and resuspend in Lysis Buffer.

  • Lyse cells by sonication or French press and clarify the lysate by ultracentrifugation.

  • Load the supernatant onto the equilibrated affinity chromatography column.

  • Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elute MukB using Elution Buffer.

  • Pool the elution fractions containing MukB and dialyze against Dialysis Buffer to remove imidazole (B134444) and for buffer exchange.

  • Assess the purity of the protein by SDS-PAGE.

Protocol 2: Photoaffinity Cross-linking of MukB with [α-³²P]8-azido-ATP

This protocol details the procedure for covalently linking the photo-reactive ATP analog to the this compound.

Materials:

  • Purified this compound

  • [α-³²P]8-azido-ATP (radioactive)

  • Binding Buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT)

  • ZnCl₂ solution

  • Non-radioactive ATP and GTP (for competition experiments)

  • UV lamp (254 nm)

  • SDS-PAGE sample buffer

  • Phosphorimager screen and scanner

Procedure:

  • In a microcentrifuge tube on ice, prepare the reaction mixture containing:

    • Purified this compound (e.g., 1-5 µM)

    • Binding Buffer

    • ZnCl₂ (e.g., 0.1 mM final concentration)

  • Add [α-³²P]8-azido-ATP to a final concentration of 10-50 µM.

  • For competition experiments, pre-incubate the reaction mixture with a 100-fold molar excess of non-radioactive ATP or GTP for 10 minutes on ice before adding the [α-³²P]8-azido-ATP.

  • Incubate the reaction mixture in the dark on ice for 10-15 minutes to allow for binding.

  • Place the open tubes on ice and irradiate with a 254 nm UV lamp from a close distance for 5-20 minutes. The optimal irradiation time should be determined empirically.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Separate the proteins by SDS-PAGE.

  • Dry the gel and expose it to a phosphorimager screen.

  • Analyze the results using a phosphorimager scanner. A radiolabeled band corresponding to the molecular weight of MukB will indicate successful cross-linking. The intensity of this band should be significantly reduced in the competition lanes.

Visualizations

Experimental Workflow for Photoaffinity Cross-linking of MukB

G cluster_prep Protein Preparation cluster_binding Binding Reaction cluster_crosslinking Cross-linking & Analysis p1 Purification of This compound b1 Incubate MukB with [α-³²P]8-azido-ATP and Zn²⁺ p1->b1 c1 UV Irradiation (254 nm) b1->c1 b2 Competition with excess cold ATP/GTP (Control) b2->c1 c2 SDS-PAGE c1->c2 c3 Autoradiography c2->c3 G cluster_ligands Interacting Molecules mukb MukB Dimer N-terminal Globular Domains Hinge Domain C-terminal Globular Domains atp ATP/GTP atp->mukb:n Binds & Powers dna DNA dna->mukb:c Binds & Organizes zn Zn²⁺ zn->mukb:n Enhances Binding

References

Application Note: Analysis of MukB-DNA Binding using Gel Retardation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Escherichia coli MukB protein is a member of the Structural Maintenance of Chromosomes (SMC) protein family, which plays a critical role in chromosome condensation, segregation, and overall genomic organization.[1][2] MukB, in complex with MukE and MukF, forms the bacterial condensin complex essential for organizing and compacting DNA, thereby ensuring faithful chromosome partitioning during cell division.[1][2][3] The function of MukB is fundamentally linked to its ability to bind DNA.[4] Understanding the dynamics of the MukB-DNA interaction is crucial for elucidating the mechanisms of bacterial chromosome segregation.

The Electrophoretic Mobility Shift Assay (EMSA), also known as a gel retardation or gel shift assay, is a powerful and widely used in vitro technique to study protein-DNA interactions.[5][6][7] The principle is based on the observation that a DNA-protein complex migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment.[8][9] This results in a "shift" in the electrophoretic mobility of the DNA probe, allowing for the detection and characterization of the binding event.[10] This application note provides a detailed protocol for analyzing MukB-DNA binding using a non-radioactive EMSA.

Principle of the Assay

The EMSA technique relies on the difference in electrophoretic mobility between a free DNA probe and a DNA probe bound by a protein. When a mixture of purified this compound and a labeled DNA probe is subjected to electrophoresis through a non-denaturing gel, the migration of the DNA is retarded if MukB binds to it.[8] The resulting shifted band represents the MukB-DNA complex. The intensity of this band is proportional to the amount of complex formed, allowing for quantitative analysis of binding affinity (e.g., determination of the dissociation constant, Kd). Specificity can be confirmed through competition assays using unlabeled specific and non-specific DNA fragments.[9]

Visualization of Key Concepts

Experimental Workflow

EMSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Probe_Prep 1. DNA Probe Preparation & Labeling Binding_Reaction 3. Binding Reaction (MukB + Labeled DNA) Probe_Prep->Binding_Reaction Protein_Prep 2. This compound Purification Protein_Prep->Binding_Reaction Electrophoresis 4. Non-denaturing PAGE Binding_Reaction->Electrophoresis Transfer 5. Transfer to Membrane Electrophoresis->Transfer Detection 6. Chemiluminescent Detection Transfer->Detection Data_Analysis 7. Data Analysis (Image & Quantify) Detection->Data_Analysis

Caption: Workflow for MukB-DNA binding analysis using EMSA.

Principle of Gel Retardation

Gel_Retardation_Principle cluster_gel Non-Denaturing Polyacrylamide Gel well1 Lane 1: Free DNA Probe free_dna Free DNA well1->free_dna Migration well2 Lane 2: MukB + DNA Probe complex MukB-DNA Complex (Shifted Band) well2->complex Slower Migration free_dna2 Free DNA

Caption: Slower migration of MukB-DNA complex vs. free DNA.

MukB Functional Model

MukB_Function MukB MukB Homodimer Complex MukBEF Complex on DNA MukB->Complex Binds DNA DNA Strand DNA->Complex ATP ATP ATP->Complex Hydrolysis Powers MukEF MukE-MukF (Kleisin Complex) MukEF->Complex Stabilizes Loop DNA Loop Formation & Supercoil Sequestration Complex->Loop Leads to Condensation Chromosome Condensation Loop->Condensation Results in

Caption: Logical model of MukB function in DNA condensation.

Experimental Protocols

This section details a non-radioactive EMSA protocol adapted for studying MukB-DNA interactions.[5][11][12]

Protocol 1: DNA Probe Preparation (Biotin Labeling)
  • Oligonucleotide Design: Synthesize complementary oligonucleotides (e.g., 40-60 bp) corresponding to the target DNA binding sequence. The sense oligo should have a biotin (B1667282) molecule at the 3' or 5' end.

  • Annealing:

    • Mix the sense and antisense oligonucleotides in a 1:1 molar ratio in annealing buffer (10 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA).

    • Heat the mixture to 95°C for 5 minutes in a heat block or thermocycler.

    • Allow the mixture to cool slowly to room temperature over several hours to ensure proper annealing.

  • Purification (Optional but Recommended): Purify the double-stranded, biotin-labeled probe using a native polyacrylamide gel to remove any unlabeled or single-stranded DNA.

  • Quantification: Determine the concentration of the annealed probe using a spectrophotometer. Store the probe at -20°C.

Protocol 2: MukB-DNA Binding Reaction
  • Binding Buffer (5X): Prepare a 5X binding buffer containing: 100 mM HEPES-KOH (pH 7.5), 250 mM KCl, 5 mM DTT, 50% glycerol (B35011), and 2.5 mg/mL BSA. Store in aliquots at -20°C.

  • Reaction Setup: On ice, set up the binding reactions in 20 µL volumes as described in the table below. Add components in the order listed.

ComponentVolume (µL)Final ConcentrationPurpose
Nuclease-Free WaterUp to 20 µL--
5X Binding Buffer4 µL1XProvides optimal binding conditions
Poly(dI-dC) (1 µg/µL)1 µL50 ng/µLNon-specific competitor DNA
Purified this compoundVariablee.g., 0-500 nMTitrate to find optimal concentration
Biotin-labeled Probe1 µLe.g., 50 fmolLabeled DNA for detection
Total Volume 20 µL
  • Incubation: Gently mix the components and incubate at room temperature (25°C) for 20-30 minutes to allow complex formation.

Protocol 3: Non-Denaturing Polyacrylamide Gel Electrophoresis
  • Gel Preparation: Prepare a 4-6% native polyacrylamide gel in 0.5X TBE buffer (45 mM Tris-borate, 1 mM EDTA). The percentage of the gel may need optimization based on the size of MukB and the DNA probe.[8]

  • Pre-electrophoresis: Pre-run the gel for 30-60 minutes at 100-120V in a cold room or at 4°C to ensure uniform running conditions.

  • Sample Loading: Add 2-3 µL of 10X loading dye (containing glycerol and a tracking dye like bromophenol blue, but no SDS) to each binding reaction. Load the samples into the wells.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 120V) for 1-2 hours, or until the tracking dye has migrated approximately two-thirds of the way down the gel. The process should be carried out at 4°C to maintain the stability of the protein-DNA complex.[12]

Protocol 4: Detection of Biotin-Labeled DNA
  • Electroblotting: Transfer the DNA from the gel to a positively charged nylon membrane (e.g., Hybond-N+) using a semi-dry or wet transfer apparatus at 400 mA for 30-60 minutes.[12]

  • Crosslinking: After transfer, crosslink the DNA to the membrane using a UV crosslinker instrument according to the manufacturer's instructions.

  • Chemiluminescent Detection:

    • Block the membrane for 30 minutes with a suitable blocking buffer.

    • Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate for 15-30 minutes.

    • Wash the membrane several times to remove unbound conjugate.

    • Incubate the membrane with a chemiluminescent substrate for 5 minutes.

    • Capture the signal using an imaging system (e.g., CCD camera-based imager) or by exposing it to X-ray film.

Data Presentation and Analysis

Quantitative Data Summary

The binding affinity of MukB for a specific DNA sequence is typically expressed by the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. This can be determined by titrating a fixed amount of DNA probe with increasing concentrations of this compound.

MukB ConstructDNA SubstrateKey Binding ConditionsDissociation Constant (Kd)Reference
Wild-Type MukB40 bp dsDNA50 mM KCl, 5 mM MgCl₂, pH 7.5~10-50 nMHypothetical
MukB (ATPase-deficient)40 bp dsDNA50 mM KCl, 5 mM MgCl₂, pH 7.5~80-150 nMHypothetical
Wild-Type MukB100 bp dsDNA50 mM KCl, 5 mM MgCl₂, pH 7.5~5-25 nMHypothetical
Wild-Type MukB40 bp ssDNA50 mM KCl, 5 mM MgCl₂, pH 7.5>500 nM (Weak/No Binding)Hypothetical

Note: The Kd values provided are hypothetical for illustrative purposes. Actual values must be determined experimentally.

Interpretation of Results
  • Free Probe: The fastest migrating band at the bottom of the gel corresponds to the unbound, labeled DNA probe.

  • Shifted Band: The slower migrating band(s) represent the MukB-DNA complex. The appearance of this band indicates a binding interaction.

  • Competition Assay: To confirm specificity, a reaction should include a 100-fold molar excess of unlabeled ("cold") specific competitor DNA. This should result in a significant reduction or elimination of the shifted band. A non-specific competitor (e.g., a random DNA sequence) should not have this effect.

  • Supershift Assay: To confirm that the shifted band contains MukB, an antibody specific to MukB can be added to the binding reaction.[9] This will form an even larger complex, resulting in a "supershifted" band that migrates even more slowly.[13]

Troubleshooting

ProblemPotential CauseSolution
No shifted band Inactive this compound; Non-optimal binding buffer; Incorrect DNA probe sequence.Verify protein activity; Optimize buffer (salt, pH, Mg²⁺); Confirm probe sequence.
Smeared bands Protein degradation; Unstable protein-DNA complex; Gel running too hot.Add protease inhibitors; Run gel at 4°C; Reduce voltage.
Bands stuck in wells Protein aggregation; High protein concentration.Add non-ionic detergents (e.g., NP-40) to binding buffer; Reduce protein concentration.
Weak signal Inefficient probe labeling or transfer; Insufficient protein.Verify labeling efficiency; Optimize transfer time/conditions; Increase protein concentration.

References

Visualizing the Guardian of the Bacterial Chromosome: Advanced Microscopy Techniques for In Vivo MukB Localization

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial nucleoid, a highly organized and dynamic structure, relies on a suite of proteins to maintain its integrity and ensure proper chromosome segregation. Among these, the Structural Maintenance of Chromosomes (SMC) complex, MukBEF, in Escherichia coli plays a pivotal role in chromosome organization and condensation.[1][2] Visualizing the precise spatiotemporal localization and dynamics of MukB, the core ATPase subunit of this complex, within living bacterial cells is crucial for understanding its molecular mechanisms and for identifying potential targets for novel antimicrobial agents. This document provides an in-depth overview of advanced microscopy techniques, complete with detailed protocols and quantitative data, to facilitate the in vivo investigation of MukB localization.

Recent advancements in super-resolution microscopy and single-molecule tracking have surmounted the diffraction limit of conventional light microscopy, offering unprecedented insights into the subcellular architecture of bacteria.[3][4][5][6] Techniques such as Photoactivated Localization Microscopy (PALM), Stochastic Optical Reconstruction Microscopy (STORM), and slimfield microscopy have been instrumental in elucidating the behavior of MukB in its native cellular environment.[1][3][4][7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies employing advanced microscopy to investigate MukB localization and stoichiometry in vivo.

ParameterValueMicroscopy Technique(s)Reference
MukBEF Stoichiometry in Foci
MukB molecules per focus36 ± 3 (mean ± s.e.m.)Slimfield Microscopy[1]
MukE molecules per focus36 ± 4 (mean ± s.e.m.)Slimfield Microscopy[1]
MukF molecules per focus19 ± 1 (mean ± s.e.m.)Slimfield Microscopy[1]
Stoichiometric Periodicity (B:E:F)4:4:2Fourier Analysis of Stoichiometry[1]
Cellular MukBEF Population
Cellular MukB molecules~300-400Slimfield Microscopy[1]
Cellular MukE molecules~300-400Slimfield Microscopy[1]
Cellular MukF molecules~200Slimfield Microscopy[1]
Percentage of MukBEF in foci~20%Slimfield Microscopy[1]
MukBEF Dynamics
Exchange rate of MukBEF in foci1 complex every ~50 sSingle-molecule millisecond multicolor fluorescence microscopy[1]
Apparent Diffusion Coefficient (diffusing MukB, E, F)Similar for all componentsPALM single-particle tracking[1]

Experimental Workflows and Signaling Pathways

To visualize the experimental process and the functional context of MukB, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for In Vivo MukB Visualization cluster_strain Strain Construction cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis strain E. coli strain with endogenous mukB fused to a fluorescent protein (e.g., YPet, mEos3.2) culture Grow cells to exponential phase strain->culture Inoculate mount Mount cells on agarose (B213101) pad culture->mount microscopy Acquire images using advanced microscopy (e.g., Slimfield, PALM/STORM) mount->microscopy localization Single-molecule localization and tracking microscopy->localization quantification Quantify foci number, intensity, and stoichiometry localization->quantification dynamics Analyze protein dynamics (diffusion, exchange rate) localization->dynamics

Caption: A generalized workflow for visualizing MukB in vivo.

MukB_Function_Pathway Simplified MukB Functional Pathway cluster_condensation Chromosome Organization MukBEF MukBEF Complex DNA Chromosome (oriC proximal) MukBEF->DNA Loads onto TopoIV Topoisomerase IV MukBEF->TopoIV Interacts with & modulates activity condensation DNA Compaction & Loop Formation MukBEF->condensation ATP ATP ATP->MukBEF Binds & Hydrolyzed DNA->MukBEF Stimulates ATPase TopoIV->MukBEF Stimulates DNA condensation MatP MatP MatP->MukBEF Displaces from ter ter ter region MatP->ter Binds to segregation Chromosome Segregation condensation->segregation

Caption: Key interactions and functions of the MukB complex.

Experimental Protocols

Protocol 1: Construction of Fluorescently Tagged MukB Strains

This protocol describes the generation of E. coli strains with endogenously expressed, fluorescently tagged MukB, a prerequisite for in vivo imaging.

Materials:

  • E. coli strain (e.g., K-12 derivative)

  • Lambda red recombineering plasmids (e.g., pKD46)

  • PCR primers for amplifying the fluorescent protein gene (e.g., YPet or mEos3.2) with flanking homology regions to the mukB locus

  • Template plasmid containing the fluorescent protein gene

  • Antibiotics for selection

  • Electroporator and cuvettes

Method:

  • Primer Design: Design PCR primers to amplify the fluorescent protein gene. The forward primer should have a 5' extension with 40-50 bp of homology to the region immediately upstream of the mukB stop codon. The reverse primer should have a 5' extension with 40-50 bp of homology to the region immediately downstream of the mukB stop codon.

  • PCR Amplification: Amplify the fluorescent protein gene using the designed primers and a suitable template plasmid. Purify the PCR product.

  • Prepare Competent Cells: Grow the E. coli strain carrying the lambda red recombineering plasmid at 30°C in LB broth with the appropriate antibiotic and L-arabinose to induce the expression of the recombination proteins. Prepare electrocompetent cells.

  • Electroporation: Electroporate the purified PCR product into the competent cells.

  • Selection and Verification: Plate the cells on selective agar (B569324) plates and incubate at 37°C. Screen colonies by PCR to verify the correct insertion of the fluorescent protein gene at the mukB locus.

  • Sequence Verification: Sequence the modified mukB locus to confirm the in-frame fusion and the absence of mutations.

  • Curing of Recombineering Plasmid: Cure the lambda red recombineering plasmid by growing the cells at a non-permissive temperature (e.g., 42°C).

Protocol 2: Slimfield Microscopy for MukB Stoichiometry

Slimfield microscopy is a wide-field fluorescence imaging technique with a slightly angled laser beam to achieve higher signal-to-noise for single-molecule detection in live cells.[1]

Materials:

  • E. coli strain with YPet-tagged MukB

  • Microscope equipped for slimfield imaging (e.g., high NA objective, sensitive EMCCD or sCMOS camera, laser illumination)

  • Agarose pads (1-2% in growth medium)

  • Glass slides and coverslips

Method:

  • Cell Preparation: Grow the E. coli strain to the early exponential phase (OD600 ≈ 0.2-0.4) in a defined minimal medium to reduce background fluorescence.[8]

  • Mounting: Prepare a thin agarose pad on a glass slide. Spot a small volume (1-2 µL) of the cell culture onto the pad and cover with a coverslip.

  • Microscope Setup:

    • Use a high numerical aperture (NA ≥ 1.45) oil-immersion objective.

    • Illuminate the sample with a 514 nm laser for YPet excitation.

    • Adjust the laser angle to achieve slimfield illumination.

    • Set the camera to acquire images at a high frame rate (e.g., 10-50 ms (B15284909) exposure).

  • Image Acquisition: Acquire time-lapse image series of the cells. Photobleach the cells in a step-wise manner to determine the fluorescence intensity of a single YPet molecule.

  • Data Analysis:

    • Identify and localize fluorescent foci corresponding to MukB clusters using appropriate software (e.g., ImageJ with plugins, MATLAB).

    • Measure the total fluorescence intensity of each focus.

    • Calculate the number of MukB molecules per focus by dividing the total intensity by the intensity of a single YPet molecule.

    • Determine the stoichiometry of the MukBEF complex by analyzing the relative intensities of differently labeled subunits.[1]

Protocol 3: PALM for Super-Resolution Imaging and Single-Particle Tracking of MukB

PALM utilizes photoactivatable fluorescent proteins to achieve super-resolution imaging by sequentially activating and localizing individual molecules.

Materials:

  • E. coli strain with mEos3.2-tagged MukB

  • Microscope equipped for PALM (e.g., TIRF or similar setup, high NA objective, sensitive camera, 405 nm and 561 nm lasers)

  • Image analysis software for single-molecule localization (e.g., ThunderSTORM, rapidSTORM)

Method:

  • Cell Preparation and Mounting: Prepare and mount cells as described in Protocol 2.

  • Microscope Setup:

    • Use a high NA objective.

    • Use a 561 nm laser for excitation of the red, photo-converted form of mEos3.2.

    • Use a low-power 405 nm laser for photoactivation of mEos3.2 from its green to red state.

  • Image Acquisition:

    • Acquire a stream of images (thousands of frames) at a high frame rate (e.g., 20-50 ms exposure).

    • Simultaneously illuminate with the 561 nm excitation laser and the 405 nm activation laser.

    • Adjust the intensity of the 405 nm laser to ensure that only a sparse subset of molecules is activated in each frame, preventing spatial overlap of their point-spread functions.

  • Data Analysis:

    • Localization: Process the image series with a single-molecule localization algorithm to determine the precise coordinates of each detected molecule in every frame.

    • Image Reconstruction: Generate a super-resolved image by plotting the localized positions of all detected molecules.

    • Single-Particle Tracking: For dynamic studies, link the localizations of the same molecule in consecutive frames to generate trajectories.

    • Diffusion Analysis: Analyze the trajectories to calculate diffusion coefficients and characterize the motion of individual MukB molecules.[1][9]

Concluding Remarks

The application of advanced microscopy techniques has been transformative in our understanding of MukB function in vivo. The protocols and data presented here provide a framework for researchers to visualize and quantify the behavior of this essential bacterial protein. By enabling the detailed characterization of MukB localization, stoichiometry, and dynamics, these methods offer powerful tools for basic research into bacterial chromosome biology and for the development of novel therapeutic strategies that target this critical cellular machine. Further innovations in labeling strategies and imaging modalities will undoubtedly continue to refine our view of the intricate molecular processes that govern the life of a bacterium.

References

Strategies for Creating and Utilizing Fusion Proteins to Study MukB Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, creation, and utilization of fusion proteins to investigate the function of the bacterial chromosome-organizing protein, MukB. The protocols outlined below offer detailed methodologies for constructing various MukB fusion proteins, their expression and purification, and subsequent functional analysis.

Introduction to MukB and the Utility of Fusion Proteins

MukB is a bacterial condensin and a member of the Structural Maintenance of Chromosomes (SMC) protein family.[1][2] It plays a crucial role in chromosome condensation, segregation, and organization in Escherichia coli and other bacteria.[2][3] MukB functions as a homodimer and, in conjunction with its accessory proteins MukE and MukF, forms the MukBEF complex, which is essential for proper chromosome management.[1][4][5]

The study of MukB's intricate functions, including its DNA binding properties, ATPase activity, and interactions with other proteins, can be significantly advanced through the use of fusion protein technology.[6][7] Fusion proteins allow for:

  • Visualization of subcellular localization and dynamics: By fusing MukB to fluorescent proteins like Green Fluorescent Protein (GFP), its localization and movement within the cell can be tracked in real-time.[7][8][9]

  • Facilitated purification: Affinity tags, such as the 6x-Histidine tag (His-tag) or Maltose-Binding Protein (MBP), enable efficient purification of MukB for in vitro biochemical and structural studies.[5][10][11]

  • Investigation of protein-protein interactions: Fusion tags can be utilized in pull-down assays and other techniques to identify and characterize proteins that interact with MukB.[4]

  • Enhancement of protein solubility and expression: Certain fusion partners, like MBP, can improve the solubility and yield of recombinant MukB, which can otherwise be prone to aggregation.[12][13]

Strategies for Creating MukB Fusion Proteins

The choice of fusion partner depends on the specific research question. Below are common strategies for creating and utilizing MukB fusion proteins.

Fluorescent Protein Fusions for In Vivo Imaging

Fusing MukB to a fluorescent protein (FP) allows for direct visualization of its localization and dynamics within living bacterial cells.[7][8][11] GFP and its variants are commonly used for this purpose.[9][14][15]

Key Considerations:

  • Fusion Terminus: The FP can be fused to either the N- or C-terminus of MukB. It is crucial to test both configurations, as the position of the tag can affect the function of both MukB and the FP.[14] A flexible linker sequence (e.g., a series of glycine (B1666218) and serine residues) is often included between MukB and the FP to ensure proper folding and function of both domains.[15][16]

  • Expression System: The fusion construct can be expressed from a plasmid or integrated into the chromosome for more native-like expression levels. Chromosomal integration can be achieved using methods like the Datsenko and Wanner protocol.[17]

Affinity Tag Fusions for Purification

For biochemical and structural studies, large quantities of pure MukB are required. Affinity tags provide a straightforward method for purification.

  • 6x-Histidine Tag (His-tag): This small tag allows for purification via immobilized metal affinity chromatography (IMAC).[10][11][18] It is generally considered not to interfere significantly with protein function due to its small size.

  • Maltose-Binding Protein (MBP) Tag: MBP is a larger tag that not only facilitates purification on amylose (B160209) resin but can also significantly enhance the solubility and expression of the fusion protein.[1][3][12] This is particularly useful for proteins like MukB that may be difficult to express in a soluble form.

Dual-Tagging Strategies

Combining different tags can offer advantages. For instance, a His-tag can be used for initial capture and purification, while a second tag, such as a TEV protease cleavage site followed by another affinity tag, can be used for further purification and removal of the initial tag.[3]

Quantitative Data Presentation

The following tables summarize representative quantitative data for the expression and purification of MukB fusion proteins. Actual yields may vary depending on the specific construct, expression conditions, and purification protocol.

Table 1: Expression and Purification of His-tagged MukB

ParameterValue
Expression HostE. coli BL21(DE3)
Culture Volume1 Liter
Induction Conditions0.5 mM IPTG, 16°C, 16 hours
Lysis MethodSonication
Purification ResinNi-NTA Agarose (B213101)
Elution Buffer20 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole
Typical Yield ~2-5 mg/L of culture
Purity >90%

Table 2: Expression and Purification of MBP-tagged MukB

ParameterValue
Expression HostE. coli BL21(DE3)
Culture Volume1 Liter
Induction Conditions0.3 mM IPTG, 18°C, 12 hours
Lysis MethodHigh-pressure homogenization
Purification ResinAmylose Resin
Elution Buffer20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA, 10 mM Maltose
Typical Yield ~10-20 mg/L of culture
Purity >95%

Experimental Protocols

Protocol for Creating a GFP-MukB Fusion Construct

This protocol describes the general steps for creating a C-terminal GFP fusion to MukB using standard molecular biology techniques.

  • Primer Design: Design PCR primers to amplify the mukB gene from E. coli genomic DNA. The forward primer should include a restriction site for cloning into the expression vector. The reverse primer should omit the stop codon of mukB and include a restriction site that will be in-frame with the gfp gene in the destination vector.

  • PCR Amplification: Perform PCR to amplify the mukB gene.

  • Vector and Insert Preparation: Digest both the PCR product and the destination vector (containing the gfp gene) with the chosen restriction enzymes. Purify the digested DNA fragments.

  • Ligation: Ligate the digested mukB insert into the prepared destination vector.

  • Transformation: Transform the ligation mixture into a suitable E. coli cloning strain.

  • Verification: Screen colonies by colony PCR and verify the correct construct by restriction digestion and DNA sequencing.

Protocol for Expression and Purification of His-tagged MukB
  • Transformation: Transform the His-tagged MukB expression plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Expression:

    • Inoculate a 10 mL starter culture of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Cool the culture to 16°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Continue to grow the culture at 16°C for 16 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitors.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Equilibrate a Ni-NTA agarose column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).

    • Elute the His-tagged MukB with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Analysis: Analyze the purified protein by SDS-PAGE.

Protocol for Expression and Purification of MBP-tagged MukB
  • Transformation and Expression: Follow the same steps as for the His-tagged protein, but use an MBP-tagged MukB expression vector and induce with 0.3 mM IPTG at 18°C for 12 hours.

  • Cell Lysis:

    • Harvest cells and resuspend in 30 mL of ice-cold Column Buffer (20 mM Tris-HCl pH 7.4, 200 mM NaCl, 1 mM EDTA).

    • Lyse the cells using a high-pressure homogenizer (e.g., French press).

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Affinity Purification:

    • Equilibrate an amylose resin column with Column Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 20 column volumes of Column Buffer.

    • Elute the MBP-tagged MukB with Elution Buffer (Column Buffer containing 10 mM maltose).

  • Analysis: Analyze the purified protein by SDS-PAGE.

Protocol for In Vivo Imaging of GFP-MukB
  • Strain Preparation: Grow the E. coli strain expressing GFP-MukB in appropriate media to mid-log phase.

  • Microscopy:

    • Prepare a slide with a thin agarose pad (e.g., 1% agarose in minimal medium).

    • Spot a small volume of the cell culture onto the agarose pad and allow it to dry slightly.

    • Place a coverslip over the pad.

  • Image Acquisition:

    • Use a fluorescence microscope equipped with a suitable filter set for GFP (e.g., excitation at 488 nm, emission at 509 nm).

    • Acquire both fluorescence and phase-contrast or DIC images to visualize the GFP-MukB foci and the cell outlines, respectively.

  • Image Analysis: Analyze the images to determine the number, position, and intensity of the GFP-MukB foci within the cells.

Visualizations

Fusion_Protein_Strategy cluster_MukB MukB Protein cluster_Fusions Fusion Partners cluster_Applications Applications MukB MukB FP Fluorescent Protein (e.g., GFP) MukB->FP Fusion AT Affinity Tag (e.g., His-tag, MBP) MukB->AT Fusion Imaging In Vivo Imaging (Localization, Dynamics) FP->Imaging Purification Protein Purification (Biochemical Assays, Structural Studies) AT->Purification PPI Protein-Protein Interaction Studies AT->PPI

Caption: Strategies for creating and utilizing MukB fusion proteins.

Experimental_Workflow cluster_cloning Construct Creation cluster_expression Protein Expression cluster_purification Purification / Analysis A Gene Amplification (mukB) C Ligation A->C B Vector Preparation B->C D Transformation & Verification C->D E Inoculation & Growth D->E F Induction (IPTG) E->F G Cell Harvest F->G H Cell Lysis G->H I Affinity Chromatography H->I J Elution I->J K Analysis (SDS-PAGE, Imaging) J->K

Caption: General experimental workflow for MukB fusion proteins.

MukBEF_Complex MukB_dimer MukB Dimer Complex MukBEF Complex MukB_dimer->Complex MukF MukF (Kleisin) MukF->Complex MukE MukE (KITE) MukE->MukF DNA DNA Complex->DNA Binds & Organizes

Caption: The MukBEF complex interacting with DNA.

References

In Vitro Reconstitution of the Functional MukBEF Complex: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in vitro reconstitution and functional characterization of the Escherichia coli MukBEF complex, a crucial component of the bacterial chromosome condensation and segregation machinery. These methodologies are essential for researchers studying bacterial chromosome dynamics and for professionals in drug development targeting novel antibacterial pathways.

Introduction

The MukBEF complex, a member of the Structural Maintenance of Chromosomes (SMC) family of proteins, plays a vital role in organizing the bacterial chromosome.[1][2][3] Comprised of three subunits—MukB, MukE, and MukF—this molecular machine utilizes the energy from ATP hydrolysis to condense and manage DNA topology.[4][5][6] Inactivation of the MukBEF complex leads to defects in chromosome segregation and is detrimental to cell viability, making it an attractive target for the development of new antimicrobial agents.[3]

The in vitro reconstitution of a functional MukBEF complex is a prerequisite for detailed biochemical and biophysical studies of its mechanism of action. This guide outlines the procedures for the expression and purification of the individual MukB, MukE, and MukF subunits, followed by the assembly of the functional complex and key functional assays to assess its activity.

Expression and Purification of MukBEF Subunits

Successful reconstitution of the MukBEF complex begins with the high-yield expression and purification of its individual components. The following protocols are optimized for E. coli expression systems.

General Protein Expression in E. coli

A general workflow for expressing recombinant proteins in E. coli involves transformation of an expression vector into a suitable host strain, followed by cell culture, induction of protein expression, and harvesting of the cells.[2][7][8][9][10][11][12]

Protocol:

  • Transformation: Transform an E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the target protein (MukB, MukE, or MukF), typically with an affinity tag (e.g., His6-tag) to facilitate purification.[2][13][14] Plate the transformed cells on a selective LB agar (B569324) plate containing the appropriate antibiotic and incubate overnight at 37°C.[2][14]

  • Starter Culture: Inoculate a single colony into 10-50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.[12][14]

  • Large-Scale Culture: The next day, inoculate a larger volume of LB medium (e.g., 1 L) with the starter culture. Grow the cells at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[12]

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. For potentially insoluble proteins, it is often beneficial to reduce the temperature to 16-20°C and induce overnight.[12] For standard expression, induce for 3-4 hours at 37°C.[11][12]

  • Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15-20 minutes at 4°C.[7][12] The cell pellet can be stored at -80°C for later use.

Purification of MukB

MukB is a large protein that can be challenging to purify. The following protocol combines affinity and other chromatography techniques.

Protocol:

  • Cell Lysis: Resuspend the frozen cell pellet in ice-cold lysis buffer (e.g., 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.[7]

  • Affinity Chromatography: If using a His-tagged construct, load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins. Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).

  • Gel Filtration Chromatography: For further purification and to remove aggregates, subject the eluted MukB fraction to size-exclusion chromatography (e.g., Sephacryl S-400) in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).[5]

  • DNA-Cellulose Chromatography: To ensure the purified MukB is free of contaminating nucleases and to select for DNA-binding competent protein, it can be further purified on a DNA-cellulose column. Load the protein and elute with a salt gradient (e.g., 0.1 M to 1 M NaCl).[5]

  • Concentration and Storage: Concentrate the purified protein using an appropriate centrifugal filter device and store at -80°C in a storage buffer containing glycerol (B35011) (e.g., 10-20%).

Purification of MukE and MukF

MukE and MukF are smaller proteins and can often be co-purified as a stable subcomplex.

Protocol:

  • Expression and Lysis: Follow the general protein expression and lysis protocols as described above. If expressing separately, the purification can be carried out for each protein individually, often using an affinity tag.

  • Co-expression and Co-purification: A common strategy is to co-express MukE and MukF. The lysis and initial affinity chromatography steps are similar to those for MukB. The resulting eluate will contain the MukEF subcomplex.

  • Further Purification: Gel filtration chromatography can be used to further purify the MukEF complex and separate it from any unbound individual subunits or aggregates.

In Vitro Reconstitution of the MukBEF Complex

The assembly of the functional MukBEF complex is achieved by mixing the purified subunits in a defined stoichiometry.

Protocol:

  • Protein Concentration Determination: Accurately determine the concentration of the purified MukB, MukE, and MukF proteins using a method such as the Bradford assay or by measuring absorbance at 280 nm with the calculated extinction coefficient.

  • Complex Assembly: Mix the purified proteins in a buffer solution (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT). The stoichiometry of the functional complex is generally considered to be a dimer of MukB dimers, with associated MukE and MukF, often represented as (MukB2E2F)2.[15] A common starting point for reconstitution is to mix the components in a molar ratio that reflects this stoichiometry.

  • Incubation: Incubate the mixture on ice or at room temperature for a specified period (e.g., 30-60 minutes) to allow for complex formation.

  • Verification of Assembly: The formation of the MukBEF complex can be verified by techniques such as size-exclusion chromatography, where the complex will elute at a volume corresponding to its larger molecular weight compared to the individual subunits.

Functional Assays for the Reconstituted MukBEF Complex

The functionality of the reconstituted MukBEF complex can be assessed through various in vitro assays that measure its core biochemical activities: ATP hydrolysis and DNA binding and condensation.

ATPase Activity Assay

The ATPase activity of the MukBEF complex is essential for its function in vivo and can be measured by detecting the release of inorganic phosphate (B84403) (Pi) from ATP.[1][16]

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reconstituted MukBEF complex (e.g., 250 nM MukB2), ATP (e.g., 2 mM), and an appropriate reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT).[17]

  • Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the reaction at a constant temperature (e.g., 37°C).

  • Phosphate Detection: At various time points, take aliquots of the reaction and stop the enzymatic activity. Measure the amount of released Pi using a colorimetric method, such as the malachite green assay.[18] Several commercial kits are available for this purpose (e.g., ENZCheck Phosphate Assay Kit).[1][16][17]

  • Data Analysis: Calculate the rate of ATP hydrolysis (moles of ATP hydrolyzed per mole of MukB dimer per second) from the linear portion of a plot of Pi concentration versus time.

DNA Condensation Assay

The ability of the MukBEF complex to condense DNA is a direct measure of its primary function. This can be visualized by a change in the electrophoretic mobility of a DNA substrate.[19]

Protocol:

  • Substrate Preparation: Use a large, nicked circular plasmid DNA (e.g., ~11 kbp) as the substrate.[19]

  • Reaction Setup: Prepare reaction mixtures containing the DNA substrate, the reconstituted MukBEF complex at varying concentrations, ATP, and a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT).

  • Incubation: Incubate the reactions at room temperature or 37°C for a defined period (e.g., 30-60 minutes) to allow for DNA condensation.

  • Agarose (B213101) Gel Electrophoresis: Add a loading dye to the reactions and resolve the DNA-protein complexes on a 0.8-1% agarose gel.

  • Visualization: Stain the gel with a DNA intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands under UV light. Condensed DNA will migrate faster through the gel compared to the uncondensed, nicked circular DNA.[19]

Quantitative Data Summary

The following tables summarize key quantitative parameters reported for the MukBEF complex.

ParameterValueReference
Stoichiometry
Functional Unit(MukB2E2F)2[15]
MukB:MukF ratio for ATPase saturation4:1 (MukB2:MukF2)[16]
ATPase Activity
Standard Assay Concentration (MukB2)250 nM[1][16]
Standard Assay Concentration (MukF2)75 nM[16]
Standard Assay Concentration (AcpP)250 nM[16]
DNA Condensation Assay
DNA Substrate Size~11 kbp (nicked circular)[19]

Visualized Workflows and Pathways

The following diagrams illustrate the key experimental workflows and the proposed functional cycle of the MukBEF complex.

Protein_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction Induction of Protein Expression (IPTG) Culture->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification Affinity Affinity Chromatography (e.g., Ni-NTA) Clarification->Affinity GelFilt Gel Filtration Affinity->GelFilt FinalProtein Purified MukB, MukE, or MukF GelFilt->FinalProtein MukBEF_Reconstitution_Workflow MukB Purified MukB Mix Mix Purified Subunits (Defined Stoichiometry) MukB->Mix MukE Purified MukE MukE->Mix MukF Purified MukF MukF->Mix Incubate Incubate to Allow Assembly Mix->Incubate Verify Verify Complex Formation (e.g., Size-Exclusion Chromatography) Incubate->Verify FunctionalComplex Functional MukBEF Complex Verify->FunctionalComplex Functional_Assay_Workflow cluster_atpase ATPase Activity Assay cluster_dna_condensation DNA Condensation Assay Setup_ATPase Reaction Setup: MukBEF + ATP Incubate_ATPase Incubate at 37°C Setup_ATPase->Incubate_ATPase Detect_Pi Detect Pi Release (Malachite Green) Incubate_ATPase->Detect_Pi Calculate_Rate Calculate Hydrolysis Rate Detect_Pi->Calculate_Rate Setup_Condensation Reaction Setup: MukBEF + DNA + ATP Incubate_Condensation Incubate at RT/37°C Setup_Condensation->Incubate_Condensation Agarose_Gel Agarose Gel Electrophoresis Incubate_Condensation->Agarose_Gel Visualize_DNA Visualize DNA Bands Agarose_Gel->Visualize_DNA FunctionalComplex Functional MukBEF Complex FunctionalComplex->Setup_ATPase FunctionalComplex->Setup_Condensation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Soluble Expression of Large Proteins like MukB in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the soluble expression of large proteins, such as the 177 kDa E. coli protein MukB, in Escherichia coli.[1][2][3][4]

Troubleshooting Guide

This section addresses common issues encountered during the expression of large proteins in E. coli and provides actionable solutions.

Question: My large protein is expressed, but it's mostly in the insoluble fraction (inclusion bodies). How can I increase its solubility?

Answer:

Inclusion body formation is a frequent challenge when overexpressing large proteins in E. coli.[5] Here are several strategies you can employ to enhance the solubility of your target protein:

  • Optimize Expression Temperature: Lowering the cultivation temperature after induction is a widely used and effective method to improve protein solubility.[6][7] Slower expression rates at lower temperatures can facilitate proper protein folding and reduce aggregation.[6]

  • Adjust Inducer Concentration: High concentrations of inducers like IPTG can lead to rapid, high-level protein expression, which can overwhelm the cellular folding machinery and promote aggregation.[6][8] Reducing the inducer concentration can slow down the rate of protein synthesis, allowing more time for correct folding.[6]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag to your target protein can significantly improve its solubility.[8][9] Common solubility tags include Maltose Binding Protein (MBP) and Glutathione (B108866) S-transferase (GST).[8] It is often necessary to test multiple fusion tags to find the most effective one for your protein of interest.[9]

  • Co-express Molecular Chaperones: Molecular chaperones assist in the proper folding of proteins.[8] Co-expressing chaperone systems, such as GroEL/GroES or DnaK/DnaJ, can help prevent misfolding and aggregation of your target protein.[7][8]

  • Switch to a Different E. coli Strain: Some E. coli strains are specifically engineered to enhance soluble protein expression. For instance, strains that contain plasmids encoding rare tRNAs can overcome issues related to codon bias.[6] Strains designed for improved disulfide bond formation in the cytoplasm, such as those with mutations in the thioredoxin reductase (trxB) and/or glutathione reductase (gor) genes, can also be beneficial for proteins containing disulfide bonds.[6]

Question: I'm observing very low or no expression of my large protein. What are the potential causes and how can I fix this?

Answer:

Low or no protein expression can be due to several factors, from the gene sequence itself to the expression vector and host cell compatibility. Here are some key areas to troubleshoot:

  • Codon Optimization: The frequency of codon usage can differ significantly between organisms.[10][11] If your gene of interest contains codons that are rare in E. coli, this can lead to translational stalling and low protein yields.[6][10] Codon optimization, which involves synthesizing the gene with codons preferred by E. coli, can dramatically improve expression levels.[10][11][12]

  • Promoter Strength and Regulation: The choice of promoter in your expression vector is crucial.[9] For maximal protein yields, a strong promoter like the T7 promoter is often used.[9] However, if the protein is toxic to the host, a tightly regulated promoter with low basal expression, such as the araBAD promoter, is a better choice.[6][9]

  • mRNA Stability: The stability of the mRNA transcript can affect protein yield. Minimizing secondary structures in the 5' untranslated region (UTR) of the mRNA can improve translation initiation.[11]

  • Plasmid Integrity: It's essential to verify the integrity of your expression plasmid. Sequence the plasmid before and after induction to ensure no mutations have occurred in your gene of interest.[13] Using a recA- host strain can help maintain plasmid stability.[13]

  • Protein Degradation: The expressed protein may be susceptible to degradation by host cell proteases. Adding protease inhibitors during cell lysis and purification can help.[14] Performing expression at lower temperatures can also reduce proteolytic activity.[6]

Frequently Asked Questions (FAQs)

Q1: What is codon optimization and why is it important for expressing large proteins in E. coli?

A1: Codon optimization is the process of modifying the nucleotide sequence of a gene to match the codon usage preference of the expression host, in this case, E. coli.[11][15] Different organisms have different frequencies of using synonymous codons for the same amino acid.[15] If a heterologous gene contains a high number of codons that are rare in E. coli, the translation machinery can slow down or terminate prematurely, leading to low protein expression.[10] By replacing these rare codons with more frequently used ones, the translation efficiency and overall protein yield can be significantly increased.[12]

Q2: What are the best E. coli strains for expressing large, difficult-to-express proteins?

A2: The choice of E. coli strain can have a significant impact on the expression of large proteins. Here are a few commonly used strains and their advantages:

  • BL21(DE3): A widely used strain for protein expression that contains the T7 RNA polymerase gene for high-level expression from T7 promoter-based vectors.[16]

  • Rosetta™(DE3): These strains are derived from BL21(DE3) and contain a plasmid that supplies tRNAs for codons that are rare in E. coli, which can improve the expression of proteins from organisms with different codon biases.[6][15]

  • SHuffle®: These strains are engineered to promote the correct formation of disulfide bonds in the cytoplasm, which is beneficial for the folding of proteins that require them.[6]

  • C41(DE3) and C43(DE3): These are mutant strains of BL21(DE3) that are often able to express toxic or membrane proteins that are not well-expressed in the parent strain.

Q3: How does temperature affect the soluble expression of large proteins?

A3: Temperature is a critical parameter for optimizing soluble protein expression. Lowering the expression temperature (e.g., to 15-25°C) after induction slows down cellular processes, including transcription and translation.[6] This reduced rate of protein synthesis can be beneficial for several reasons: it allows more time for the newly synthesized polypeptide chain to fold correctly, it can reduce the formation of inclusion bodies, and it can decrease the activity of heat shock proteases that might degrade the target protein.[5][6]

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Temperature and Inducer Concentration

This protocol outlines a method for systematically testing different temperatures and inducer concentrations to identify the optimal conditions for soluble protein expression.

Materials:

  • E. coli strain transformed with the expression plasmid for your protein of interest.

  • LB medium (or other suitable growth medium) with the appropriate antibiotic.

  • Inducer stock solution (e.g., 1 M IPTG).

  • Shaking incubators set to different temperatures (e.g., 37°C, 30°C, 25°C, 18°C).

  • Spectrophotometer.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).

  • SDS-PAGE equipment and reagents.

Methodology:

  • Inoculate a 5 mL starter culture of your transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, use the overnight culture to inoculate several larger cultures (e.g., 50 mL) to an initial OD600 of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Before induction, take a 1 mL "pre-induction" sample from one of the cultures.

  • Divide the remaining cultures into groups for testing different temperatures and inducer concentrations.

  • Induce the cultures with varying concentrations of IPTG (e.g., 0.1 mM, 0.5 mM, 1.0 mM). Include an uninduced control.

  • Move the induced cultures to shaking incubators at different temperatures (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, 25°C for 12-16 hours, 18°C overnight).

  • After the induction period, harvest the cells by centrifugation.

  • Resuspend the cell pellets in lysis buffer and lyse the cells (e.g., by sonication).

  • Separate the soluble and insoluble fractions by centrifugation.

  • Analyze the pre-induction, total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine the expression level and solubility of your target protein.

Quantitative Data Summary

Table 1: General Guidelines for Optimizing Expression Conditions

ParameterTypical RangeRationale
Induction Temperature 15-25°CSlower protein synthesis promotes proper folding and reduces aggregation.[6]
IPTG Concentration 0.1 - 1.0 mMLower concentrations can reduce the rate of transcription, improving solubility.[6]
Induction OD600 0.6 - 0.8Induction during the mid-log phase of growth ensures healthy, metabolically active cells.
Induction Time 3 - 16 hoursLonger induction times are often required at lower temperatures.[17]

Visualizations

Troubleshooting_Workflow start Start: Expression of Large Protein (e.g., MukB) check_expression Is the protein expressed? start->check_expression check_solubility Is the protein soluble? check_expression->check_solubility Yes no_expression No/Low Expression check_expression->no_expression No insoluble Insoluble (Inclusion Bodies) check_solubility->insoluble No soluble_expression Soluble Expression Achieved check_solubility->soluble_expression Yes codon_optimization Codon Optimize Gene no_expression->codon_optimization lower_temp Lower Expression Temperature insoluble->lower_temp change_vector Change Expression Vector (Stronger/Tighter Promoter) codon_optimization->change_vector check_mrna Check mRNA Stability change_vector->check_mrna check_mrna->check_expression reduce_inducer Reduce Inducer Concentration lower_temp->reduce_inducer add_tag Add Solubility Tag (MBP, GST) reduce_inducer->add_tag coexpress_chaperones Co-express Chaperones add_tag->coexpress_chaperones coexpress_chaperones->check_solubility

Caption: Troubleshooting workflow for large protein expression.

Experimental_Workflow start Start: Small-Scale Expression Trial starter_culture Overnight Starter Culture start->starter_culture main_culture Inoculate Main Cultures starter_culture->main_culture grow_cells Grow to Mid-Log Phase (OD600 0.6-0.8) main_culture->grow_cells induce Induce with varying [IPTG] at different Temperatures grow_cells->induce harvest Harvest Cells induce->harvest lysis Cell Lysis harvest->lysis fractionation Separate Soluble & Insoluble Fractions lysis->fractionation analysis SDS-PAGE Analysis fractionation->analysis end Optimal Conditions Identified analysis->end

Caption: Experimental workflow for optimizing expression conditions.

References

troubleshooting common issues with MukB protein aggregation during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of the MukB protein, with a focus on preventing and resolving protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the function of MukB and why is its proper folding important?

A1: MukB is a bacterial protein that plays a crucial role in chromosome condensation and segregation, ensuring that genetic material is correctly partitioned during cell division.[1] It functions as a homodimer and is a member of the Structural Maintenance of Chromosomes (SMC) protein family.[2][3] Proper folding is essential for its function, which involves ATP-dependent interactions with DNA and other proteins like MukE and MukF to form the MukBEF complex.[2][4] Aggregation indicates misfolding, which leads to a loss of biological activity.

Q2: My this compound is expressed, but it's mostly in the insoluble fraction (inclusion bodies). What should I do?

A2: Insoluble expression is a common issue. Here are a few strategies to improve the yield of soluble MukB:

  • Lower Expression Temperature: Reducing the culture temperature to 16-20°C after induction can slow down protein synthesis, allowing more time for proper folding.[5]

  • Optimize Inducer Concentration: High concentrations of the inducer (e.g., IPTG) can lead to rapid, overwhelming protein expression and subsequent misfolding. Try reducing the inducer concentration.

  • Co-expression with Chaperones: Co-expressing molecular chaperones, such as DnaK/DnaJ/GrpE or GroEL/GroES, can significantly enhance the solubility of recombinant proteins by assisting in their correct folding.[6][7]

  • Use a Solubility-Enhancing Fusion Tag: Fusion tags like Maltose Binding Protein (MBP) or a SUMO tag can improve the solubility of the target protein.[8]

Q3: I observe precipitation of my this compound after eluting it from the affinity column. How can I prevent this?

A3: Post-purification precipitation is often due to suboptimal buffer conditions or high protein concentration. Consider the following:

  • Optimize Buffer Composition: Ensure your elution and storage buffers have the optimal pH and salt concentration for MukB stability. A good starting point for the MukBEF complex assembly is 20 mM Tris (pH 8.0), 250 mM NaCl, 1.4 mM β-mercaptoethanol, and 10% glycerol (B35011).[2]

  • Add Stabilizing Agents: Including additives like L-arginine (0.2-0.5 M), glycerol (10-20%), or non-detergent sulfobetaines in your elution and storage buffers can help prevent aggregation.[9][10]

  • Perform a Buffer Exchange: Immediately after elution, exchange the buffer to one that is optimized for long-term stability.

  • Work at Lower Concentrations: If possible, elute and store your protein at a lower concentration to reduce the likelihood of aggregation.

Troubleshooting Guide: MukB Aggregation During Purification

This guide addresses specific issues you might encounter at different stages of MukB purification.

Problem 1: MukB precipitates during cell lysis.
Possible Cause Recommended Solution
High local protein concentration Increase the volume of lysis buffer to reduce the overall protein concentration.
Shear stress from sonication Keep the sample on ice and use short bursts of sonication with cooling periods in between to avoid overheating and excessive frothing.
Inappropriate lysis buffer composition Ensure the lysis buffer has a suitable pH (around 8.0) and ionic strength (e.g., 250 mM NaCl). Include stabilizing additives like 10% glycerol and a reducing agent (e.g., 1-5 mM DTT or β-mercaptoethanol).[2][11]
Problem 2: MukB does not bind to the affinity column.
Possible Cause Recommended Solution
His-tag is inaccessible If using a His-tag, it might be buried within the folded protein. Consider denaturing purification or re-cloning with the tag at the other terminus.
Incorrect buffer conditions Ensure the binding buffer pH and salt concentrations are optimal for the affinity resin and for MukB stability. For Ni-NTA, a pH of around 8.0 is typical.
Protein is aggregated If the protein has already aggregated before loading, it will not bind effectively. Centrifuge the lysate at high speed immediately before loading to remove aggregates.
Problem 3: MukB elutes from the column but is aggregated.
Possible Cause Recommended Solution
Elution buffer is destabilizing High concentrations of imidazole (B134444) in His-tag purification can sometimes be destabilizing. Consider a step-gradient elution to find the lowest effective imidazole concentration. Also, ensure the elution buffer contains stabilizing additives.
Low pH elution is causing aggregation If using an affinity tag that requires a low pH elution, this can cause aggregation. Neutralize the pH of the fractions immediately after elution by adding a calculated amount of a basic buffer (e.g., 1M Tris pH 8.5).
High protein concentration in elution fractions Elute into larger fraction volumes or directly into a buffer containing stabilizing agents to immediately dilute the protein.

Experimental Protocols

Protocol 1: Expression and Solubilization Test of MukB
  • Transformation: Transform E. coli BL21(DE3) cells with the MukB expression plasmid.

  • Culture Growth: Grow a single colony in LB medium with the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.5-0.6.

  • Induction: Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-0.5 mM) and continue to grow the culture at a reduced temperature (e.g., 18°C) for 16-20 hours.

  • Cell Harvest: Centrifuge the culture at 5,000 x g for 15 minutes at 4°C.

  • Lysis and Solubility Check:

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.

    • Collect a sample of the total lysate, the soluble supernatant, and the insoluble pellet.

    • Analyze all three fractions by SDS-PAGE to determine the proportion of soluble MukB.

Protocol 2: Screening for Optimal Buffer Additives
  • Prepare Additive Stocks: Prepare concentrated stock solutions of various additives (see table below).

  • Aliquoting Lysate: Prepare soluble MukB lysate as described in Protocol 1. Aliquot the lysate into multiple microcentrifuge tubes.

  • Additive Incubation: Add a different additive to each tube to the desired final concentration. Include a no-additive control.

  • Stress and Analysis: Incubate the tubes under a stress condition that typically induces aggregation (e.g., elevated temperature for a short period, or a freeze-thaw cycle).

  • Centrifugation: Centrifuge the tubes to pellet any aggregated protein.

  • SDS-PAGE Analysis: Analyze the supernatant from each tube by SDS-PAGE to visually assess the amount of soluble MukB remaining. The condition with the most soluble protein is a good candidate for your purification buffer.

Data Presentation

Table 1: Common Additives to Prevent MukB Aggregation
Additive ClassExample AdditivesTypical ConcentrationMechanism of Action
Polyols/Sugars Glycerol, Sucrose, Trehalose10-20% (v/v) for glycerol, 5-10% (w/v) for sugarsStabilize protein structure by promoting preferential hydration.[8][12]
Amino Acids L-Arginine, L-Proline0.2 - 1 MCan suppress aggregation by interacting with hydrophobic patches on the protein surface.[9][10]
Reducing Agents Dithiothreitol (DTT), β-mercaptoethanol (BME)1 - 10 mMPrevent the formation of incorrect disulfide bonds.[13]
Non-detergent Sulfobetaines NDSB-2010.5 - 1 MCan help to solubilize proteins without denaturing them.[9]
Salts NaCl, KCl150 - 500 mMModulate electrostatic interactions and can help maintain solubility.[13]

Visualizations

MukB_Purification_Workflow cluster_Expression Protein Expression cluster_Lysis Cell Lysis & Clarification cluster_Purification Purification cluster_QC Quality Control & Storage Transformation Transformation into E. coli Growth Cell Growth (37°C) Transformation->Growth Induction Induction (e.g., IPTG) at Lower Temp (18°C) Growth->Induction Harvest Harvest Cells Induction->Harvest Lysis Lysis in Optimized Buffer Harvest->Lysis Clarification Centrifugation to Pellet Debris Lysis->Clarification AffinityChrom Affinity Chromatography (e.g., His-tag) Clarification->AffinityChrom Elution Elution with Stabilizers AffinityChrom->Elution SizeExclusion Size Exclusion Chromatography (Optional) Elution->SizeExclusion SDSPAGE SDS-PAGE Analysis SizeExclusion->SDSPAGE Concentration Concentration Determination SizeExclusion->Concentration Storage Storage at -80°C with Cryoprotectant Concentration->Storage

Caption: A typical workflow for the expression and purification of this compound.

Troubleshooting_Logic cluster_Expression_Stage Expression Stage cluster_Purification_Stage Purification Stage Start Problem: MukB Aggregation Insoluble Insoluble Fraction (Inclusion Bodies) Start->Insoluble During Expression Precipitation Precipitation During/After Purification Start->Precipitation During/Post Purification LowerTemp Lower Expression Temp Insoluble->LowerTemp LowerIPTG Lower Inducer Conc. Insoluble->LowerIPTG CoexpressChaperones Co-express Chaperones Insoluble->CoexpressChaperones OptimizeBuffer Optimize Buffer (pH, Salt) Precipitation->OptimizeBuffer Additives Add Stabilizing Additives Precipitation->Additives LowerConc Lower Protein Concentration Precipitation->LowerConc

Caption: A logical diagram for troubleshooting MukB aggregation at different stages.

References

methods for improving the yield of functional and active MukB protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression and purification of functional MukB protein. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers, scientists, and drug development professionals improve the yield of active, high-quality MukB.

Troubleshooting Guide

This section addresses common problems encountered during MukB expression and purification.

Question: My this compound is mostly in the insoluble fraction (inclusion bodies). What can I do?

Answer:

Insolubility is a frequent challenge with large proteins like MukB.[1][2] Aggregation can occur when expression levels are too high or folding is inefficient. Here are several strategies to improve solubility, starting with the simplest to implement.

1. Optimize Expression Conditions:

  • Lower Induction Temperature: Reduce the incubation temperature to 16-25°C after adding the inducer (e.g., IPTG). Lower temperatures slow down protein synthesis, which can promote proper folding and reduce aggregation.[1]

  • Reduce Inducer Concentration: Titrate the IPTG concentration (e.g., from 1 mM down to 0.05 mM) to find the lowest level that still provides adequate expression. This reduces the rate of protein production.

  • Change Harvest Time: Harvest cells at an earlier time point post-induction. Over-expression for extended periods can increase the accumulation of insoluble protein.

2. Use a Specialized E. coli Strain:

  • Chaperone Co-expression: Use strains that co-express chaperonins, such as GroEL/GroES. These can assist in the proper folding of MukB. The ArcticExpress(DE3) strain is suitable for low-temperature expression and contains cold-adapted chaperonins.[3]

  • Codon Bias Correction: If the mukB gene is from a different organism, its codon usage may not be optimal for E. coli. Use a strain like Rosetta(DE3), which contains a plasmid supplying tRNAs for rare codons.[3]

3. Modify the Expression Construct:

  • Add a Solubility Tag: Fuse a highly soluble protein tag, such as Maltose Binding Protein (MBP) or SUMO (Small Ubiquitin-like Modifier), to the N-terminus of MukB.[2][4][5] These tags can significantly enhance the solubility and yield of their fusion partners.[5] A protease cleavage site should be included to remove the tag after purification.

4. Optimize Lysis Buffer:

  • Include Additives: Supplement the lysis buffer with stabilizing osmolytes like glycerol (B35011) (10-20%), or non-detergent sulfobetaines. Adjusting the salt concentration (e.g., 150-500 mM NaCl) can also help prevent aggregation.[1][6]

  • Ensure ATP/Mg²⁺ Presence: Since MukB is an ATPase, including 1-2 mM ATP and 5-10 mM MgCl₂ in the lysis buffer can help stabilize the protein in a more native conformation.

Below is a logical workflow for troubleshooting MukB insolubility.

G cluster_0 Level 1: Expression Optimization start Problem: Low Yield of Soluble MukB opt_temp Lower Induction Temperature (16-25°C) start->opt_temp opt_iptg Reduce IPTG Concentration (e.g., 0.1 mM) start->opt_iptg strain Use Chaperone Strain (e.g., ArcticExpress) opt_temp->strain opt_iptg->strain If still insoluble tag Add Solubility Tag (e.g., MBP, SUMO) strain->tag refold Refold from Inclusion Bodies strain->refold Last resort buffer Optimize Lysis Buffer (Additives: Glycerol, ATP/Mg²⁺) tag->buffer Optimize purification

Caption: Troubleshooting workflow for insoluble this compound. (Max Width: 760px)
Question: The final yield of purified MukB is very low, even though it's soluble. How can I improve recovery?

Answer:

Low final yield can result from protein degradation, inefficient purification steps, or loss of protein during dialysis and concentration.

  • Protease Inhibition: Ensure protease inhibitors (e.g., PMSF or a commercial cocktail) are added to your lysis buffer immediately before cell disruption.[7] Work quickly and keep samples on ice or at 4°C at all times.

  • Optimize Chromatography:

    • Binding: Ensure the pH and ionic strength of your lysate are optimal for binding to the affinity resin. For His-tagged MukB, ensure no EDTA is present in the lysis buffer.

    • Elution: Elute the protein in a sharp peak by using a step gradient or a steep linear gradient. Test small-scale elutions with different concentrations of the eluting agent (e.g., imidazole) to find the optimal concentration.

  • Improve Stability: As mentioned, MukB is stabilized by nucleotides. Maintain 1 mM ATP and 5 mM MgCl₂ throughout the purification process, including wash and elution buffers, to preserve its structural integrity.[8]

  • Minimize Protein Loss:

    • Dialysis: Use a dialysis membrane with an appropriate molecular weight cutoff (MWCO), for example, 10-12 kDa, to prevent loss of the large this compound (~177 kDa).[9]

    • Concentration: When concentrating the final protein, use a centrifugal device with an appropriate MWCO (e.g., 100 kDa) and spin at lower speeds to prevent aggregation and precipitation.

Question: My purified MukB shows low or no ATPase activity. How can I ensure it is functional?

Answer:

The ATPase activity of MukB is a key indicator of its functionality and is dependent on several factors, including its interaction with other proteins (MukF, MukE, AcpP) and buffer conditions.

  • Essential Co-factors: MukB ATPase activity is stimulated by MukF and requires the acyl carrier protein (AcpP).[10][11] Ensure these components are included in your activity assay. In contrast, MukE inhibits the ATPase activity, an effect that can be relieved by the presence of DNA.[12][13]

  • Verify Protein Integrity: Run an SDS-PAGE gel of your purified protein to check for degradation. A single, strong band at ~177 kDa is expected.

  • Correct Buffer Composition: The assay buffer should contain ATP and Mg²⁺. A typical reaction buffer is 50 mM HEPES-KOH (pH 7.5), 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, and 1 mM ATP.

  • Optimal Protein Concentrations: The activity of the MukBEF complex is dependent on the stoichiometry of its components. Based on published studies, standard ATPase assay conditions might include 250 nM MukB₂, 75 nM MukF₂, and 250 nM AcpP.[10]

ComponentRecommended ConcentrationRole in ATPase Activity
MukB 250 nM (dimer)Core ATPase enzyme
MukF 75 nM (dimer)Stimulates MukB ATPase activity[11]
AcpP 250 nMRequired for maximal ATPase rates[10][11]
MukE VariableInhibits MukBF ATPase activity[13]
dsDNA 5-10x molar excess over MukBCan relieve MukE-mediated inhibition[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended E. coli strain for expressing MukB? A1: E. coli BL21(DE3) is a standard and robust choice as it is deficient in lon and ompT proteases, reducing proteolytic degradation.[3] For potentially toxic proteins or to achieve tighter control over expression, the BL21-AI strain, where T7 polymerase is under the control of the arabinose-inducible araBAD promoter, is an excellent alternative.[3] If solubility is a major issue, consider ArcticExpress(DE3) for low-temperature expression with chaperones.[3]

Q2: What is the role of ATP and Mg²⁺ in MukB purification and storage? A2: MukB is a nucleotide-binding protein and an ATPase.[8][9] The presence of ATP and Mg²⁺ is crucial for stabilizing the protein's globular head domains and maintaining a conformation that is both soluble and active. It is recommended to include 1-5 mM MgCl₂ and 1 mM ATP in all purification and storage buffers. For long-term storage, flash-freezing aliquots in a buffer containing these components and 10-20% glycerol at -80°C is advisable.[14]

Q3: How do I confirm that my purified MukB is in the correct oligomeric state? A3: MukB functions as a homodimer.[8][15][16] The most direct way to verify the oligomeric state is through size-exclusion chromatography (SEC) coupled with multi-angle light scattering (SEC-MALS). A simpler but less precise method is to run the purified protein on a calibrated SEC column and compare its elution volume to that of known molecular weight standards.

Q4: Acyl carrier protein (AcpP) is often co-purified with MukB. Should I remove it? A4: No, AcpP is required for the maximal ATPase activity of the MukBEF complex.[10][11] Its co-purification is advantageous. If your preparation lacks sufficient AcpP (referred to as apo-MukB), you may see reduced activity. You can assess the saturation of AcpP on your MukB prep using SDS-PAGE and, if necessary, add purified AcpP to your functional assays.[10]

Experimental Protocols

Protocol: Expression and Affinity Purification of His₆-MBP-MukB

This protocol describes the expression of MukB with an N-terminal His₆-MBP solubility tag and its subsequent purification.

1. Expression

  • Transform the expression plasmid (e.g., pET-His₆-MBP-TEV-MukB) into E. coli BL21(DE3) competent cells.[17]

  • Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.

  • Inoculate 2 L of fresh LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to 18°C, then induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Continue to incubate at 18°C for 16-18 hours with shaking.

2. Cell Lysis

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.[17]

  • Resuspend the cell pellet in 50 mL of ice-cold Lysis Buffer (50 mM HEPES-KOH pH 7.6, 300 mM NaCl, 10% glycerol, 10 mM imidazole (B134444), 5 mM MgCl₂, 1 mM ATP, 1 mM DTT, 1 mM PMSF, and 1x protease inhibitor cocktail).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.[17]

3. Affinity Chromatography (IMAC)

  • Equilibrate a 5 mL HisTrap HP column (or equivalent Ni-NTA resin) with Lysis Buffer.

  • Load the clarified supernatant onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 column volumes of Wash Buffer (50 mM HEPES-KOH pH 7.6, 300 mM NaCl, 10% glycerol, 25 mM imidazole, 5 mM MgCl₂, 1 mM ATP).

  • Elute the protein with a linear gradient of 25-500 mM imidazole in Elution Buffer (50 mM HEPES-KOH pH 7.6, 300 mM NaCl, 10% glycerol, 500 mM imidazole, 5 mM MgCl₂, 1 mM ATP).

  • Collect fractions and analyze by SDS-PAGE to identify those containing pure His₆-MBP-MukB.

4. Tag Cleavage and Final Purification (SEC)

  • Pool the pure fractions and dialyze against SEC Buffer (50 mM HEPES-KOH pH 7.6, 150 mM NaCl, 10% glycerol, 5 mM MgCl₂, 1 mM ATP, 1 mM DTT) overnight at 4°C.

  • Add TEV protease (or other appropriate protease) at a 1:50 protease-to-protein mass ratio and incubate at 4°C for 12-16 hours to cleave the His₆-MBP tag.

  • (Optional: To remove the cleaved tag and protease, pass the sample through the Ni-NTA column again and collect the flow-through).

  • Concentrate the protein and load it onto a size-exclusion chromatography column (e.g., Superose 6 or Sideris) pre-equilibrated with SEC Buffer.

  • Collect fractions corresponding to dimeric MukB.

  • Assess purity by SDS-PAGE, measure concentration (A₂₈₀), and flash-freeze aliquots in liquid nitrogen for storage at -80°C.

G cluster_0 Expression cluster_1 Purification cluster_2 QC & Storage a Transformation into BL21(DE3) b Growth to OD600 0.6-0.8 a->b c Induction (IPTG) & Growth at 18°C b->c d Cell Harvest & Lysis c->d e Clarification (Centrifugation) d->e f IMAC (Ni-NTA) Binding & Elution e->f g Tag Cleavage (TEV Protease) f->g h Size-Exclusion Chromatography (SEC) g->h i Purity Check (SDS-PAGE) h->i j Activity Assay (ATPase) i->j k Storage at -80°C j->k

Caption: Workflow for MukB expression, purification, and validation. (Max Width: 760px)

References

addressing challenges in the crystallization of the full-length MukB protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of the full-length E. coli MukB protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with obtaining high-quality crystals of this large, flexible protein.

Frequently Asked Questions (FAQs)

Q1: Why is crystallizing the full-length this compound so challenging?

A1: The crystallization of full-length MukB (a homodimer of ~170 kDa subunits) is exceptionally challenging due to a combination of intrinsic factors:

  • Large Size and Flexibility: MukB is a large protein with a "rod-and-hinge" structure, which imparts significant conformational flexibility. This flexibility can hinder the formation of a well-ordered crystal lattice.

  • Tendency to Aggregate: Like many large proteins, MukB is prone to aggregation, especially at the high concentrations required for crystallization trials.[1][2] This aggregation competes with the ordered assembly required for crystal growth.

  • Complex Domain Architecture: The protein has multiple domains, including an N-terminal nucleotide-binding domain, a C-terminal DNA-binding domain, and extensive coiled-coil regions.[3][4] Ensuring all domains are in a stable and uniform conformation is a significant hurdle.

  • Solubility Issues: Achieving and maintaining high concentrations of soluble, monodisperse MukB without inducing aggregation is a primary obstacle.

So far, structural studies have been most successful with smaller, isolated domains, such as the 26 kDa N-terminal domain, which are more amenable to crystallization.[3]

Q2: My full-length this compound expresses well but is mostly insoluble. What can I do?

A2: Insoluble expression is a common problem. Here are several strategies to improve the solubility of recombinant MukB in E. coli:

  • Lower Expression Temperature: Reducing the induction temperature to 16-20°C can slow down protein synthesis, allowing more time for proper folding and reducing the likelihood of aggregation into inclusion bodies.[1]

  • Optimize Expression Host: Using specialized E. coli strains, such as those engineered to enhance disulfide bond formation or to compensate for rare codons, can be beneficial.

  • Co-expression with Chaperones: Co-expressing MukB with chaperone systems (e.g., GroEL/GroES) can assist in proper folding and prevent aggregation.[5]

  • Use of Solubility-Enhancing Tags: Fusing a highly soluble protein, such as Maltose Binding Protein (MBP) or N-utilizing substance A (NusA), to the N-terminus of MukB can significantly improve its solubility.[1] These tags can be cleaved off during purification.

  • Modify Culture Medium: Supplementing the growth medium with chemical chaperones like sorbitol or arginine can help stabilize the protein during expression.[6]

Q3: My purified this compound looks pure on an SDS-PAGE gel, but I still can't get crystals. What should I check?

A3: Purity on an SDS-PAGE gel is a good start, but it doesn't guarantee the sample is suitable for crystallization. The homogeneity and stability of the protein sample are critical.[7][8]

  • Assess Monodispersity: Use Size-Exclusion Chromatography (SEC) to ensure your protein is in a single, well-defined oligomeric state (a dimer for MukB) and not aggregated.[1] Dynamic Light Scattering (DLS) can also be used to detect the presence of aggregates.[9][10] A monodisperse sample is crucial for successful crystallization.

  • Confirm Protein Stability: A Thermal Shift Assay (Differential Scanning Fluorimetry) can help you find buffer conditions (pH, salt concentration, additives) that maximize the thermal stability of your protein, which often correlates with crystallizability.

  • Check for Conformational Heterogeneity: MukB is known to be flexible. This inherent flexibility might mean your "pure" sample is a mixture of different conformations, which can inhibit crystallization.

Q4: Should I include ATP and DNA in my crystallization trials for MukB?

A4: Yes, including ligands is a highly recommended strategy. MukB's function involves binding to ATP and DNA.[4]

  • ATP Analogs: To lock MukB into a specific conformational state, use non-hydrolyzable ATP analogs like AMP-PNP or ATPγS. This can reduce the conformational flexibility of the protein, making it more amenable to crystallization.

  • DNA Substrates: Including short, specific DNA duplexes that are known to bind to the C-terminal domain could also help to stabilize the protein in a more uniform conformation.

  • Co-crystallization with MukE and MukF: The accessory proteins MukE and MukF form a stable complex with MukB and are required for its full in vivo function. Purifying and crystallizing the entire MukBEF complex is a promising strategy, as the complex may be more stable and rigid than MukB alone.

Troubleshooting Guides

Issue 1: Protein Aggregation During Purification or Concentration

This is a common and critical roadblock. If your protein precipitates when you try to concentrate it for crystallization trials, consider the following solutions.

Troubleshooting Step Detailed Methodology Rationale
1. Optimize Buffer Conditions Screen a range of pH values (e.g., 6.5-8.5) and salt concentrations (e.g., 50-500 mM NaCl or KCl). Use a Thermal Shift Assay to identify the most stabilizing conditions.The ionic strength and pH of the buffer can significantly impact protein solubility and prevent non-specific interactions that lead to aggregation.[2]
2. Use Additives Screen for the effect of additives in your buffer. Common stabilizing additives include glycerol (B35011) (5-10%), L-arginine (50-100 mM), or low concentrations of non-detergent sulfobetaines.These additives can help to mask hydrophobic patches on the protein surface, thereby reducing the propensity for aggregation.
3. Modify the Protein Construct If aggregation persists, consider creating new constructs. This could involve truncating flexible loops or disordered regions identified by sequence analysis, or using site-directed mutagenesis to replace surface-exposed hydrophobic residues with more hydrophilic ones.Removing flexible or "sticky" regions can significantly improve the protein's behavior in solution and increase the chances of crystallization.[1]
4. Perform Size-Exclusion Chromatography (SEC) as the Final Step Always use SEC as the final step before setting up crystallization trials. Pool only the central fractions of the main monodisperse peak.This step is crucial for removing even small amounts of aggregated protein, which can act as nucleation sites for further aggregation and inhibit crystal formation.[1]
Issue 2: No Crystals or Only Amorphous Precipitate in Screens

You've successfully obtained pure, stable, and concentrated MukB, but your crystallization screens only yield clear drops or amorphous precipitate.

Quantitative Data Summary: General Starting Points
Protein Concentration 5-15 mg/mL (start lower for a large protein like MukB)
Temperature 4°C and 20°C (run trials at both temperatures)
Precipitants Low molecular weight PEGs (PEG 400, PEG 1000) and high molecular weight PEGs (PEG 3350, PEG 8000) at concentrations from 8-20%.
pH Range Broad screening from pH 5.5 to 8.5.
Troubleshooting Step Detailed Methodology Rationale
1. Vary Protein Concentration If you see heavy precipitate, lower the protein concentration. If all drops are clear, try to increase the protein concentration.[9]Finding the optimal point in the protein's phase diagram is key. Too high a concentration leads to rapid precipitation, while too low a concentration will not reach the supersaturation needed for nucleation.[11]
2. Expand Screening Space Use a wider variety of commercial crystallization screens that cover different precipitants (salts, polymers, organic solvents) and pH ranges.The initial conditions for crystallization are often unpredictable, and a broad screen maximizes the chances of finding a successful "hit".
3. Try Different Crystallization Methods If vapor diffusion (sitting or hanging drop) fails, consider microbatch or microdialysis methods.These methods alter the rate at which the protein solution approaches supersaturation, which can sometimes favor crystal growth over precipitation.
4. Consider Co-crystallization As mentioned in the FAQs, attempt co-crystallization with non-hydrolyzable ATP analogs (e.g., AMP-PNP) and/or with the MukE and MukF proteins.Stabilizing the protein in a single conformational state is one of the most powerful strategies for crystallizing flexible, multi-domain proteins.

Experimental Protocols & Visualizations

Protocol: General Purification of His-tagged Full-Length MukB
  • Cell Lysis: Resuspend E. coli cell pellets expressing His-tagged MukB in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors. Lyse cells using sonication or a microfluidizer.

  • Clarification: Centrifuge the lysate at high speed (e.g., 40,000 x g for 45 minutes) to pellet cell debris and insoluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA column. Wash the column extensively with lysis buffer containing a slightly higher concentration of imidazole (e.g., 20-30 mM). Elute the protein with a high concentration of imidazole (e.g., 250-300 mM).

  • Tag Cleavage (Optional): If a protease cleavage site (e.g., for TEV or Thrombin) is present between the His-tag and MukB, dialyze the eluted protein into a low-imidazole buffer and incubate with the appropriate protease.

  • Reverse Affinity Chromatography: Pass the cleavage reaction mixture back over the Ni-NTA column to remove the cleaved His-tag and any uncleaved protein.

  • Size-Exclusion Chromatography (SEC): As the final and most critical step, load the protein onto an SEC column (e.g., a Superdex 200 or Superose 6) pre-equilibrated with the final storage/crystallization buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). Collect fractions corresponding to the monodisperse dimeric MukB peak and concentrate for crystallization trials.

Diagrams

experimental_workflow cluster_expression Protein Expression cluster_purification Purification cluster_qc Quality Control cluster_cryst Crystallization expr E. coli Expression (Low Temp) lysis Cell Lysis & Clarification expr->lysis imac IMAC (Ni-NTA) lysis->imac sec Size-Exclusion Chromatography imac->sec sds SDS-PAGE sec->sds dls DLS / SEC-MALS sec->dls dsf Thermal Shift Assay sec->dsf screen Crystallization Screening sec->screen dls->screen Homogeneity Info dsf->screen Buffer Info optim Optimization screen->optim xtal Crystal! optim->xtal

Caption: A general experimental workflow for MukB crystallization.

troubleshooting_logic start Start Crystallization Trials result Observe Drops start->result precip Heavy Precipitate result->precip Precipitate clear Clear Drops result->clear Clear crystal Success! result->crystal Crystals sol_check Is protein prone to aggregation? precip->sol_check conc_check Is protein concentration high enough? clear->conc_check sol_actions Optimize Buffer (pH, Salt) Add Stabilizing Agents (Arginine, Glycerol) sol_check->sol_actions Yes conc_down Lower Protein Concentration sol_check->conc_down No sol_actions->start conc_down->start conc_up Increase Protein Concentration conc_check->conc_up No flex_check Is protein conformationally flexible? conc_check->flex_check Yes conc_up->start flex_actions Add Ligands (AMP-PNP) Co-crystallize with MukE/F flex_check->flex_actions flex_actions->start

Caption: A troubleshooting decision tree for MukB crystallization.

References

Technical Support Center: Overcoming Temperature Sensitivity of mukB Mutant Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with temperature-sensitive mukB mutant strains of Escherichia coli.

Troubleshooting Guides

This section offers solutions to common problems that may arise during experimentation with mukB mutants.

Issue 1: High variability in the temperature-sensitive phenotype.

  • Question: I am observing inconsistent growth of my mukB mutant strain at the non-permissive temperature. What could be the cause?

  • Answer: Variability in the temperature-sensitive phenotype of mukB mutants can arise from several factors:

    • Genetic background of the parental strain: The specific genetic background of the E. coli strain can influence the severity of the mukB phenotype. It is crucial to use a consistent and well-characterized parental strain for all experiments.

    • Spontaneous suppressor mutations: mukB mutants can acquire spontaneous suppressor mutations that alleviate the temperature-sensitive phenotype, especially during prolonged cultivation.[1] To mitigate this, always start experiments from a fresh colony grown from a frozen stock. Periodically re-sequence the mukB gene and known suppressor loci to ensure the genetic integrity of your strain.

    • Plasmid-based complementation issues: If you are using a plasmid to express a wild-type or mutant mukB allele, inconsistencies in plasmid copy number or instability of the plasmid can lead to variable complementation and, consequently, variable growth. Ensure consistent antibiotic selection and consider using a low-copy number plasmid for more stable expression.

Issue 2: Difficulty in identifying and characterizing suppressor mutations.

  • Question: I am trying to isolate suppressor mutants of my mukB strain, but I am not getting clear results. What is a reliable method for this?

  • Answer: A common and effective method for isolating suppressors of the temperature-sensitive phenotype is to plate a large population of the mukB mutant at the non-permissive temperature. Colonies that grow are potential suppressor mutants.

    • Experimental Workflow for Suppressor Mutant Selection:

      SuppressorScreenWorkflow start Grow mukB mutant culture at permissive temperature plate Plate a high density of cells on non-selective medium start->plate incubate_non_perm Incubate at non-permissive temperature (e.g., 42°C) plate->incubate_non_perm isolate Isolate colonies that grow incubate_non_perm->isolate verify Verify suppressor phenotype by re-streaking at both permissive and non-permissive temperatures isolate->verify characterize Characterize suppressor mutation (e.g., whole-genome sequencing) verify->characterize

      Caption: Workflow for isolating suppressor mutants of a temperature-sensitive mukB strain.

    • Troubleshooting your suppressor screen:

      • No colonies at the non-permissive temperature: The mutation rate might be too low. Consider using a mutagen (e.g., EMS or UV) to increase the frequency of mutations before plating. Be aware that this will increase the likelihood of multiple mutations.

      • High background of "leaky" growers: The non-permissive temperature might not be stringent enough. Try increasing the temperature in small increments to find the optimal selective condition.

Issue 3: Inaccurate quantification of anucleate cells.

  • Question: My quantification of anucleate cells using DAPI staining is not reproducible. What are the critical steps for accurate measurement?

  • Answer: Accurate quantification of anucleate cells is crucial for phenotyping mukB mutants. Here are key considerations for a reproducible DAPI staining protocol:

    • Cell fixation: Proper fixation is essential to preserve cell morphology and prevent DNA leakage. Use a fresh solution of paraformaldehyde or ethanol (B145695) for fixation.

    • DAPI concentration and staining time: Optimize the DAPI concentration and incubation time to achieve bright nuclear staining with minimal background. Excessive staining can lead to non-specific fluorescence.

    • Microscopy and image analysis: Use a high-quality fluorescence microscope with a suitable filter set for DAPI. Acquire images from multiple fields of view to ensure a representative sample. For quantification, use image analysis software to automate cell and nucleoid detection to avoid user bias. Count a large number of cells (at least 500-1000) per sample for statistical significance.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the biology of mukB mutants and strategies to overcome their temperature sensitivity.

1. What is the function of MukB and why do mutations in it cause temperature sensitivity?

MukB is a core component of the MukBEF complex, a bacterial condensin essential for proper chromosome organization and segregation in E. coli.[2] This complex functions to compact and untangle newly replicated chromosomes, ensuring that each daughter cell receives a complete copy of the genome. Mutations in mukB can disrupt the structure and function of the MukBEF complex, particularly at elevated temperatures. This leads to defects in chromosome condensation and segregation, resulting in the formation of anucleate (DNA-less) cells and ultimately, cell death at non-permissive temperatures.[1][3]

2. What are the known suppressor mutations that can rescue the temperature-sensitive phenotype of mukB mutants?

Several genetic modifications have been shown to suppress the temperature-sensitive phenotype of mukB mutants. These include:

  • Mutations in topA (Topoisomerase I): Inactivating mutations in topA lead to an increase in negative DNA supercoiling. This enhanced supercoiling is thought to partially compensate for the loss of MukB's condensation function, thereby restoring chromosome segregation and viability at higher temperatures.[1]

  • Mutations in gyrB (DNA Gyrase Subunit B): Certain mutations in gyrB have been found to suppress the novobiocin (B609625) hypersensitivity of mukB null mutants, suggesting a functional link between DNA gyrase activity and MukB's role in chromosome dynamics.[4][5]

  • Overexpression of cspC and cspE: These genes encode small, cold-shock domain proteins. Their overexpression can suppress the temperature-sensitive and anucleate cell phenotypes of the mukB106 allele, although the precise mechanism is not fully understood.

  • Mutations in the era gene: A mutation in era, which encodes an essential GTPase involved in cell cycle regulation, has been shown to partially suppress the temperature sensitivity of a mukB null mutant.[1]

  • Mutations affecting the MukB-Topoisomerase IV interaction: A direct physical and functional interaction between MukB and Topoisomerase IV is crucial for chromosome segregation. A mukB mutant that is deficient in this interaction fails to rescue the temperature-sensitive phenotype, highlighting the importance of this protein-protein interaction.[6]

3. How does a mutation in topA suppress the mukB temperature-sensitive phenotype?

The suppression of the mukB temperature-sensitive phenotype by topA mutations is a classic example of genetic suppression through the restoration of a global chromosome property. The proposed mechanism is as follows:

topA_suppression cluster_wt Wild-type Cell cluster_mukB mukB Mutant cluster_suppressed mukB topA Double Mutant (Suppressed) MukBEF MukBEF complex Chromosome_wt Properly Condensed Chromosome MukBEF->Chromosome_wt Condensation TopA Topoisomerase I TopA->Chromosome_wt Relaxation Gyrase DNA Gyrase Gyrase->Chromosome_wt Supercoiling MukBEF_mut Non-functional MukBEF complex TopA_mukB Topoisomerase I Chromosome_mukB Decondensed Chromosome MukBEF_mut->Chromosome_mukB No Condensation Gyrase_mukB DNA Gyrase TopA_mukB->Chromosome_mukB Relaxation Gyrase_mukB->Chromosome_mukB Supercoiling MukBEF_sup Non-functional MukBEF complex TopA_mut Non-functional Topoisomerase I Chromosome_sup Compacted by Supercoiling MukBEF_sup->Chromosome_sup No Condensation Gyrase_sup DNA Gyrase TopA_mut->Chromosome_sup No Relaxation Gyrase_sup->Chromosome_sup Increased Supercoiling

References

Technical Support Center: Troubleshooting Low Expression of MukB Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to diagnosing and resolving issues related to low expression levels of the E. coli MukB protein.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is its expression sometimes challenging?

The this compound is a large, ATP-dependent homodimer that is a core component of the E. coli condensin complex, MukBEF. This complex plays a crucial role in chromosome organization, condensation, and segregation. Expression of large and complex proteins like MukB (approximately 177 kDa) in heterologous systems like E. coli can be challenging due to factors such as codon bias, protein folding and solubility issues, and potential toxicity to the host cell at high concentrations.

Q2: I am not seeing a band for MukB on my SDS-PAGE after induction. What are the initial checks I should perform?

If you observe no visible expression of MukB, consider the following initial troubleshooting steps:

  • Verify your construct: Ensure the mukB gene is correctly cloned into your expression vector and is in the correct reading frame. Sequence verification of your plasmid is highly recommended.

  • Check your transformation: Ensure you have successfully transformed the expression vector into a suitable E. coli expression strain.

  • Confirm induction: Make sure you are adding the correct inducer (e.g., IPTG for lac-based promoters) at the appropriate concentration and at the correct cell density (typically OD600 of 0.6-0.8).

  • Run a time-course experiment: Take samples at different time points post-induction (e.g., 1, 2, 4, 6 hours and overnight) to determine the optimal expression time.

Q3: My this compound is expressed, but it's mostly in the insoluble fraction (inclusion bodies). How can I improve its solubility?

Inclusion body formation is a common issue with large recombinant proteins. To improve the solubility of MukB:

  • Lower the induction temperature: Reducing the temperature to 16-25°C after induction slows down protein synthesis, which can promote proper folding.

  • Reduce inducer concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.1-0.5 mM) can decrease the rate of protein expression and reduce aggregation.

  • Use a different E. coli strain: Strains like Rosetta(DE3) or BL21-CodonPlus(DE3) contain tRNAs for rare codons, which can improve translation and folding. Strains engineered to have a more oxidizing cytoplasm, like SHuffle, can aid in the formation of disulfide bonds if your construct has any.

  • Co-express chaperones: Co-expression with molecular chaperones such as GroEL/GroES or DnaK/DnaJ can assist in the proper folding of MukB.

  • Utilize a solubility-enhancing fusion tag: Fusing a highly soluble protein like Maltose Binding Protein (MBP) to the N-terminus of MukB can significantly improve its solubility.[1]

Q4: Can the choice of expression vector impact MukB yield?

Yes, the expression vector is a critical factor. Key considerations include:

  • Promoter Strength: A strong, tightly regulated promoter is ideal. The T7 promoter system is commonly used for high-level expression. However, for potentially toxic proteins, a weaker or more tightly controlled promoter might be beneficial to reduce basal expression before induction.

  • Copy Number: High-copy-number plasmids will produce more mRNA, potentially leading to higher protein yields. However, this can also increase the metabolic burden on the host and lead to inclusion body formation. A lower copy number plasmid might be a better choice if toxicity or insolubility is an issue.

  • Fusion Tags: As mentioned, tags like MBP can improve solubility, while tags like a His-tag can simplify purification.

Troubleshooting Guide for Low MukB Expression

This guide provides a systematic approach to troubleshooting low MukB expression levels.

Problem 1: Very Low or No Detectable MukB Expression
Possible Cause Recommended Solution
Suboptimal Induction Conditions Optimize induction temperature (try 18°C, 25°C, 30°C, 37°C) and inducer concentration (e.g., IPTG range from 0.1 mM to 1 mM). Perform a time-course experiment to find the optimal induction duration.
Codon Bias The mukB gene may contain codons that are rare in E. coli. Synthesize a codon-optimized version of the mukB gene or use an E. coli strain like Rosetta(DE3) that expresses tRNAs for rare codons.
Plasmid Instability Ensure consistent antibiotic selection is maintained in all liquid cultures and on plates. Grow cultures from a fresh colony.
Toxicity of MukB to Host Cells Use a tightly regulated promoter system (e.g., pBAD) or an E. coli strain with tighter control over basal expression (e.g., BL21(DE3)pLysS). Lowering the induction temperature and inducer concentration can also mitigate toxicity.
Inefficient Transcription or Translation Ensure your expression vector has a strong promoter and an efficient ribosome binding site (RBS).
Problem 2: MukB is Expressed but is Insoluble (Inclusion Bodies)
Possible Cause Recommended Solution
High Expression Rate Leading to Misfolding Lower the induction temperature to 16-20°C and reduce the inducer concentration.
Suboptimal Growth Medium Use a rich medium like Terrific Broth (TB) to support high-density growth and protein production.
Lack of Proper Folding Environment Co-express molecular chaperones. Use a solubility-enhancing fusion tag like MBP.
Incorrect Disulfide Bond Formation (if applicable) Use an E. coli strain with an oxidizing cytoplasm, such as SHuffle.

Data Presentation: Illustrative Effects of Expression Conditions on Protein Yield

Condition E. coli Strain Induction Temperature (°C) IPTG (mM) Soluble MukB Yield (mg/L of culture) Insoluble MukB (Arbitrary Units)
1BL21(DE3)371.0< 0.5+++
2BL21(DE3)301.01 - 2++
3BL21(DE3)180.53 - 5+
4Rosetta(DE3)180.55 - 8+/-
5BL21(DE3) with MBP-fusion180.510 - 15-

Experimental Protocols

Protocol 1: Small-Scale Expression Trial for MukB
  • Transformation: Transform the MukB expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3) or Rosetta(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 50 mL of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Split the culture into smaller flasks for testing different conditions. Induce protein expression by adding IPTG to the desired final concentration (e.g., 0.1, 0.5, 1.0 mM).

  • Post-Induction Growth: Incubate the cultures at different temperatures (e.g., 18°C, 25°C, 37°C) for various time points (e.g., 4 hours, overnight).

  • Harvesting: Harvest 1 mL of each culture by centrifugation.

  • Analysis: Resuspend the cell pellets in lysis buffer and analyze the total, soluble, and insoluble fractions by SDS-PAGE and Western blot to determine the optimal expression conditions.

Protocol 2: Large-Scale Purification of His-tagged MukB
  • Culture Growth and Induction: Based on the optimized conditions from the small-scale trial, grow a large-scale culture (e.g., 1-2 L) and induce MukB expression.

  • Cell Harvesting: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris and insoluble protein.

  • Affinity Chromatography: Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Washing: Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound with elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Further Purification (Optional): If higher purity is required, perform size-exclusion chromatography to separate MukB from any remaining contaminants and aggregates.

  • Buffer Exchange and Storage: Exchange the purified protein into a suitable storage buffer and store at -80°C.

Visualizations

Logical Flow for Troubleshooting Low MukB Expression

Troubleshooting_Flowchart start Low or No MukB Expression check_sds Check SDS-PAGE / Western Blot start->check_sds no_band No Band Visible check_sds->no_band insoluble Band in Insoluble Fraction check_sds->insoluble low_soluble Low Soluble Expression check_sds->low_soluble verify_construct Verify Construct (Sequencing) no_band->verify_construct Yes optimize_induction Optimize Induction (Temp, IPTG, Time) no_band->optimize_induction No lower_temp Lower Induction Temperature insoluble->lower_temp Yes reduce_iptg Reduce IPTG Concentration insoluble->reduce_iptg No low_soluble->optimize_induction Yes change_strain Change E. coli Strain low_soluble->change_strain No verify_construct->optimize_induction codon_optimization Codon Optimization / Use Rosetta Strain optimize_induction->codon_optimization optimize_induction->change_strain success Improved MukB Yield codon_optimization->success lower_temp->reduce_iptg solubility_tag Use Solubility Tag (e.g., MBP) reduce_iptg->solubility_tag coexpress_chaperones Co-express Chaperones solubility_tag->coexpress_chaperones coexpress_chaperones->success optimize_media Optimize Growth Media (e.g., TB) change_strain->optimize_media optimize_media->success

Caption: A flowchart outlining the decision-making process for troubleshooting low this compound expression.

Illustrative Regulatory Pathway of a Bacterial Gene

Disclaimer: The following diagram illustrates a general bacterial gene regulatory network. The specific transcriptional regulators of the E. coli mukB gene are not well-characterized in the public literature. This diagram serves as a conceptual model.

Gene_Regulation cluster_stimuli Environmental Signals cluster_regulators Regulatory Proteins cluster_gene mukB Gene Locus Nutrient_Availability Nutrient_Availability Activator_Protein Activator_Protein Nutrient_Availability->Activator_Protein activates Cell_Density Cell_Density Repressor_Protein Repressor_Protein Cell_Density->Repressor_Protein activates DNA_Damage DNA_Damage DNA_Damage->Activator_Protein inhibits Promoter mukB Promoter Activator_Protein->Promoter binds & activates Repressor_Protein->Promoter binds & represses mukB_Gene mukB Gene Promoter->mukB_Gene transcription MukB_Protein MukB_Protein mukB_Gene->MukB_Protein translation

Caption: A conceptual diagram of a bacterial gene's transcriptional regulation by environmental signals.

References

a step-by-step protocol for refolding insoluble MukB protein from inclusion bodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a step-by-step protocol, troubleshooting guidance, and frequently asked questions for the refolding of insoluble MukB protein expressed in E. coli and accumulated in inclusion bodies. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound expressed as insoluble inclusion bodies?

A1: High-level overexpression of recombinant proteins, especially large and complex proteins like MukB (177 kDa), often overwhelms the cellular folding machinery of E. coli.[1][2] This leads to the aggregation of partially folded or misfolded protein intermediates into dense particles known as inclusion bodies.[1][2]

Q2: What are the advantages of expressing MukB as inclusion bodies?

A2: While it requires a refolding step, inclusion body formation can be advantageous. The target protein is often highly concentrated and relatively pure within the inclusion bodies, which simplifies initial isolation.[3] Expressing proteins in this form can also protect them from proteolytic degradation by host cell enzymes.

Q3: What are the critical stages in refolding MukB from inclusion bodies?

A3: The overall process can be broken down into four key stages:

  • Isolation and Washing of Inclusion Bodies: Separating the inclusion bodies from other cellular components.

  • Solubilization: Denaturing the aggregated protein to bring it into solution.

  • Refolding: Diluting or dialyzing the solubilized protein in a buffer that promotes proper folding.

  • Purification and Characterization: Purifying the refolded, active protein.

Q4: Are there any specific characteristics of MukB I should consider?

A4: Yes. MukB is a large protein that forms a homodimer and has distinct globular domains with DNA and ATP/GTP binding activities.[1][2][4][5] The presence of these functional domains suggests that the inclusion of ligands like ATP or GTP in the refolding buffer might facilitate correct folding. Its large size may make it more prone to aggregation during refolding.

Experimental Workflow for MukB Refolding

MukB_Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization & Refolding cluster_purification Purification & Analysis CellLysis Cell Lysis (e.g., Sonication) Centrifugation1 Centrifugation CellLysis->Centrifugation1 IB_Pellet Inclusion Body Pellet Centrifugation1->IB_Pellet Wash Wash Inclusion Bodies IB_Pellet->Wash Solubilization Solubilization (8M Urea (B33335) or 6M GdnHCl) Wash->Solubilization Refolding Refolding (e.g., Dilution/Dialysis) Solubilization->Refolding Purification Purification (e.g., Affinity/Size Exclusion Chromatography) Refolding->Purification Analysis Functional & Structural Analysis Purification->Analysis Refolded_MukB Active MukB Protein Analysis->Refolded_MukB

Caption: Experimental workflow for the refolding of this compound.

Detailed Experimental Protocol

This protocol is a recommended starting point for the refolding of insoluble this compound. Optimization of specific parameters may be necessary.

Materials:

  • E. coli cell paste containing overexpressed MukB

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme)

  • Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1% Triton X-100, 1 mM EDTA)

  • Solubilization Buffer (50 mM Tris-HCl pH 8.0, 8 M Urea or 6 M Guanidine (B92328) Hydrochloride, 10 mM DTT)

  • Refolding Buffer (50 mM Tris-HCl pH 8.0, 500 mM L-arginine, 1 mM ATP, 5 mM MgCl2, 1 mM DTT)

  • Dialysis Tubing (e.g., 10-12 kDa MWCO)

Procedure:

Part 1: Isolation and Washing of Inclusion Bodies

  • Resuspend the E. coli cell pellet in ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice until the suspension is no longer viscous.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.

  • Discard the supernatant. Resuspend the pellet in Wash Buffer and incubate for 30 minutes at room temperature with gentle agitation.

  • Centrifuge at 15,000 x g for 30 minutes at 4°C. Repeat the wash step twice more to ensure the removal of membrane proteins and other contaminants.

Part 2: Solubilization of Inclusion Bodies

  • Resuspend the washed inclusion body pellet in Solubilization Buffer.

  • Incubate at room temperature for 1-2 hours with gentle stirring to ensure complete solubilization.

  • Centrifuge at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound.

Part 3: Refolding of MukB

This protocol describes refolding by dialysis. Rapid dilution is an alternative method.

  • Transfer the solubilized protein solution into dialysis tubing.

  • Perform a stepwise dialysis against Refolding Buffer with decreasing concentrations of the denaturant (e.g., 6M, 4M, 2M, 1M, 0.5M, and finally no denaturant). Each dialysis step should be carried out for at least 4-6 hours at 4°C.

  • After the final dialysis step against the Refolding Buffer without denaturant, clarify the solution by centrifugation at 20,000 x g for 30 minutes at 4°C to remove any precipitated protein.

Part 4: Purification and Analysis

  • The refolded this compound can be further purified using standard chromatographic techniques such as affinity chromatography (if a tag is present) followed by size-exclusion chromatography.

  • Analyze the purity of the refolded protein by SDS-PAGE.

  • Confirm the correct folding and activity of MukB through functional assays, such as an ATPase activity assay or a DNA binding assay.

Quantitative Data Summary

ProteinRefolding MethodRefolding Yield (%)Reference
Human Growth HormonePulsatile Renaturation>40%[3]
Various ProteinsDilution1-10 µg/ml final conc.[6]
Disulfide-containing proteinOptimized Redox SystemVariable[6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield of Inclusion Bodies Inefficient cell lysis.Increase sonication time or power. Consider using a French press for more efficient lysis.
Proteolytic degradation.Ensure protease inhibitors (e.g., PMSF) are added to all buffers during isolation.
Incomplete Solubilization of Inclusion Bodies Insufficient denaturant concentration.Increase the concentration of urea or guanidine hydrochloride.
Inadequate incubation time.Increase the solubilization time with gentle agitation.
Protein Precipitation During Refolding High protein concentration.Decrease the initial protein concentration before refolding.
Rapid removal of denaturant.Use a more gradual dialysis or dilution scheme to remove the denaturant slowly.
Incorrect buffer composition.Optimize the refolding buffer by screening different pH values, additives (e.g., L-arginine, glycerol), and temperatures.
Refolded Protein is Inactive Incorrect disulfide bond formation.If MukB contains cysteines, include a redox shuffling system (e.g., reduced and oxidized glutathione) in the refolding buffer.
Misfolded protein.Try different refolding conditions (pH, temperature, additives). The presence of ATP/GTP in the refolding buffer may be critical for MukB.
Protein aggregation.Further purify the refolded protein using size-exclusion chromatography to separate monomers/dimers from aggregates.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield of Refolded Protein Problem->Low_Yield Inactive_Protein Refolded Protein is Inactive Problem->Inactive_Protein Precipitation Precipitation During Refolding Problem->Precipitation Cause_Lysis Inefficient Lysis Low_Yield->Cause_Lysis Cause_Conc High Protein Concentration Low_Yield->Cause_Conc Cause_Buffer Suboptimal Buffer Inactive_Protein->Cause_Buffer Cause_Folding Incorrect Folding Inactive_Protein->Cause_Folding Precipitation->Cause_Conc Precipitation->Cause_Buffer Solution_Lysis Optimize Lysis (Sonication/French Press) Cause_Lysis->Solution_Lysis Solution_Conc Decrease Protein Concentration Cause_Conc->Solution_Conc Solution_Buffer Screen pH, Additives (L-arginine, ATP/GTP) Cause_Buffer->Solution_Buffer Solution_Redox Add Redox System (GSH/GSSG) Cause_Folding->Solution_Redox Solution_SEC Purify via Size-Exclusion Chromatography Cause_Folding->Solution_SEC

Caption: Logical relationships in troubleshooting this compound refolding.

References

optimization of buffer conditions for MukB in vitro activity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of buffer conditions for MukB in vitro activity assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and optimized buffer conditions to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and buffer for MukB in vitro assays?

A1: A pH of 7.5 is most commonly optimal for MukB activity.[1][2][3] HEPES-KOH is a frequently used buffer in these assays.[1][2][3] It is important to maintain a stable pH throughout your experiment, as significant deviations can impact protein folding and activity.

Q2: What is the role of ATP in MukB assays, and what concentration should I use?

A2: ATP is crucial for the ATPase activity of MukB and is involved in conformational changes of the MukBEF complex.[4][5] For ATPase assays, a concentration of 2 mM ATP is commonly used.[1][6] While ATP is not strictly required for MukB's DNA binding and condensation activities in vitro, its presence can modulate the stability of the MukB-DNA complex, particularly in the presence of MukE and MukF.[4][7]

Q3: Are the accessory proteins MukE and MukF necessary for in vitro assays?

A3: While MukB alone can bind and condense DNA, its ATPase activity is significantly stimulated by MukF.[1][8] MukE can inhibit the MukF-stimulated ATPase activity.[1][6] For assays that aim to reconstitute the full condensin complex activity, the inclusion of MukE and MukF is essential.[9][10] The stoichiometry of these components is critical for optimal activity.

Q4: What is the importance of AcpP in MukB ATPase assays?

A4: Recent studies have highlighted that the acyl carrier protein (AcpP) is required for maximal MukBF ATPase activity.[8][11] Preparations of MukB may be sub-stoichiometrically saturated with AcpP, leading to variability in ATPase rates. For consistent and maximal activity, it is recommended to use MukB preparations that are fully saturated with AcpP or to supplement the reaction with purified AcpP.[8][11]

Q5: My MukB protein is precipitating during the experiment. What can I do?

A5: Protein aggregation can be a common issue. Ensure that your buffer contains a reducing agent like DTT (e.g., 10 mM) to prevent disulfide bond formation.[1][2][3] Including glycerol (B35011) (e.g., 5-10%) in your storage and reaction buffers can also help to stabilize the protein.[3][12] Additionally, check that the salt concentration is optimal, as both too low and too high salt can sometimes lead to aggregation.

Troubleshooting Guides

Low or No ATPase Activity
Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer Conditions Verify the pH of your buffer is ~7.5. Use a buffer such as 50 mM HEPES-KOH.[1][2][3]MukB ATPase activity is sensitive to pH.
Check the salt concentration. Optimal KCl concentration is around 20 mM.[1][2][3] High NaCl concentrations (above 100 mM) can inhibit ATPase activity.Ionic strength affects protein conformation and enzyme kinetics.
Ensure the presence of Mg²⁺ (e.g., 2-4 mM Mg(OAc)₂ or MgCl₂).[1]Magnesium is a critical cofactor for ATP hydrolysis.
Inactive Protein Use freshly purified protein or protein that has been stored properly at -80°C in a suitable storage buffer containing glycerol.Repeated freeze-thaw cycles can lead to loss of activity.
Perform a quality control check of your protein preparation using SDS-PAGE to ensure its integrity.Protein degradation will result in loss of function.
Missing or Suboptimal Cofactors/Subunits Ensure ATP is present at a saturating concentration (e.g., 2 mM).[1][6]ATP is the substrate for the ATPase reaction.
Include MukF in the reaction, as it significantly stimulates MukB's ATPase activity.[1][8] Titrate the MukF concentration to find the optimal ratio, which can be substoichiometric.[1]MukF is a key activator of MukB's ATPase function.
Ensure your MukB preparation is saturated with AcpP, or add exogenous AcpP to the reaction.[8][11]AcpP is required for maximal ATPase activity.[8][11]
Incorrect Assay Temperature Perform the assay at 37°C.[1][2][3]Enzyme activity is temperature-dependent.
Inconsistent DNA Binding or Condensation
Potential Cause Troubleshooting Step Rationale
Suboptimal Buffer Conditions Check the pH and salt concentrations of your binding buffer. A common buffer is 50 mM HEPES-KOH (pH 7.5-8.0), 20 mM KCl.[2][3][7]DNA binding is sensitive to ionic strength and pH.
Ensure the presence of a low concentration of Mg²⁺ (e.g., 0.5-2 mM).[2][3]Divalent cations can influence DNA structure and protein-DNA interactions.
Poor DNA Substrate Quality Use high-quality, supercoiled plasmid DNA for condensation and supercoiling assays. For binding assays, ensure the DNA is free of contaminants.The topology and integrity of the DNA substrate are critical for these assays.
Protein Instability Include a reducing agent like DTT (e.g., 10 mM) and a cryoprotectant like glycerol (e.g., 7.5%) in your reaction buffer.[2][3]These reagents help maintain the structural integrity of MukB.
Inappropriate Protein Concentration Titrate the concentration of MukB to find the optimal range for your specific assay. High concentrations of MukB can sometimes inhibit the reaction.The stoichiometry of MukB to DNA is a key parameter.

Data Presentation: Optimized Buffer Conditions

Table 1: ATPase Assay Buffer Conditions
Component Concentration Reference
HEPES-KOH50 mM[1][2]
pH7.5[1][2]
KCl20 mM[1][2]
Mg(OAc)₂ or MgCl₂2 - 4 mM[1]
DTT10 mM[1][2]
BSA100 µg/ml[1]
ATP2 mM[1][6]
Temperature37°C[1][2]
Table 2: DNA Binding and Condensation Assay Buffer Conditions
Component Concentration Reference
HEPES-KOH50 mM[2][3][7]
pH7.5 - 8.0[2][3][7]
KCl20 mM[2][3][7]
Mg(OAc)₂0.5 - 2 mM[2][3]
DTT10 mM[2][3]
Glycerol7.5%[3]
Temperature37°C[2][3]

Experimental Protocols

Protocol 1: MukB ATPase Assay

This protocol is for measuring the ATP hydrolysis activity of MukB using a phosphate (B84403) release assay.

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture with the components listed in Table 1. The final volume is typically 10-20 µL.

  • Add Proteins: Add the appropriate concentrations of MukB, MukF, and AcpP. A standard condition can be 250 nM MukB₂, 75 nM MukF₂, and 250 nM AcpP.[8]

  • Initiate the Reaction: Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using a radioactive assay, or use a colorimetric phosphate detection kit).[1]

  • Incubate: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding EDTA to a final concentration of 100 mM.[1]

  • Analyze Phosphate Release:

    • Radioactive method: Spot an aliquot of the reaction onto a PEI cellulose (B213188) TLC plate, develop the plate with 0.5 M LiCl, 1 M HCOOH, dry, and visualize using a phosphorimager to separate and quantify free phosphate from ATP.[1]

    • Colorimetric method: Use a commercially available kit (e.g., ENZCheck Phosphate Assay Kit) and measure the absorbance at the appropriate wavelength according to the manufacturer's instructions.[6]

Protocol 2: DNA Condensation Assay

This assay monitors the compaction of DNA by MukB using agarose (B213101) gel electrophoresis.

  • Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture with the components listed in Table 2. The final volume is typically 20 µL.

  • Add DNA: Add nicked or supercoiled plasmid DNA to the reaction mixture.

  • Add MukB: Add the desired concentration of MukB (and MukE/F if applicable) to the reaction.

  • Incubate: Incubate the reaction at 37°C for 5-30 minutes.[2][3]

  • Load Gel: Add loading dye to the reactions and load the samples onto a 0.8% agarose gel.

  • Electrophoresis: Run the gel at a low voltage (e.g., 1.8 V/cm) for an extended period (e.g., 18 hours) at 4°C.[2]

  • Visualize: Stain the gel with an appropriate DNA stain (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the DNA bands. Condensed DNA will migrate faster than the uncondensed control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prot_prep Protein Purification (MukB, MukE, MukF, AcpP) Reaction_setup Reaction Setup Prot_prep->Reaction_setup Buff_prep Buffer Preparation (See Tables 1 & 2) Buff_prep->Reaction_setup DNA_prep DNA Substrate Preparation DNA_prep->Reaction_setup Incubation Incubation (37°C) Reaction_setup->Incubation ATPase_analysis ATPase Assay: Phosphate Detection Incubation->ATPase_analysis ATPase DNA_analysis DNA Assay: Gel Electrophoresis Incubation->DNA_analysis DNA Binding/ Condensation

Caption: General experimental workflow for MukB in vitro activity assays.

troubleshooting_ATPase Start Low/No ATPase Activity Check_Buffer Check Buffer Conditions (pH, Salt, Mg2+) Start->Check_Buffer Buffer_OK Buffer OK? Check_Buffer->Buffer_OK Check_Protein Check Protein Integrity & Activity Protein_OK Protein OK? Check_Protein->Protein_OK Check_Cofactors Check Cofactors/Subunits (ATP, MukF, AcpP) Cofactors_OK Cofactors OK? Check_Cofactors->Cofactors_OK Check_Temp Check Assay Temperature Temp_OK Temp OK? Check_Temp->Temp_OK Buffer_OK->Check_Protein Yes Optimize_Buffer Optimize Buffer (See Table 1) Buffer_OK->Optimize_Buffer No Protein_OK->Check_Cofactors Yes Repurify_Protein Use Fresh/Repurified Protein Protein_OK->Repurify_Protein No Cofactors_OK->Check_Temp Yes Optimize_Cofactors Optimize Subunit Ratios & ATP Concentration Cofactors_OK->Optimize_Cofactors No Adjust_Temp Adjust to 37°C Temp_OK->Adjust_Temp No Success Activity Restored Temp_OK->Success Yes Optimize_Buffer->Start Repurify_Protein->Start Optimize_Cofactors->Start Adjust_Temp->Start

Caption: Troubleshooting decision tree for low MukB ATPase activity.

mukbef_complex cluster_mukb MukB Dimer cluster_mukef MukEF Complex MukB1 MukB Hinge Hinge MukB1->Hinge MukF MukF Dimer MukB1->MukF binds head DNA DNA MukB1->DNA interacts MukB2 MukB MukB2->Hinge MukB2->MukF binds head MukB2->DNA interacts Hinge->DNA interacts MukE1 MukE MukF->MukE1 MukE2 MukE MukF->MukE2

Caption: Schematic of the MukBEF complex interacting with DNA.

References

best practices for preventing proteolytic degradation of MukB during cell lysis and extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of the E. coli structural maintenance of chromosomes (SMC) protein, MukB. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the proteolytic degradation of MukB during cell lysis and extraction.

Frequently Asked Questions (FAQs)

Q1: What is MukB and why is its degradation a concern during purification?

A1: MukB is a large, ATP-dependent homodimeric protein that is a core component of the E. coli condensin complex, MukBEF, which is essential for chromosome condensation and segregation.[1] Due to its large size (approximately 170 kDa per monomer) and multi-domain structure, MukB can be susceptible to proteolytic degradation upon cell lysis, where cellular proteases are released. Degradation can lead to lower yields of full-length, functional protein and complicate downstream applications.

Q2: Which E. coli strains are recommended for expressing MukB to minimize degradation?

A2: Using protease-deficient E. coli strains is a primary strategy to prevent proteolytic degradation. Strains such as BL21(DE3) and its derivatives are commonly recommended because they are deficient in the Lon (cytoplasmic) and OmpT (outer membrane) proteases. These proteases are known to degrade recombinant proteins. For particularly sensitive proteins, further specialized strains with additional protease deletions are available.

Q3: What are the initial signs of MukB degradation, and how can I detect them?

A3: The primary indication of MukB degradation is the appearance of lower molecular weight bands on an SDS-PAGE gel of your purified protein or cell lysate. These bands may be faint or appear as a ladder-like pattern. Western blotting with an antibody specific to a particular domain of MukB (e.g., the N- or C-terminus) can help confirm if these smaller bands are degradation products. If you observe a significant loss of your full-length MukB band over time, even at low temperatures, degradation is likely occurring.

Q4: How does ATP affect the stability of MukB, and should I include it in my lysis buffer?

A4: ATP binding and hydrolysis induce significant conformational changes in MukB, regulating its association with DNA and the other components of the MukBEF complex. ATP binding promotes the engagement of the MukB head domains. While the direct effect of ATP on MukB's susceptibility to proteases has not been extensively studied, stabilizing the protein in a specific conformational state can potentially mask protease-sensitive sites. Therefore, including ATP or a non-hydrolyzable ATP analog (e.g., ATPγS) in your lysis and purification buffers may enhance the stability of MukB. It is recommended to empirically test the effect of nucleotides on the stability of your MukB construct.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the lysis and extraction of MukB.

Issue 1: Multiple lower molecular weight bands are observed on SDS-PAGE/Western blot, indicating degradation.

Potential Cause Recommended Solution
Insufficient Protease Inhibition Add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use. For E. coli lysates, cocktails containing inhibitors for serine, cysteine, and metalloproteases are recommended. Consider increasing the concentration of the inhibitor cocktail if degradation persists.
Suboptimal Temperature Perform all cell lysis and extraction steps strictly at 4°C or on ice. Pre-chill all buffers, centrifuges, and equipment. Work quickly to minimize the time the lysate is exposed to room temperature.
Inappropriate pH Ensure the pH of your lysis buffer is optimal for MukB stability, typically between 7.0 and 8.0. The pH should be checked at the working temperature (4°C) as the pH of some buffers, like Tris, is temperature-dependent.
Extended Lysis Time Minimize the duration of the lysis procedure. Over-incubation with lytic agents or prolonged sonication can increase the opportunity for proteolytic activity.

Issue 2: Low yield of full-length MukB protein.

Potential Cause Recommended Solution
Proteolytic Degradation Follow all the recommendations in "Issue 1" to minimize protein degradation, which is a common cause of low yield.
Inefficient Cell Lysis Ensure complete cell lysis to release the total amount of expressed MukB. After initial lysis, you can check for lysis efficiency under a microscope. If a significant number of intact cells remain, consider optimizing your lysis method (e.g., increasing sonication time in short bursts on ice).
Protein Instability The this compound may be inherently unstable in the chosen buffer conditions. Consider adding stabilizing agents to your lysis and purification buffers.

Data Presentation: Buffer Additives for MukB Stability

The following tables summarize recommended concentrations for key components in your lysis and purification buffers to minimize MukB degradation.

Table 1: Recommended Protease Inhibitor Cocktails for E. coli Lysates

Inhibitor ClassExample InhibitorTypical Working ConcentrationTarget Proteases
Serine ProteasesPMSF, AEBSF0.1 - 1 mMTrypsin-like proteases
Cysteine ProteasesE-641 - 10 µMPapain-like proteases
Aspartic ProteasesPepstatin A1 µMPepsin-like proteases
MetalloproteasesEDTA, 1,10-Phenanthroline1 - 5 mMProteases requiring divalent cations
AminopeptidasesBestatin1 - 10 µMExopeptidases

Note: It is often most effective to use a commercially available, pre-formulated protease inhibitor cocktail designed for bacterial extracts.

Table 2: Stabilizing Agents for Lysis and Purification Buffers

AgentFunctionRecommended Concentration
Glycerol Stabilizes protein structure and prevents aggregation.5-20% (v/v)
NaCl Mimics physiological ionic strength and can improve solubility.150-500 mM
ATP/ATPγS May stabilize a specific conformation of MukB.1-5 mM
Dithiothreitol (DTT) Reducing agent to prevent oxidation of cysteine residues.1-5 mM

Experimental Protocols

Protocol 1: Optimized Cell Lysis for MukB Extraction

This protocol is designed for the extraction of His-tagged MukB from a 1-liter E. coli BL21(DE3) culture.

Materials:

  • E. coli cell pellet

  • Lysis Buffer: 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM ATP

  • Protease Inhibitor Cocktail (for bacterial extracts)

  • Lysozyme (B549824) (10 mg/mL stock)

  • DNase I (1 mg/mL stock)

  • 1 M MgCl₂

Procedure:

  • Thaw the cell pellet on ice.

  • Resuspend the pellet in 30 mL of ice-cold Lysis Buffer.

  • Add the protease inhibitor cocktail to the resuspended cells according to the manufacturer's instructions.

  • Add lysozyme to a final concentration of 0.2 mg/mL and incubate on ice for 30 minutes with gentle rocking.

  • Add MgCl₂ to a final concentration of 5 mM and DNase I to a final concentration of 10 µg/mL. Incubate on ice for an additional 15 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 20 seconds on, 40 seconds off) for a total of 5-10 minutes of "on" time, or until the lysate is no longer viscous. Monitor the temperature to ensure it does not rise significantly.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble this compound for subsequent purification steps.

Mandatory Visualizations

Caption: Workflow for MukB Lysis and Purification.

Troubleshooting_Logic cluster_solutions Potential Solutions Degradation Degradation Observed? Add_Inhibitors Add/Increase Protease Inhibitors Degradation->Add_Inhibitors Yes Optimize_Temp Work at 4°C Degradation->Optimize_Temp Yes Check_pH Optimize Buffer pH Degradation->Check_pH Yes Low_Yield Low Yield? Low_Yield->Degradation Is it due to degradation? Optimize_Lysis Improve Lysis Efficiency Low_Yield->Optimize_Lysis Yes Add_Stabilizers Add Stabilizing Agents Low_Yield->Add_Stabilizers Yes

Caption: Troubleshooting Logic for MukB Purification.

References

Validation & Comparative

A Functional Comparison of Bacterial Condensin Complexes: MukB and SMC-ScpAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison of two key bacterial condensin complexes: the Escherichia coli MukBEF complex and the Bacillus subtilis SMC-ScpAB complex. This objective analysis, supported by experimental data, aims to elucidate the similarities and differences in their mechanisms of action, providing a valuable resource for research and development in antibacterial drug discovery.

At a Glance: Key Functional Parameters

Quantitative data on the biochemical and biophysical properties of MukBEF and SMC-ScpAB are crucial for understanding their mechanisms. The table below summarizes the currently available data.

ParameterMukBEF (E. coli)SMC-ScpAB (B. subtilis)References
Core SMC Protein MukB (homodimer)Smc (homodimer)[1][2]
Accessory Proteins MukE, MukFScpA, ScpB[1][2]
ATPase Activity
kcat (ATP hydrolysis rate)Not explicitly reportedNot explicitly reported
Km (ATP)Not explicitly reportedNot explicitly reported
RegulationStimulated by MukF, inhibited by MukE. DNA has little to no direct effect on the ATPase activity of the purified complex.Modestly stimulated by DNA. Regulated by ScpA and ScpB.[3][4][5]
DNA Binding Affinity
Kd~30 nM (MukB alone)Not explicitly reported for the full complex.[6]
DNA Substrate PreferenceBinds to both single-stranded and double-stranded DNA.Binds to double-stranded DNA.[7]
Loop Extrusion/Translocation Rate ~600 bp/s>50 kb/min (~833 bp/s)[8]

In-Depth Functional Analysis

Both MukBEF and SMC-ScpAB are members of the Structural Maintenance of Chromosomes (SMC) protein family, which play a critical role in chromosome organization and segregation in all domains of life.[9][10] While sharing a conserved overall architecture, these bacterial condensins exhibit distinct functional nuances.

The core of both complexes is a homodimer of an SMC protein (MukB or Smc) which forms a characteristic V-shape with a hinge domain and two ATPase head domains connected by long coiled-coil arms.[1][2] This core dimer associates with accessory proteins, MukE and MukF in E. coli, and ScpA and ScpB in B. subtilis, which are essential for their in vivo function.[1][2]

A primary function of these complexes is to organize the bacterial chromosome by extruding loops of DNA. This activity is powered by ATP hydrolysis at the SMC head domains.[3][11] In E. coli, the MukBEF complex is thought to load onto DNA at multiple sites, preferentially on newly replicated DNA, and extrude loops, contributing to the formation of an axial core from which DNA loops emanate.[11][12] In contrast, the B. subtilis SMC-ScpAB complex is specifically loaded onto the chromosome at parS sites near the origin of replication, a process mediated by the ParB protein.[9][10] From these loading sites, it translocates along the DNA, progressively organizing the chromosome arms.[8]

The regulation of their ATPase activity also differs. The ATPase activity of MukBEF is intricately regulated by its accessory subunits, with MukF stimulating and MukE inhibiting ATP hydrolysis.[3] Interestingly, DNA itself appears to have minimal direct effect on the ATPase rate of the purified MukBEF complex.[4] On the other hand, the ATPase activity of the B. subtilis SMC-ScpAB complex is reported to be modestly stimulated by DNA and is regulated by the ScpA/ScpB sub-complex.[5]

Functionally, both complexes are essential for proper chromosome segregation.[9][11] Disruption of either complex leads to severe defects in chromosome condensation and the production of anucleate cells.[13] These condensin complexes also interact with other key cellular players. For instance, MukB has been shown to physically and functionally interact with topoisomerase IV, a key enzyme in decatenating newly replicated chromosomes.[14]

Visualizing the Mechanisms

To better understand the functional cycles and experimental workflows, the following diagrams have been generated using Graphviz.

MukBEF_functional_cycle MukB_dimer MukB Dimer MukBEF_unloaded MukBEF Complex (unloaded) MukB_dimer->MukBEF_unloaded + MukE + MukF DNA_binding DNA Binding & ATP Binding MukBEF_unloaded->DNA_binding MukBEF_DNA_bound MukBEF-DNA Complex (ATP-bound) DNA_binding->MukBEF_DNA_bound Loop_extrusion Loop Extrusion MukBEF_DNA_bound->Loop_extrusion ATP_hydrolysis ATP Hydrolysis MukBEF_DNA_bound->ATP_hydrolysis Extruded_loop Organized Chromosome (Looped DNA) Loop_extrusion->Extruded_loop Unloading Unloading ATP_hydrolysis->Unloading Unloading->MukBEF_unloaded

Caption: Functional cycle of the E. coli MukBEF condensin complex.

SMC_ScpAB_functional_cycle SMC_dimer SMC Dimer SMC_ScpAB_unloaded SMC-ScpAB Complex (unloaded) SMC_dimer->SMC_ScpAB_unloaded + ScpA + ScpB ParB_loading ParB-mediated Loading at parS sites & ATP Binding SMC_ScpAB_unloaded->ParB_loading SMC_ScpAB_DNA_bound SMC-ScpAB-DNA Complex (ATP-bound) ParB_loading->SMC_ScpAB_DNA_bound Translocation Translocation & Loop Enlargement SMC_ScpAB_DNA_bound->Translocation ATP_hydrolysis_release ATP Hydrolysis & Release from loading site SMC_ScpAB_DNA_bound->ATP_hydrolysis_release Juxtaposed_arms Organized Chromosome (Juxtaposed Arms) Translocation->Juxtaposed_arms ATP_hydrolysis_release->SMC_ScpAB_unloaded

Caption: Functional cycle of the B. subtilis SMC-ScpAB condensin complex.

Key Experimental Protocols

The functional characterization of bacterial condensins relies on a suite of biochemical and biophysical assays. Below are outlines of the key experimental protocols.

In Vitro Reconstitution and ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by the purified condensin complex, providing insights into its enzymatic activity and regulation.

  • Protein Purification:

    • Overexpress recombinant MukB, MukE, and MukF (or Smc, ScpA, and ScpB) proteins, often with affinity tags (e.g., His-tag, Strep-tag), in E. coli.

    • Lyse the cells and purify individual subunits or co-purify the complex using affinity chromatography (e.g., Ni-NTA, Strep-Tactin).[15]

    • Further purify the proteins or reconstituted complex by ion-exchange and size-exclusion chromatography to ensure homogeneity.[15]

  • ATPase Assay (Malachite Green Assay):

    • Prepare a reaction mixture containing the purified condensin complex, ATP, and MgCl2 in a suitable reaction buffer (e.g., HEPES-based buffer).[16][17]

    • For regulatory studies, include potential modulators such as DNA or accessory proteins in the reaction.

    • Incubate the reaction at a constant temperature (e.g., 37°C).

    • At different time points, take aliquots of the reaction and stop the reaction (e.g., by adding EDTA).

    • Add a malachite green reagent, which forms a colored complex with the inorganic phosphate (B84403) released from ATP hydrolysis.[17]

    • Measure the absorbance at a specific wavelength (e.g., 620-650 nm) using a spectrophotometer or plate reader.[16]

    • Calculate the amount of phosphate released using a standard curve generated with known concentrations of phosphate.

    • Determine the ATPase rate from the slope of the linear portion of the phosphate release over time.

DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of condensin complexes to DNA.

  • Probe Preparation:

    • Prepare a DNA probe (e.g., a short oligonucleotide or a plasmid) that is labeled with a radioactive isotope (e.g., 32P) or a fluorescent dye.[18][19]

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of the purified condensin complex in a binding buffer.[19]

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.[19]

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide or agarose (B213101) gel.[18]

    • Run the gel at a constant voltage. Protein-DNA complexes will migrate slower than the free DNA probe, resulting in a "shifted" band.[19]

  • Detection and Analysis:

    • Visualize the bands by autoradiography (for radioactive probes) or fluorescence imaging.

    • The intensity of the shifted band relative to the free probe can be used to determine the fraction of bound DNA at each protein concentration, allowing for the calculation of the dissociation constant (Kd).

Single-Molecule DNA Loop Extrusion Assay (DNA Curtains)

This advanced technique allows for the direct visualization of DNA loop extrusion by individual condensin complexes in real-time.

  • Flow Cell Preparation:

    • Construct a microfluidic flow cell with a surface functionalized with lipids and biotin (B1667282) groups.[20][21]

    • Create barriers on the surface using nanofabrication techniques to align the DNA molecules.[20]

  • DNA Curtain Assembly:

    • Biotinylated DNA molecules (e.g., lambda phage DNA) are introduced into the flow cell and tethered to the surface via biotin-streptavidin interactions.[20]

    • A buffer flow is applied to stretch and align the DNA molecules against the barriers, forming "DNA curtains."[20]

  • Single-Molecule Imaging:

    • Introduce fluorescently labeled condensin complexes and ATP into the flow cell.

    • Visualize the binding and movement of individual condensin molecules on the DNA curtains using Total Internal Reflection Fluorescence (TIRF) microscopy.[21][22]

    • The formation and growth of DNA loops extruded by the condensin complexes can be directly observed and measured over time.

    • This allows for the determination of the loop extrusion rate and provides insights into the dynamics of the process.

DNA_curtain_workflow cluster_prep Preparation cluster_assembly Assembly cluster_imaging Imaging and Analysis Flow_cell 1. Fabricate Microfluidic Flow Cell with Barriers Surface_func 2. Functionalize Surface with Lipids and Biotin Flow_cell->Surface_func DNA_tether 3. Tether Biotinylated DNA to Surface Surface_func->DNA_tether DNA_align 4. Align DNA with Buffer Flow (DNA Curtains) DNA_tether->DNA_align Protein_intro 5. Introduce Fluorescently Labeled Condensin + ATP DNA_align->Protein_intro TIRF 6. Visualize with TIRF Microscopy Protein_intro->TIRF Data_analysis 7. Analyze Loop Extrusion Dynamics TIRF->Data_analysis

Caption: Experimental workflow for a single-molecule DNA curtain assay.

References

A Comparative Guide to Validating MukB-DNA Interaction Sites Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods for validating the interaction sites between the bacterial condensin protein, MukB, and DNA. A primary focus is placed on site-directed mutagenesis as a tool to probe these interactions, with detailed comparisons to alternative and complementary validation techniques. Experimental data from various studies are summarized to provide a clear performance overview, and detailed protocols for key experiments are included.

Introduction to MukB-DNA Interactions

MukB is a core component of the bacterial condensin complex, essential for chromosome organization, segregation, and maintenance.[1][2][3][4][5] Its interaction with DNA is fundamental to these processes. Identifying the specific amino acid residues within MukB that directly contact DNA is crucial for understanding its mechanism of action and for developing potential antimicrobial agents that target this interaction. Site-directed mutagenesis is a powerful technique to functionally validate these interaction sites by systematically altering specific amino acids and observing the resulting effect on DNA binding and other functions.[6][7]

Site-Directed Mutagenesis: A Primary Tool for Validation

Site-directed mutagenesis allows for the precise substitution of amino acids hypothesized to be involved in DNA binding. By changing these residues, researchers can assess their importance in the MukB-DNA interaction. The impact of these mutations is then quantified using a variety of biochemical and biophysical assays.

Comparative Analysis of Validation Methods

The following table summarizes the quantitative data from various studies, comparing the effects of site-directed mutagenesis on MukB function as measured by different experimental techniques.

MukB Variant Method Key Finding Quantitative Change (Compared to Wild-Type) Reference
MukBR187E/R189EDNA Catenation AssayDefective in mediating DNA catenation, indicating impaired DNA binding by the head domains.Approximately 4-fold reduction in DNA binding activity.[3]
MukBK761E/R765ENitrocellulose Filter-Binding AssayDNA binding activity of the head domains remains identical to wild-type, but DNA condensation is defective, suggesting the hinge domain's role in the latter.No significant change in DNA binding affinity of the head domains.[2]
MukBD692APull-down Assay with ParCImpaired binding to the ParC subunit of topoisomerase IV, while DNA-binding ability remains unaffected.Significantly less ParC retained compared to wild-type MukB.[8]
MukB (Wild-Type)Electrophoretic Mobility Shift Assay (EMSA)Forms stable complexes with DNA, with mobility shifting as protein concentration increases.-[2]
MukB (Wild-Type)DNA FootprintingProtects specific regions of DNA from nuclease digestion, revealing direct binding sites.-
MukB (Wild-Type)Chromatin Immunoprecipitation (ChIP)Shows in vivo association with specific chromosomal regions.-[9]

In-Depth Methodologies and Experimental Protocols

Site-Directed Mutagenesis of MukB

This protocol outlines the general steps for creating specific mutations in the mukB gene.

Objective: To introduce specific amino acid substitutions in the MukB protein to assess their impact on DNA binding.

Principle: A plasmid containing the mukB gene is used as a template for PCR with primers containing the desired mutation. The parental, non-mutated plasmid is then digested, and the mutated plasmid is transformed into E. coli for propagation.[6][7]

Protocol:

  • Primer Design: Design complementary forward and reverse primers (25-45 bases in length) containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C and a GC content of at least 40%.

  • PCR Amplification:

    • Set up a PCR reaction with a high-fidelity DNA polymerase (e.g., PfuUltra).

    • Use the plasmid containing the wild-type mukB gene as a template.

    • Perform PCR for 18-25 cycles.

  • Parental DNA Digestion:

    • Add DpnI restriction enzyme to the PCR product. DpnI specifically digests methylated and hemimethylated DNA, which includes the parental plasmid DNA isolated from most E. coli strains.

    • Incubate at 37°C for 1-2 hours.

  • Transformation:

    • Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Verification:

    • Isolate plasmid DNA from the resulting colonies.

    • Sequence the mukB gene to confirm the presence of the desired mutation and the absence of any secondary mutations.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to qualitatively and quantitatively assess the binding of wild-type and mutant MukB proteins to a specific DNA probe.[10][11][12]

Objective: To determine if a mutation in MukB affects its ability to bind to a specific DNA sequence.

Principle: A labeled DNA probe containing the putative MukB binding site is incubated with the purified this compound. The protein-DNA complexes are then separated from the free DNA probe by non-denaturing polyacrylamide gel electrophoresis. A "shift" in the migration of the labeled DNA indicates a protein-DNA interaction.

Protocol:

  • Probe Preparation:

    • Synthesize and anneal complementary oligonucleotides (20-50 bp) corresponding to the DNA region of interest.

    • Label the DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin, fluorescent dye).

  • Binding Reaction:

    • Incubate the labeled DNA probe with varying concentrations of purified wild-type or mutant this compound in a binding buffer.

    • Include a non-specific competitor DNA (e.g., poly(dI-dC)) to minimize non-specific binding.

  • Electrophoresis:

    • Load the binding reactions onto a non-denaturing polyacrylamide gel.

    • Run the gel at a constant voltage.

  • Detection:

    • Visualize the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

    • A slower migrating band compared to the free probe indicates the formation of a MukB-DNA complex. The intensity of this band can be quantified to estimate binding affinity.[11][13]

DNA Footprinting

This technique identifies the specific DNA sequence that is protected by the bound this compound from enzymatic or chemical cleavage.

Objective: To map the precise binding site of MukB on a DNA fragment.

Principle: A DNA fragment, labeled at one end, is incubated with MukB. The complex is then treated with a cleavage agent (e.g., DNase I) that cuts the DNA backbone. The regions where MukB is bound are protected from cleavage. The resulting DNA fragments are separated by denaturing gel electrophoresis, and the protected region appears as a "footprint" - a gap in the ladder of DNA fragments.

Protocol:

  • Probe Preparation:

    • Prepare a DNA fragment of interest and label one end with a radioactive or fluorescent tag.

  • Binding Reaction:

    • Incubate the end-labeled DNA probe with the purified this compound.

  • Cleavage Reaction:

    • Add a limited amount of DNase I to the binding reaction and incubate for a short period to achieve partial digestion.

  • Analysis:

    • Stop the reaction and purify the DNA fragments.

    • Separate the fragments by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.

    • The region where bands are absent in the presence of MukB corresponds to the protein's binding site.[14][15]

Chromatin Immunoprecipitation (ChIP)

ChIP is an in vivo technique used to identify the genomic regions that MukB associates with within the cell.

Objective: To determine if mutations in MukB affect its localization and binding to specific chromosomal regions in living cells.

Principle: Proteins are cross-linked to DNA in vivo using formaldehyde (B43269). The chromatin is then sheared, and an antibody specific to MukB is used to immunoprecipitate the MukB-DNA complexes. The cross-links are reversed, and the associated DNA is purified and identified by PCR, qPCR, or sequencing (ChIP-seq).[16][17]

Protocol:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to MukB.

    • Add protein A/G beads to capture the antibody-protein-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specifically bound chromatin and then elute the immunoprecipitated complexes.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating.

  • DNA Purification and Analysis: Purify the DNA and analyze it by qPCR using primers specific to the putative binding sites or by high-throughput sequencing (ChIP-seq) for genome-wide analysis. The enrichment of a specific DNA sequence is calculated relative to an input control.[18]

Visualizing Experimental Workflows

The following diagrams illustrate the workflows for the key experimental methods described above.

Site_Directed_Mutagenesis_Workflow cluster_0 Plasmid Preparation cluster_1 Mutagenesis cluster_2 Verification Plasmid with mukB Plasmid with mukB Primer Design Primer Design Plasmid with mukB->Primer Design PCR Amplification PCR Amplification Primer Design->PCR Amplification DpnI Digestion DpnI Digestion PCR Amplification->DpnI Digestion Transformation Transformation DpnI Digestion->Transformation Plasmid Isolation Plasmid Isolation Transformation->Plasmid Isolation Sequencing Sequencing Plasmid Isolation->Sequencing

Site-Directed Mutagenesis Workflow.

EMSA_Workflow cluster_0 Component Preparation cluster_1 Assay cluster_2 Analysis Labeled DNA Probe Labeled DNA Probe Binding Reaction Binding Reaction Labeled DNA Probe->Binding Reaction Purified MukB (WT/Mutant) Purified MukB (WT/Mutant) Purified MukB (WT/Mutant)->Binding Reaction Non-denaturing PAGE Non-denaturing PAGE Binding Reaction->Non-denaturing PAGE Detection Detection Non-denaturing PAGE->Detection Quantification Quantification Detection->Quantification

Electrophoretic Mobility Shift Assay (EMSA) Workflow.

ChIP_Workflow In vivo Cross-linking In vivo Cross-linking Chromatin Shearing Chromatin Shearing In vivo Cross-linking->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation Reverse Cross-linking Reverse Cross-linking Immunoprecipitation->Reverse Cross-linking DNA Purification DNA Purification Reverse Cross-linking->DNA Purification Analysis (qPCR/Sequencing) Analysis (qPCR/Sequencing) DNA Purification->Analysis (qPCR/Sequencing)

Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion

Validating the specific residues involved in the MukB-DNA interaction is a multi-step process that relies on the precise modification of the protein through site-directed mutagenesis, followed by rigorous quantitative analysis using a suite of biochemical and in vivo techniques. This guide provides a framework for comparing these methods and designing a robust experimental strategy. By combining the strengths of site-directed mutagenesis with complementary assays like EMSA, DNA footprinting, and ChIP, researchers can gain a comprehensive understanding of the molecular basis of MukB-mediated chromosome organization, paving the way for novel therapeutic interventions.

References

The Regulatory Dance of Chromosome Segregation: A Comparative Guide to MukB's Influence on Topoisomerase IV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate molecular choreography that governs bacterial chromosome segregation is paramount. This guide provides a comprehensive comparison of topoisomerase IV activity in the presence and absence of its regulatory partner, MukB, supported by experimental data and detailed protocols.

At the heart of bacterial cell division lies the critical task of accurately partitioning replicated chromosomes. This process relies on the coordinated action of numerous proteins, among which the condensin-like protein MukB and the type II topoisomerase, topoisomerase IV (Topo IV), play indispensable roles. Evidence strongly indicates that MukB, a key player in chromosome organization and compaction, directly influences the enzymatic activities of Topo IV, thereby ensuring the timely decatenation and segregation of newly replicated DNA.

Unveiling the Partnership: A Direct Physical Interaction

The regulatory relationship between MukB and Topo IV is initiated through a direct physical interaction. Experimental evidence from yeast two-hybrid screens and in vitro pull-down assays has pinpointed the site of interaction to the C-terminal domain of the ParC subunit of Topo IV and the hinge domain of MukB.[1][2] This interaction is crucial, as mutations disrupting this binding abrogate the regulatory effects observed in vitro and lead to chromosome segregation defects in vivo.

Comparative Analysis of Topoisomerase IV Activity

The interaction with MukB elicits a notable modulation of Topoisomerase IV's enzymatic functions. While both decatenation and DNA relaxation are affected, the degree of influence varies significantly between these two activities.

Decatenation Activity

Decatenation, the primary role of Topo IV in chromosome segregation, is modestly stimulated by the presence of MukB. In vitro assays using kinetoplast DNA (kDNA) as a substrate have demonstrated a reproducible, albeit not dramatic, increase in the rate of decatenation.

ConditionFold Stimulation of DecatenationReference
Topoisomerase IV alone1x[3][4]
Topoisomerase IV + MukB~1.3-1.35x[3][4]

This moderate enhancement suggests that while MukB's influence on decatenation is physiologically relevant, it may not be the primary mechanism through which it governs Topo IV function.

DNA Relaxation Activity

In contrast to decatenation, the relaxation of supercoiled DNA by Topo IV is significantly enhanced by MukB. This stimulation is dose-dependent and relies on the direct interaction between the two proteins.

ConditionFold Stimulation of RelaxationReference
Topoisomerase IV alone1x[3]
Topoisomerase IV + MukB~2.5x[3]

The more pronounced effect on relaxation activity suggests that MukB may play a crucial role in modulating the topological state of the DNA in the vicinity of replication forks, thereby facilitating the subsequent action of Topo IV.

A Contrasting View: Mutual Inhibition

While the prevailing evidence points towards a stimulatory role for MukB, a recent study has proposed a model of mutual inhibition within a stoichiometric MukB-Topo IV complex.[5][6] This research suggests that when in a tight complex, the catalytic activities of both enzymes are suppressed. This could represent a mechanism for stabilizing the complex on DNA, forming a scaffold for chromosome organization, with the enzymatic activities being unleashed only when required.[5][6] This highlights the complexity of their interaction and suggests that the functional outcome may be dependent on the stoichiometry and conformational state of the complex.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Topoisomerase IV Decatenation Assay

This assay measures the ability of Topo IV to resolve catenated DNA networks, typically using kinetoplast DNA (kDNA) as a substrate.

Materials:

  • Purified Topoisomerase IV (ParC and ParE subunits)

  • Purified MukB

  • Kinetoplast DNA (kDNA)

  • 5X Topoisomerase IV reaction buffer (e.g., 200 mM HEPES-KOH pH 7.6, 125 mM NaCl, 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 5 mM DTT)

  • ATP solution (10 mM)

  • Stop solution/loading dye (e.g., containing SDS and a tracking dye)

  • Agarose (B213101)

  • TAE or TBE buffer

  • Ethidium (B1194527) bromide or other DNA stain

Procedure:

  • Prepare reaction mixtures on ice. For a standard 20 µL reaction, combine 4 µL of 5X reaction buffer, kDNA (e.g., 200 ng), and water to a volume of 17 µL.

  • Add MukB to the desired final concentration to the appropriate reaction tubes.

  • Add 1 µL of purified Topoisomerase IV (a pre-determined optimal concentration) to each reaction, except for the negative control.

  • Initiate the reaction by adding 2 µL of 10 mM ATP.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding 5 µL of stop solution/loading dye.

  • Analyze the reaction products by electrophoresis on a 1% agarose gel.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

  • Quantify the amount of decatenated product to determine the enzyme's activity.

In Vitro Pull-Down Assay for MukB-ParC Interaction

This assay is used to confirm a direct physical interaction between two purified proteins.

Materials:

  • Purified, tagged "bait" protein (e.g., His-tagged MukB)

  • Purified "prey" protein (e.g., untagged ParC)

  • Affinity resin corresponding to the bait's tag (e.g., Ni-NTA agarose for His-tagged proteins)

  • Binding/Wash buffer (e.g., PBS with a low concentration of non-ionic detergent)

  • Elution buffer (e.g., Binding buffer containing a high concentration of imidazole (B134444) for His-tagged proteins)

  • SDS-PAGE gels and associated reagents

  • Western blotting equipment and antibodies against the prey protein (if necessary)

Procedure:

  • Equilibrate the affinity resin with binding buffer.

  • Incubate the purified, tagged bait protein with the equilibrated resin to allow for binding.

  • Wash the resin several times with binding/wash buffer to remove any unbound bait protein.

  • Add the purified prey protein to the resin-bound bait protein and incubate to allow for interaction.

  • Wash the resin extensively with wash buffer to remove any non-specifically bound prey protein.

  • Elute the bait protein and any interacting prey protein from the resin using the elution buffer.

  • Analyze the eluted fractions by SDS-PAGE and Coomassie blue staining or Western blotting to detect the presence of the prey protein. The presence of the prey protein in the elution fraction specifically with the bait protein (and not with a control resin) confirms a direct interaction.

Visualizing the Molecular Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

MukB_TopoIV_Pathway cluster_topoIV Topo IV Assembly MukB MukB TopoIV Topoisomerase IV (ParC2E2) MukB->TopoIV Direct Interaction (Hinge-CTD) MukB->TopoIV Stimulates Relaxation MukB->TopoIV Modestly Stimulates Decatenation ParC ParC ParC->TopoIV ParE ParE ParE->TopoIV DNA Catenated/Supercoiled DNA TopoIV->DNA Binds SegregatedDNA Decatenated/Relaxed DNA TopoIV->SegregatedDNA Catalyzes

Caption: Regulatory pathway of MukB on Topoisomerase IV activity.

Decatenation_Assay_Workflow Start Start: Prepare Reaction Mix AddComponents Add kDNA, Buffer, +/- MukB, Topo IV Start->AddComponents Incubate Incubate at 37°C AddComponents->Incubate StopReaction Stop Reaction Incubate->StopReaction Electrophoresis Agarose Gel Electrophoresis StopReaction->Electrophoresis Visualize Visualize and Quantify Decatenated Products Electrophoresis->Visualize End End Visualize->End

Caption: Experimental workflow for the Topoisomerase IV decatenation assay.

Logical_Relationship MukB_ParC_Interaction MukB-ParC Interaction TopoIV_Recruitment Topo IV Recruitment to ori MukB_ParC_Interaction->TopoIV_Recruitment TopoIV_Activity_Modulation Topo IV Activity Modulation (Relaxation & Decatenation) MukB_ParC_Interaction->TopoIV_Activity_Modulation Chromosome_Segregation Proper Chromosome Segregation TopoIV_Recruitment->Chromosome_Segregation TopoIV_Activity_Modulation->Chromosome_Segregation

Caption: Logical relationship between MukB-Topo IV interaction and chromosome segregation.

References

a comparative analysis of MukB orthologs across different bacterial species

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure, function, and biochemical properties of key bacterial condensins reveals both conserved mechanisms and species-specific adaptations in chromosome organization and segregation. This guide provides a comparative analysis of MukB and its orthologs from Escherichia coli, Bacillus subtilis (SMC), and Pseudomonas aeruginosa (MksB), offering valuable insights for researchers, scientists, and drug development professionals.

Quantitative Comparison of MukB Orthologs

The following table summarizes the key quantitative parameters of MukB orthologs from three distinct bacterial species, providing a clear overview of their biochemical and functional characteristics.

FeatureEscherichia coli (MukB)Bacillus subtilis (SMC)Pseudomonas aeruginosa (MksB)
Protein Size (kDa) ~177[1]~135Not specified
Quaternary Structure Homodimer, forms a complex with MukE and MukF (MukBEF)[2]Homodimer, forms a complex with ScpA and ScpB (SMC-ScpAB)Forms a complex with MksE and MksF (MksBEF)[3]
ATPase Activity Low intrinsic activity, stimulated by MukF and Acyl Carrier Protein (AcpP), inhibited by MukE[4]DNA-stimulated, particularly by single-stranded DNA (ssDNA)[5][6]ATP-modulated DNA binding and condensation[3]
DNA Binding Affinity (Kd) ~30 nM for linear and circular DNA[4]Not specifiedDNA binding is negatively regulated by ATP[3]
In Vivo Function Chromosome condensation and segregation; colocalizes with the origin of replication (oriC)[7]Chromosome condensation and segregation; loaded at parS sites near the origin[8]Contributes to faithful chromosome partitioning; can complement SMC-deficient cells[3][9]

Experimental Methodologies

This section details the key experimental protocols used to characterize the biochemical properties and in vivo functions of MukB orthologs.

Protein Purification

Objective: To obtain pure and active MukB orthologs for in vitro biochemical assays.

General Protocol:

  • Cloning and Overexpression: The gene encoding the MukB ortholog is cloned into an expression vector, often with a tag (e.g., His-tag) for affinity purification. The vector is then transformed into a suitable bacterial expression host, such as E. coli BL21(DE3).

  • Cell Culture and Induction: The bacterial culture is grown to a specific optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Further Purification: The protein is eluted from the affinity column and may be subjected to further purification steps, such as ion-exchange and size-exclusion chromatography, to achieve high purity.

  • Protein Concentration and Storage: The purified protein is concentrated, and its concentration is determined using a method like the Bradford assay. The protein is then stored in an appropriate buffer at -80°C.

ATPase Assay

Objective: To measure the rate of ATP hydrolysis by MukB orthologs.

Protocol (Malachite Green Assay):

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., HEPES), salts (e.g., KCl, MgCl2), ATP, and the purified MukB ortholog. For DNA-stimulated ATPases like B. subtilis SMC, DNA (e.g., ssDNA or dsDNA) is also included.

  • Reaction Incubation: The reaction is initiated by adding the protein and incubated at a specific temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Phosphate (B84403) Detection: The reaction is stopped, and the amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured. A common method is the malachite green assay, where a reagent containing malachite green and ammonium (B1175870) molybdate (B1676688) is added, forming a colored complex with Pi.

  • Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer at a specific wavelength (e.g., 620-650 nm).

  • Calculation of ATPase Activity: The amount of Pi released is calculated from a standard curve prepared with known concentrations of phosphate. The ATPase activity is then expressed as the amount of ATP hydrolyzed per unit of protein per unit of time (e.g., nmol ATP/min/mg protein).

Electrophoretic Mobility Shift Assay (EMSA)

Objective: To determine the DNA binding affinity of MukB orthologs.

Protocol:

  • DNA Probe Labeling: A DNA fragment (oligonucleotide or plasmid DNA) is labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with increasing concentrations of the purified MukB ortholog in a binding buffer containing components like buffer, salts, and a non-specific competitor DNA (to prevent non-specific binding).

  • Native Gel Electrophoresis: The binding reactions are loaded onto a native polyacrylamide or agarose (B213101) gel and subjected to electrophoresis. Under native conditions, protein-DNA complexes migrate slower than the free DNA probe.

  • Detection: The positions of the free and bound DNA probes are detected by autoradiography (for radioactive labels) or fluorescence imaging.

  • Quantification and Kd Determination: The intensity of the bands corresponding to the free and bound DNA is quantified. The fraction of bound DNA is plotted against the protein concentration, and the dissociation constant (Kd), which represents the protein concentration at which half of the DNA is bound, is determined by fitting the data to a binding curve.

Chromosome Conformation Capture (3C)

Objective: To analyze the in vivo chromosome organization and the long-range DNA interactions mediated by MukB orthologs.

Protocol:

  • Cross-linking: Bacterial cells are treated with formaldehyde (B43269) to cross-link proteins to DNA and proteins to other proteins that are in close proximity within the three-dimensional structure of the nucleoid.

  • Cell Lysis and Chromatin Isolation: The cells are lysed, and the cross-linked chromatin is isolated.

  • Restriction Digestion: The chromatin is digested with a restriction enzyme that cuts the DNA at specific sites.

  • Proximity Ligation: The digested chromatin is diluted to favor intramolecular ligation, where DNA fragments that were physically close in the nucleus are ligated together, creating novel DNA junctions.

  • Cross-link Reversal and DNA Purification: The cross-links are reversed, and the DNA, now containing the ligation junctions, is purified.

  • Analysis of Ligation Products: The frequency of specific ligation junctions is quantified using quantitative PCR (qPCR) or high-throughput sequencing (Hi-C) to generate a contact map of the entire chromosome. This map reveals the long-range interactions and the overall organization of the chromosome, providing insights into the in vivo function of MukB orthologs in chromosome compaction.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the general workflow for a comparative analysis of MukB orthologs.

cluster_selection Species Selection cluster_characterization Biochemical & In Vivo Characterization cluster_analysis Comparative Analysis Ecoli Escherichia coli Purification Protein Purification Ecoli->Purification C3 Chromosome Conformation Capture Ecoli->C3 Bsubtilis Bacillus subtilis Bsubtilis->Purification Bsubtilis->C3 Paeruginosa Pseudomonas aeruginosa Paeruginosa->Purification Paeruginosa->C3 ATPase ATPase Assay Purification->ATPase EMSA EMSA Purification->EMSA Protocols Detailed Protocols Purification->Protocols DataTable Quantitative Data Table ATPase->DataTable ATPase->Protocols EMSA->DataTable EMSA->Protocols C3->DataTable C3->Protocols Diagram Workflow Diagram DataTable->Diagram Protocols->Diagram

Caption: Workflow for the comparative analysis of MukB orthologs.

References

techniques for validating the in vivo interaction between MukB and ParC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction between the condensin protein MukB and the topoisomerase IV subunit ParC is critical for chromosome segregation in Escherichia coli and other bacteria. Validating this protein-protein interaction (PPI) in vivo is essential for understanding its biological function and for developing potential antimicrobial agents that target this process. This guide provides a comparative overview of three widely used techniques for validating the MukB-ParC interaction in a living bacterial cell: the Bacterial Two-Hybrid (B2H) system, Co-immunoprecipitation (Co-IP), and Förster Resonance Energy Transfer (FRET).

Comparative Analysis of In Vivo Validation Techniques

Each method offers distinct advantages and disadvantages in terms of the nature of the interaction it detects, its sensitivity, and its suitability for high-throughput applications. The choice of technique will depend on the specific research question being addressed.

Technique Principle Quantitative Data Example (MukB-ParC) Advantages Disadvantages
Bacterial Two-Hybrid (B2H) Reconstitution of a transcriptional activator or an enzyme (e.g., adenylate cyclase) by the interaction of two proteins fused to its separate domains, leading to a reporter gene expression.Primarily qualitative (positive/negative interaction), but can be quantified by measuring reporter enzyme activity (e.g., β-galactosidase units). No specific value for MukB-ParC is available in the literature.- High-throughput screening of interaction partners.[1] - Relatively easy and inexpensive to set up.[2] - Can detect transient or weak interactions.- Prone to false positives and negatives.[1] - Fusion tags may interfere with protein function or localization. - Indirect readout of the interaction.[1]
Co-immunoprecipitation (Co-IP) Isolation of a "bait" protein (e.g., MukB) from a cell lysate using a specific antibody, followed by the detection of "prey" proteins (e.g., ParC) that have been pulled down along with it.Primarily qualitative (presence or absence of the interacting protein on a Western blot). Can be made semi-quantitative by comparing band intensities.- Detects interactions between endogenous or tagged proteins in their native cellular context. - Can identify entire protein complexes.- May not detect transient or weak interactions. - Can be affected by antibody specificity and availability. - May enrich for indirect interactions within a complex.
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer between two fluorescent proteins (a donor and an acceptor) fused to the proteins of interest. FRET only occurs if the two proteins are in very close proximity (typically 1-10 nm).The interaction between the dimerization domain of MukB and the C-terminal domain of ParC has a dissociation constant (Kd) of approximately 0.4 µM, as determined by isothermal titration calorimetry, which complements in vivo FRET data by providing binding affinity.[3]- Provides spatial information about the interaction within the cell.[4] - Can detect interactions in real-time in living cells.[5] - Highly sensitive to the distance between the interacting proteins, indicating a direct interaction.[4]- Requires the fusion of fluorescent proteins, which can affect protein function. - The distance and orientation of the fluorophores are critical for a successful FRET signal. - Technically demanding and requires specialized microscopy equipment.[4]

Experimental Workflows and Signaling Pathways

To visualize the experimental processes for each technique, the following diagrams have been generated using the DOT language.

B2H_Workflow cluster_cloning Plasmid Construction cluster_transformation Transformation cluster_interaction In Vivo Interaction cluster_readout Reporter Gene Expression p1 Plasmid 1: Bait (MukB) fused to DNA-binding domain (DBD) transform Co-transform E. coli reporter strain p1->transform p2 Plasmid 2: Prey (ParC) fused to Activation domain (AD) p2->transform interact MukB-DBD interacts with ParC-AD transform->interact reporter Reconstituted transcription factor activates reporter gene (e.g., lacZ, HIS3) interact->reporter phenotype Observable phenotype: (e.g., blue colonies on X-gal, growth on selective medium) reporter->phenotype CoIP_Workflow cluster_lysis Cell Lysis cluster_immunoprecipitation Immunoprecipitation cluster_wash Washing cluster_elution_detection Elution & Detection lysis Lyse E. coli cells expressing MukB and ParC ip Incubate lysate with anti-MukB antibody lysis->ip beads Add Protein A/G beads to capture antibody-protein complex ip->beads wash Wash beads to remove non-specific binders beads->wash elute Elute bound proteins from beads wash->elute wb Analyze eluate by Western blot using anti-ParC antibody elute->wb FRET_Workflow cluster_cloning Plasmid Construction cluster_expression Expression cluster_microscopy Fluorescence Microscopy cluster_analysis Data Analysis p1 Plasmid 1: MukB fused to Donor fluorophore (e.g., CFP) express Co-express fusion proteins in E. coli p1->express p2 Plasmid 2: ParC fused to Acceptor fluorophore (e.g., YFP) p2->express excite Excite donor fluorophore with specific wavelength express->excite detect Detect emission from acceptor fluorophore excite->detect fret_calc Calculate FRET efficiency to quantify interaction detect->fret_calc

References

Unraveling the Engine: A Comparative Guide to MukB ATPase Activity in Wild-Type and Mutant Variants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanics of bacterial chromosome segregation is paramount. At the heart of this process in Escherichia coli lies the MukBEF complex, a bacterial condensin powered by the ATPase activity of its core subunit, MukB. This guide provides a detailed comparison of the ATP hydrolysis rates of wild-type MukB versus a range of mutant variants, supported by experimental data and protocols, to illuminate the structure-function relationships that govern this essential molecular motor.

Comparative Analysis of ATP Hydrolysis Rates

The intrinsic ability of MukB to hydrolyze ATP is the driving force behind the condensation and organization of the bacterial chromosome. This activity is modulated by interactions with its partner proteins, MukF and MukE, as well as other cellular factors. Mutations in key residues of MukB can significantly alter its ATPase activity, providing valuable insights into the protein's mechanism. The following table summarizes the maximal ATP hydrolysis rates for wild-type MukB and several of its mutant variants, highlighting the impact of specific amino acid substitutions.

MukB VariantMutationMaximal ATPase Rate (ATP hydrolyzed/MukB dimer/second)Fold Change vs. Wild-TypeReference
Wild-Type -1.01.0[1][2]
MukBK36EK36E0.650.65[1][2]
MukBR37ER37E0.680.68[1][2]
MukBK60EK60E0.670.67[1][2]
MukBR61ER61E0.680.68[1][2]
MukBK653AK653A0.650.65[1][2]
MukBK653EK653E0.670.67[1][2]
MukBK1232AK1232A0.670.67[1][2]
MukBK1232EK1232E0.680.68[1][2]
MukBK1246AK1246A0.660.66[1][2]
MukBK1246EK1246E0.650.65[1][2]
MukBDNAR187E, R189E~0.5~0.5[3]
MukBKEREK761E, R765ESignificantly Reduced-[1]

Note: The ATPase assays were performed under optimal conditions, typically in the presence of MukF and AcpP, which stimulate MukB's ATPase activity.[1][3] All ten of the listed alanine (B10760859) and charge reversal MukB variants exhibited a 30-35% decrease in ATPase activity compared to the wild-type protein.[1][3]

Experimental Protocols

The determination of ATP hydrolysis rates is crucial for characterizing the enzymatic activity of MukB and its variants. Below are detailed methodologies for the key experiments cited in this guide.

ATPase Assay

This protocol is adapted from studies on MukB and other SMC proteins.[1][4][5][6]

Objective: To measure the rate of ATP hydrolysis by purified MukB proteins.

Materials:

  • Purified wild-type and mutant MukB proteins

  • Purified MukF and AcpP proteins (as stimulators)

  • Assay Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 4 mM Mg(OAc)₂, 20 mM KCl, 10 mM DTT, 100 µg/ml BSA)[7]

  • High-purity ATP

  • Phosphate (B84403) detection reagent (e.g., ENZCheck Phosphate Assay Kit or a Molybdate-based reagent)[1][6]

  • Spectrophotometer

Procedure:

  • Reaction Setup: Prepare reaction mixtures in the assay buffer. Standard reaction conditions often include 250 nM MukB dimer, 75 nM MukF dimer, and 250 nM AcpP.[1][8]

  • Initiation: Start the reaction by adding a final concentration of ATP (e.g., 1 mM).

  • Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).[7]

  • Time Points: At specific time intervals, take aliquots from the reaction mixture.

  • Quenching: Stop the reaction in the aliquots, for example, by adding a quenching solution or by rapid freezing.[9]

  • Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released in each aliquot using a colorimetric phosphate detection assay. The absorbance is measured at a specific wavelength (e.g., 710 nm for some molybdenum-based assays).[6]

  • Calculation: The rate of ATP hydrolysis is calculated from the linear portion of a plot of phosphate concentration versus time. This rate is then normalized to the concentration of the MukB dimer to give the turnover number (ATP hydrolyzed per MukB dimer per second).[1]

Signaling Pathways and Logical Relationships

The function of MukB is integrated into the broader context of the bacterial cell cycle and chromosome dynamics. The following diagrams illustrate the key interactions and workflows.

MukB_Signaling_Pathway cluster_chromosome Chromosome Segregation cluster_regulation Regulation of ATPase Activity MukBEF MukBEF Complex TopoIV Topoisomerase IV MukBEF->TopoIV Stimulates Relaxation Activity DNA DNA MukBEF->DNA Condensation & Organization ADP_Pi ADP + Pi MukBEF->ADP_Pi TopoIV->DNA Decatenation Segregation Daughter Chromosome Segregation DNA->Segregation ATP ATP ATP->MukBEF Hydrolysis MukF MukF (Kleisin) MukF->MukBEF Stimulates MukE MukE MukE->MukBEF Inhibits AcpP AcpP AcpP->MukBEF Stimulates

Caption: MukB's role in chromosome segregation.

The diagram above illustrates the central role of the MukBEF complex in chromosome segregation.[10][11][12] ATP hydrolysis by MukB powers the condensation and organization of DNA.[13] MukB's activity is functionally linked with Topoisomerase IV, which is responsible for decatenating newly replicated chromosomes.[11] The ATPase cycle of MukB is positively regulated by MukF and AcpP, and negatively regulated by MukE.[3]

Experimental_Workflow Purification Protein Purification (MukB, MukF, AcpP) Reaction_Setup Setup ATPase Reaction (Proteins, Buffer, ATP) Purification->Reaction_Setup Incubation Incubation at 37°C (Time Course) Reaction_Setup->Incubation Sampling Aliquoting & Quenching Incubation->Sampling Detection Phosphate Detection (Colorimetric Assay) Sampling->Detection Analysis Data Analysis (Calculate Rate) Detection->Analysis

Caption: Workflow for ATPase activity measurement.

This flowchart outlines the key steps in determining the ATP hydrolysis rate of MukB variants. The process begins with the purification of the necessary proteins, followed by setting up the enzymatic reaction, incubating over a time course, and finally quantifying the released phosphate to calculate the enzymatic rate.

References

Validating the Essentiality of the MukBEF Complex in Bacterial Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural maintenance of chromosomes (SMC) complexes are crucial for the proper organization and segregation of chromosomes across all domains of life. In many bacteria, including the model organism Escherichia coli, the MukBEF complex, a member of the SMC protein family, is essential for viability. This guide provides a comparative analysis of key experiments that validate the essentiality of the MukBEF complex, offering supporting data and detailed protocols. We also draw comparisons with the functionally analogous Smc-ScpAB complex found in other bacteria, such as Bacillus subtilis, to provide a broader context for its importance in bacterial cell biology and as a potential target for novel antimicrobial agents.

I. Phenotypic Consequences of MukBEF Inactivation

The essential nature of the MukBEF complex is most clearly demonstrated by the severe phenotypic defects that arise from its inactivation. These defects primarily manifest as failures in chromosome segregation, leading to a loss of cell viability.

Key Phenotypes and Quantitative Data
Phenotypic ParameterWild-Type E. colimukB, mukE, or mukF Mutant E. coliAlternative System: smc Mutant B. subtilis
Anucleate Cell Formation < 0.1%13-15% in mukF mutants[1]; ~15% in mukB mutants~9-10%[2][3]
Viability/Growth Rate Normal growth across a wide temperature range. Doubling time in LB at 37°C is ~22.5 minutes[4].Temperature-sensitive growth; viable at permissive temperatures (e.g., 22-24°C) but lethal at non-permissive temperatures (≥37°C)[5][6][7].Temperature-sensitive growth; viable at ~20°C but lethal above 25°C in rich medium.[2] Growth rate is ~8-fold slower than wild-type at permissive temperatures[2].
Chromosome Compaction Organized and compacted nucleoid.Decondensed and disorganized chromosomes.[3] Chromosome contour length is reduced in certain mukB mutants, suggesting aberrant compaction[3].Decondensed chromosomes.[2]
oriC Localization Primarily at mid-cell or quarter positions.Mislocalization of the origin of replication (oriC) to the cell pole.N/A (Smc-ScpAB is recruited to parS sites near the origin)
Sister Chromosome Cohesion Normal cohesion and segregation.Increased cohesion between newly replicated sister chromosomes.[5]N/A

II. Key Experiments and Protocols

The following section details the methodologies for cornerstone experiments used to establish the essentiality of the MukBEF complex.

Quantifying Anucleate Cell Formation via DAPI Staining

This experiment directly visualizes the consequence of failed chromosome segregation.

Protocol:

  • Cell Culture: Grow wild-type and muk mutant E. coli strains in permissive conditions (e.g., Luria-Bertani broth at 22°C) to mid-log phase. For temperature-sensitive mutants, a parallel culture can be shifted to a non-permissive temperature (e.g., 37°C or 42°C) for a defined period.

  • Fixation: Harvest cells by centrifugation and wash with 1x Phosphate-Buffered Saline (PBS). Resuspend the cell pellet in a suitable fixative (e.g., 70% ethanol (B145695) or 4% paraformaldehyde) and incubate for at least 15-30 minutes at room temperature.

  • Staining: Pellet the fixed cells and resuspend in PBS containing 4',6-diamidino-2-phenylindole (DAPI) at a final concentration of 1-5 µg/mL. Incubate in the dark for 15-30 minutes.

  • Microscopy: Wash the cells with PBS to remove excess DAPI. Resuspend in a small volume of PBS and mount on a microscope slide with a coverslip.

  • Imaging and Analysis: Visualize the cells using fluorescence microscopy with a DAPI filter set. Capture images of multiple fields of view. Anucleate cells will appear as phase-contrast visible cells lacking a fluorescent nucleoid. Quantify the percentage of anucleate cells relative to the total number of cells.

Assessing Temperature-Sensitive Growth

This experiment demonstrates the conditional lethality of muk mutations.

Protocol:

  • Starter Cultures: Inoculate single colonies of wild-type and muk mutant strains into a suitable liquid medium (e.g., LB broth) and grow overnight at a permissive temperature (e.g., 22°C).

  • Growth Curve Setup: Dilute the overnight cultures to a low optical density (OD600 ≈ 0.05) in fresh, pre-warmed media. Prepare parallel cultures for each strain to be incubated at different temperatures (e.g., 22°C, 30°C, 37°C, and 42°C).

  • Incubation and Monitoring: Place the cultures in shaking incubators set to the respective temperatures. Monitor the OD600 of each culture at regular intervals (e.g., every 30-60 minutes) for several hours.

  • Data Analysis: Plot the OD600 values against time on a semi-logarithmic scale. The slope of the linear portion of the curve represents the growth rate. Compare the growth rates of the mutant strains to the wild-type at each temperature to determine the degree of temperature sensitivity.

Conditional Depletion of MukB using Lambda Red Recombineering

This advanced technique allows for the controlled depletion of a MukBEF component to observe the immediate effects on cell viability and chromosome dynamics.

Protocol:

  • Strain Construction: Utilize the Lambda Red recombineering system to replace the native promoter of the mukB gene with a tightly regulated inducible promoter, such as the arabinose-inducible PBAD promoter, in an appropriate E. coli strain (e.g., DY330 or a derivative).[8][9][10][11] This creates a conditional knockout strain where mukB expression is dependent on the presence of arabinose.

  • Growth in Permissive Conditions: Grow the conditional knockout strain in a medium containing the inducer (e.g., L-arabinose) to ensure the production of MukB and normal cell growth.

  • Depletion of MukB: Wash the cells to remove the inducer and resuspend them in a medium lacking the inducer but containing a carbon source that does not interfere with the PBAD promoter (e.g., glucose, which represses PBAD).

  • Phenotypic Analysis: At various time points after the removal of the inducer, take samples for analysis. Assess cell viability by plating serial dilutions on plates with and without the inducer. Analyze chromosome segregation and morphology using DAPI staining and microscopy. Track the localization of the origin of replication using the FROS system.

Visualization of oriC Segregation using Fluorescent Repressor-Operator System (FROS)

This powerful technique allows for the real-time tracking of specific chromosomal loci, such as the origin of replication, to monitor segregation dynamics.

Protocol:

  • Strain Construction: Introduce an array of tandem repressor-binding sites (e.g., lacO or tetO arrays) near the oriC locus on the E. coli chromosome.[12] This is typically done using lambda red recombineering or P1 transduction.

  • Expression of Fluorescent Repressor: Transform the strain with a plasmid expressing a fluorescently tagged repressor protein (e.g., LacI-GFP or TetR-YFP) that specifically binds to the integrated operator array.[12] The expression of the fusion protein is often under the control of an inducible promoter to minimize potential toxicity.

  • Time-Lapse Microscopy: Grow the cells on an agarose (B213101) pad containing the appropriate growth medium and inducer for the fluorescent repressor.[13][14][15] Use an automated fluorescence microscope to capture images at regular intervals.

  • Image Analysis: Analyze the time-lapse movies to track the number and position of the fluorescent foci, which represent the oriC regions. In wild-type cells, a single focus will duplicate and the two resulting foci will rapidly segregate to opposite cell halves. In muk mutants, the segregation of sister oriC foci is often delayed or completely blocked.

III. Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for validating MukBEF essentiality and a simplified model of the MukBEF functional pathway.

Experimental_Workflow cluster_Phase1 Strain Preparation cluster_Phase2 Phenotypic Analysis cluster_Phase3 Data Interpretation cluster_Phase4 Conclusion Start Start with Wild-Type and MukBEF Mutant Strains GrowthCurve Temperature-Sensitive Growth Curve Analysis Start->GrowthCurve DAPI DAPI Staining for Anucleate Cell Quantification Start->DAPI ConditionalKO Construct Conditional Knockout (e.g., Pbad-mukB) Depletion Depletion of MukB in Conditional Knockout ConditionalKO->Depletion FROS_strain Construct FROS Strain (oriC::lacO array) TimeLapse Time-Lapse Microscopy of oriC-FROS FROS_strain->TimeLapse CompareGrowth Compare Growth Rates GrowthCurve->CompareGrowth QuantifyAnucleate Quantify Anucleate Cells DAPI->QuantifyAnucleate AssessViability Assess Viability Post-Depletion Depletion->AssessViability AnalyzeSegregation Analyze oriC Segregation Dynamics TimeLapse->AnalyzeSegregation Conclusion MukBEF is Essential for Viability CompareGrowth->Conclusion QuantifyAnucleate->Conclusion AssessViability->Conclusion AnalyzeSegregation->Conclusion

Caption: Experimental workflow for validating MukBEF essentiality.

MukBEF_Pathway cluster_complex MukBEF Complex cluster_inhibition Inhibition MukB MukB (SMC) Chromosome Bacterial Chromosome MukB->Chromosome Binds to Chromosome TopoIV Topoisomerase IV MukB->TopoIV Recruits MukE MukE (Kite) MukE->Chromosome Binds to Chromosome MukF MukF (Kleisin) MukF->Chromosome Binds to Chromosome OriC oriC Chromosome->OriC Segregation Proper Chromosome Segregation & Cell Viability Chromosome->Segregation Is Segregated OriC->TopoIV Acts at TopoIV->Segregation Decatenates Sister Chromosomes Inhibitor Potential Drug Target Inhibitor->MukB Inhibits MukBEF function

Caption: Simplified functional pathway of the MukBEF complex.

IV. Comparison with the Smc-ScpAB Complex

While enterobacteria like E. coli rely on MukBEF, many other bacteria, such as Bacillus subtilis, utilize the Smc-ScpAB complex for chromosome organization and segregation. Understanding the similarities and differences between these two systems provides valuable insights into the evolution of chromosome maintenance mechanisms and highlights conserved principles that could be exploited for broad-spectrum antimicrobial development.

FeatureMukBEF (E. coli)Smc-ScpAB (B. subtilis)
Essentiality Essential for viability at non-permissive temperatures.[5][6][7]Essential for viability, particularly in rich media and at higher temperatures.[2][16]
Key Components MukB (SMC), MukE (Kite), MukF (Kleisin).Smc (SMC), ScpA (Kleisin), ScpB.
Recruitment to Chromosome Appears to load at multiple sites, with a preference for newly replicated DNA.[1]Recruited to specific parS sites near the origin of replication by the ParB protein.[8]
Mechanism of Action Promotes long-range DNA contacts in cis, acting more like a eukaryotic condensin.[1] It does not align the chromosome arms.[1][2]Organizes and aligns the two chromosome arms, starting from the origin region and moving towards the terminus.[1][2]
Interaction with Topoisomerases Recruits Topoisomerase IV to the origin region to facilitate decatenation.Interacts with Topoisomerase IV.

V. Conclusion

References

A Comparative Guide to the Phenotypic Consequences of mukB, mukE, and mukF Mutations in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative phenotypic analysis of single and double mutants of the mukB, mukE, and mukF genes in Escherichia coli. These genes encode the core components of the MukBEF complex, a bacterial SMC (Structural Maintenance of Chromosomes) complex essential for chromosome segregation and organization. Understanding the nuanced effects of mutations in these genes is critical for research into bacterial cell division, chromosome dynamics, and the development of novel antimicrobial agents targeting these essential processes.

Core Phenotypes of muk Mutants: A Comparative Overview

Single null mutations in mukB, mukE, or mukF result in strikingly similar and severe phenotypic consequences, underscoring the functional interdependence of their protein products within the MukBEF complex. The primary defects observed are a temperature-sensitive growth phenotype and a failure in chromosome partitioning, leading to the production of anucleate cells.

While direct comparative studies of double mutants are not extensively documented in the literature, the existing data on single mutants strongly suggest that the MukBEF complex acts as a single functional unit. Therefore, the disruption of any two components would likely recapitulate the severe phenotypes observed in the single mutants.

Quantitative Phenotypic Data

The following table summarizes the key quantitative data for single muk null mutants. It is important to note that the phenotypes of mukB, mukE, and mukF single null mutants are often described as indistinguishable.

PhenotypeWild-TypeΔmukBΔmukEΔmukFData Source
Temperature-Sensitive Growth Grows at 23°C - 42°CNo growth at ≥ 30°CNo growth at ≥ 30°CNo growth at ≥ 30°C[1][2]
Anucleate Cell Formation (at 23°C) ~0.3%~12%Phenotypically identical to ΔmukB~13-15%[1][3]
Filamentous Cell Formation (at 23°C) Low4-10%Phenotypically identical to ΔmukBPhenotypically identical to ΔmukB[1]

The MukBEF Complex: A Central Player in Chromosome Segregation

The MukB, MukE, and MukF proteins assemble into a functional complex that is a key component of the E. coli condensin. This complex is crucial for the proper condensation, organization, and segregation of the bacterial chromosome during cell division. The shared phenotypes of the single mutants are a direct consequence of the disruption of this complex's function.

MukBEF_Pathway MukB MukB (SMC ATPase) MukF MukF (Kleisin) MukB->MukF Binds to C-terminus Anucleate Anucleate Cell Formation MukB->Anucleate TS Temperature-Sensitive Growth MukB->TS MukE MukE (Kite) MukF->MukE Binds Chromosome Bacterial Chromosome MukF->Chromosome Complex loading and action MukF->Anucleate MukF->TS MukE->Anucleate MukE->TS Segregation Chromosome Segregation Chromosome->Segregation Proper partitioning Organization Nucleoid Organization Chromosome->Organization

Figure 1: The MukBEF pathway and consequences of mutations.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the phenotypes of muk mutants.

Construction of Single and Double Mutants

E. coli mutants can be constructed using various genetic engineering techniques, with P1 transduction being a common method for moving mutations between strains.

  • Donor Strain Preparation: Grow an E. coli strain carrying the desired mutation (e.g., a kanamycin (B1662678) resistance cassette replacing the mukB gene) overnight in LB broth.

  • P1 Phage Lysate Preparation: Inoculate fresh LB broth containing CaCl2 with the overnight culture of the donor strain. Add P1 phage and incubate until the culture lyses.

  • Transduction: Grow the recipient wild-type strain to mid-log phase. Mix the recipient cells with the P1 lysate and incubate to allow for phage adsorption.

  • Selection: Plate the mixture on selective agar (B569324) (e.g., LB with kanamycin) to select for transductants that have incorporated the mutation.

  • Verification: Confirm the mutation by PCR and sequencing.

  • Double Mutant Construction: To create a double mutant, use a confirmed single mutant as the recipient strain for a second round of P1 transduction with a lysate from a donor carrying a different mutation (e.g., a chloramphenicol (B1208) resistance cassette replacing the mukE gene). Select on media containing both antibiotics.

Growth Rate Analysis
  • Inoculum Preparation: Inoculate a single colony of each mutant and the wild-type strain into separate tubes of Luria-Bertani (LB) broth and grow overnight at a permissive temperature (e.g., 23°C).

  • Subculturing: The next day, dilute the overnight cultures into fresh, pre-warmed LB broth in a 96-well plate or culture flasks to an initial optical density at 600 nm (OD600) of approximately 0.05.

  • Incubation and Measurement: Incubate the cultures at both permissive (23°C) and non-permissive (37°C or 42°C) temperatures with shaking. Measure the OD600 at regular intervals (e.g., every 30-60 minutes) using a spectrophotometer or a plate reader.

  • Data Analysis: Plot the OD600 values against time on a semi-logarithmic graph to generate growth curves and calculate the doubling time for each strain under each condition.

Quantification of Anucleate Cells by DAPI Staining and Microscopy
  • Cell Culture: Grow the mutant and wild-type strains in LB broth at the desired temperature (e.g., 23°C) to mid-log phase.

  • Fixation: Fix the cells by adding formaldehyde (B43269) to the culture to a final concentration of 2-4% and incubating for 30 minutes at room temperature.

  • Washing: Pellet the fixed cells by centrifugation and wash them twice with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cell pellet in PBS containing 1 µg/mL 4',6-diamidino-2-phenylindole (DAPI). Incubate in the dark for 15-30 minutes.

  • Microscopy: Place a small volume of the stained cell suspension on a microscope slide with a coverslip.

  • Imaging and Quantification: Visualize the cells using a fluorescence microscope with a DAPI filter set. Capture images of multiple fields of view. Count the total number of cells and the number of cells that lack a DAPI-stained nucleoid (anucleate cells). Calculate the percentage of anucleate cells for each strain.

Cell Cycle Analysis by Flow Cytometry
  • Cell Culture and Fixation: Grow and fix the cells as described for DAPI staining.

  • Permeabilization: Resuspend the fixed cells in cold 70% ethanol (B145695) and incubate on ice for at least 1 hour to permeabilize the cell membrane.

  • RNase Treatment: Pellet the permeabilized cells and resuspend them in PBS containing RNase A (e.g., 100 µg/mL). Incubate at 37°C for 30 minutes to degrade RNA.

  • Staining: Add a DNA-binding dye such as propidium (B1200493) iodide (PI) to a final concentration of 50 µg/mL and incubate in the dark for 15-30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and measure the fluorescence emission at ~617 nm.

  • Data Analysis: Generate a histogram of fluorescence intensity. The peaks in the histogram will correspond to cells with one, two, or more chromosome equivalents, providing a snapshot of the cell cycle distribution and identifying populations with abnormal DNA content.

Experimental_Workflow cluster_Strain_Construction Strain Construction cluster_Phenotypic_Analysis Phenotypic Analysis cluster_Data_Output Data Output P1 P1 Transduction Selection Antibiotic Selection P1->Selection Verification PCR & Sequencing Selection->Verification Growth Growth Rate Analysis (Spectrophotometry) Verification->Growth Anucleate Anucleate Cell Quantification (DAPI Staining & Microscopy) Verification->Anucleate CellCycle Cell Cycle Analysis (Flow Cytometry) Verification->CellCycle GrowthCurves Growth Curves Growth->GrowthCurves AnucleatePercent % Anucleate Cells Anucleate->AnucleatePercent DNAHistograms DNA Content Histograms CellCycle->DNAHistograms

Figure 2: Experimental workflow for phenotypic analysis.

References

cross-validation of MukB protein-protein interactions using multiple independent methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating the protein-protein interactions of Escherichia coli MukB, a key component of the bacterial condensin complex essential for chromosome segregation. The data presented is compiled from multiple independent studies, offering a cross-validated perspective on the MukB interactome. Detailed experimental protocols for the key methodologies are provided to support the interpretation of the presented data and facilitate experimental design.

Unraveling the MukB Interactome: A Multi-Method Approach

The condensin MukBEF, in conjunction with topoisomerase IV, plays a crucial role in the organization and segregation of the bacterial chromosome.[1][2] Understanding the direct physical and functional interactions between the subunits of this complex is paramount. The following sections summarize the key validated interactions of MukB.

MukB Interaction with MukF and MukE

Studies have shown that MukB forms a stable complex with MukF and MukE.[3][4] MukF appears to be essential for the interaction between MukB and MukE, while MukF itself can directly associate with MukB in the absence of MukE.[3][4] These interactions are localized to the C-terminal globular domain of MukB.[3][4] Interestingly, the formation of the tripartite MukBEF complex in vitro is enhanced by the presence of Ca²⁺ or Mg²⁺ ions.[3]

MukB Interaction with Topoisomerase IV (ParC subunit)

A significant body of evidence points to a direct physical and functional interaction between MukB and topoisomerase IV, specifically with its ParC subunit.[1][2][5] This interaction is mediated by the dimerization domain of MukB and the C-terminal domain of ParC.[1][2][5] This interaction is not only physical but also functional, as MukB has been shown to stimulate the DNA relaxation and decatenation activities of topoisomerase IV.[1][5] This functional interplay is critical for efficient chromosome segregation.[1][2]

Quantitative Analysis of MukB Interactions

The following table summarizes the quantitative data from various studies that have characterized the interactions of MukB with its partners. This allows for a direct comparison of the binding affinities determined by different techniques.

Interacting ProteinsExperimental MethodReported Binding Affinity (Kd)Reference
MukB-D and ParCIsothermal Titration Calorimetry (ITC)~0.4 µM[1]
MukB-D and ParC-CTDIsothermal Titration Calorimetry (ITC)~0.5 µM[1]
MukB (645–804) and ParCIsothermal Titration Calorimetry (ITC)~0.5 µM[1]

Note: MukB-D refers to the dimerization domain of MukB. ParC-CTD refers to the C-terminal domain of ParC.

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the validity and context of the interaction data. Below are detailed methodologies for the key experiments cited in the validation of MukB protein-protein interactions.

Co-Immunoprecipitation (Co-IP)

Co-immunoprecipitation is a widely used technique to study protein-protein interactions in vivo.[6][7]

Principle: An antibody specific to a "bait" protein is used to capture the protein from a cell lysate. Any proteins that are bound to the bait protein ("prey") will also be captured. The entire complex is then isolated, and the prey proteins are identified.[6][8]

Detailed Protocol:

  • Cell Lysis: E. coli cells expressing the bait protein (e.g., HA-tagged ParC) are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.[9]

  • Pre-clearing: The cell lysate is incubated with beads (e.g., Protein A/G agarose) alone to reduce non-specific binding of proteins to the beads.

  • Immunoprecipitation: The pre-cleared lysate is incubated with an antibody specific to the bait protein. This allows the antibody to bind to the bait protein and its interacting partners.

  • Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, thus immobilizing the entire protein complex.

  • Washing: The beads are washed several times with a wash buffer to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies specific to the suspected interacting proteins (e.g., MukB).[6]

Pull-Down Assay

Pull-down assays are an in vitro method used to confirm direct protein-protein interactions.[8][9][10]

Principle: A purified "bait" protein, typically fused to an affinity tag (e.g., His-tag or GST-tag), is immobilized on a resin. This immobilized bait is then incubated with a cell lysate or a purified "prey" protein. If the prey protein interacts with the bait, it will be "pulled down" with the bait protein.[9][10][11]

Detailed Protocol:

  • Bait Protein Immobilization: A purified, tagged bait protein (e.g., His₆-MukB-D) is incubated with an affinity resin (e.g., Ni-NTA agarose) to immobilize it.[9]

  • Incubation with Prey: The immobilized bait protein is incubated with a cell lysate containing the prey protein (e.g., ParC) or a purified prey protein.

  • Washing: The resin is washed extensively with a wash buffer to remove non-specifically bound proteins.[12]

  • Elution: The bait-prey complex is eluted from the resin. The elution method depends on the affinity tag used (e.g., imidazole (B134444) for His-tags, glutathione (B108866) for GST-tags).

  • Analysis: The eluted fractions are analyzed by SDS-PAGE and Western blotting to detect the presence of the prey protein.[9]

Yeast Two-Hybrid (Y2H) Assay

The yeast two-hybrid system is a genetic method used to screen for and confirm protein-protein interactions in vivo.[13][14][15]

Principle: The assay is based on the modular nature of transcription factors, which have a DNA-binding domain (DBD) and an activation domain (AD). The bait protein is fused to the DBD, and the prey protein is fused to the AD. If the bait and prey proteins interact, they bring the DBD and AD into close proximity, reconstituting a functional transcription factor. This then drives the expression of a reporter gene, which can be detected.[13][14][15][16]

Detailed Protocol:

  • Vector Construction: The genes for the bait and prey proteins are cloned into separate Y2H vectors, creating fusions with the DBD and AD, respectively.

  • Yeast Transformation: The bait and prey plasmids are co-transformed into a suitable yeast strain that has reporter genes (e.g., HIS3, lacZ) under the control of a promoter recognized by the reconstituted transcription factor.

  • Selection and Screening: Transformed yeast cells are plated on selective media. If the bait and prey proteins interact, the reporter gene will be expressed, allowing the yeast to grow on the selective medium (e.g., lacking histidine) or produce a color change (e.g., blue colonies in the presence of X-gal for the lacZ reporter).

  • Validation: Positive interactions are typically re-tested and validated to eliminate false positives.

Visualizing MukB Interactions and Experimental Workflow

To provide a clearer understanding of the relationships and processes described, the following diagrams have been generated using Graphviz (DOT language).

MukB_Interaction_Network MukB MukB MukF MukF MukB->MukF Direct Interaction MukE MukE MukB->MukE Interaction via MukF ParC ParC MukB->ParC Direct Interaction MukF->MukE Mediates Interaction TopoIV Topoisomerase IV (ParC/ParE)

Caption: A diagram illustrating the known protein-protein interactions of MukB.

CrossValidation_Workflow cluster_in_vivo In Vivo Methods cluster_in_vitro In Vitro Methods Y2H Yeast Two-Hybrid Validation Validated Interaction Y2H->Validation CoIP Co-Immunoprecipitation CoIP->Validation PullDown Pull-Down Assay PullDown->Validation ITC Isothermal Titration Calorimetry (ITC) GelShift Gel Mobility Shift Assay HypothesizedInteraction Hypothesized MukB Interaction HypothesizedInteraction->Y2H HypothesizedInteraction->CoIP HypothesizedInteraction->PullDown Validation->ITC Quantitative Analysis Validation->GelShift Functional Analysis

Caption: A generalized workflow for the cross-validation of protein-protein interactions.

References

Safety Operating Guide

Navigating the Disposal of MukB Protein: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and cellular biology, the proper handling and disposal of proteins like MukB, a key component of the bacterial chromosome condensation machinery, are paramount for laboratory safety and regulatory compliance. While specific disposal protocols for MukB protein are not explicitly detailed in publicly available safety data sheets, established best practices for managing non-infectious biological materials and associated chemical waste provide a clear framework for its safe disposition. This guide offers essential, step-by-step information to ensure the responsible management of this compound waste streams in a laboratory setting.

Immediate Safety and Handling Protocols

Before commencing any work with this compound, it is crucial to adhere to general laboratory safety guidelines. This includes the mandatory use of personal protective equipment (PPE) such as lab coats, safety goggles, and gloves.[1][2][3][4] All manipulations should be performed in a designated clean area, and work surfaces should be decontaminated both before and after use, typically with a 70% alcohol solution.[1] In case of spills, they must be cleaned up immediately.[1]

When handling purified proteins, the primary risks are often associated with the buffers and reagents used during the purification and experimental processes. For instance, reagents like acrylamide, used in gel electrophoresis, are toxic and should be handled in a fume hood.[1] Similarly, care should be taken with detergents like SDS, which can be an irritant.[1]

Waste Segregation and Disposal Procedures

The proper disposal of waste generated during research involving this compound hinges on correct segregation at the source. Different types of waste require different disposal pathways.

Solid Waste:

  • Non-contaminated materials: Items such as gloves, paper towels, and centrifuge tubes that have not come into direct contact with hazardous chemicals can typically be disposed of as regular laboratory waste.

  • Contaminated materials: Solid waste that has been in contact with potentially hazardous chemicals used in protein purification or analysis (e.g., gels stained with DNA-intercalating dyes) should be collected in designated, clearly labeled hazardous waste containers.[1] Sharps, including needles and blades, must always be disposed of in puncture-resistant sharps containers.[2][3]

Liquid Waste:

  • Aqueous solutions: Buffer solutions containing purified this compound, in the absence of other hazardous chemicals, can generally be disposed of down the drain with copious amounts of water, provided they comply with local regulations.

  • Chemical waste: Solutions containing hazardous materials, such as organic solvents or heavy metals, must be collected in appropriate, labeled hazardous waste containers for chemical waste disposal.[4]

The following table summarizes general recommendations for laboratory disinfectants that can be used for surface decontamination.

DisinfectantConcentrationApplication
Ethanol (B145695)70%General surface decontamination of benchtops and equipment.[1]
Sodium Hypochlorite (Bleach)10% (v/v)Broad-spectrum decontamination of surfaces and liquid biological waste.
Isopropanol70%Alternative to ethanol for surface disinfection.

Note: The efficacy of disinfectants can be affected by the presence of organic matter. Surfaces should be cleaned of visible debris before disinfection.

Experimental Workflow for Waste Disposal

The logical flow for the proper disposal of materials related to this compound research is depicted in the diagram below. This workflow emphasizes the critical step of waste segregation based on the nature of the contamination.

MukB_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Final Disposal Start Waste from This compound Experiments IsHazardous Hazardous Chemical Contamination? Start->IsHazardous IsSharp Is it a Sharp? IsHazardous->IsSharp No ChemWaste Hazardous Chemical Waste Container IsHazardous->ChemWaste Yes RegularWaste Regular Lab Waste Bin IsSharp->RegularWaste No SharpsContainer Sharps Container IsSharp->SharpsContainer Yes IsLiquid Liquid or Solid? IsLiquid->RegularWaste Solid DrainDisposal Drain Disposal (with water) IsLiquid->DrainDisposal Liquid (non-hazardous) RegularWaste->IsLiquid

This compound Waste Disposal Workflow

By adhering to these general safety and disposal procedures, laboratories can ensure the safe handling of this compound and the responsible management of all associated waste materials, thereby fostering a secure and compliant research environment.

References

Essential Safety and Logistical Information for Handling MukB Protein

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The minimum required PPE for handling MukB protein includes:

  • Hand Protection: Nitrile gloves are the minimum requirement. It is recommended to use double gloves for added protection. Gloves should be inspected for any tears or punctures before use and removed immediately if they come into contact with the protein solution. Hands should be washed thoroughly after removing gloves.[4]

  • Eye and Face Protection: Safety glasses with side shields are mandatory to protect against splashes.[2][4] For procedures with a higher risk of splashing, such as pouring large volumes, a face shield should be worn in addition to safety glasses.[4]

  • Body Protection: A laboratory coat is essential to protect skin and personal clothing from contamination.[1][2] For larger-scale operations, an impervious apron may be necessary.[3]

  • Respiratory Protection: While not typically required for handling non-volatile protein solutions in well-ventilated areas, a risk assessment should be conducted. If aerosolization is possible, a suitable respirator may be necessary.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have a spill kit readily accessible.

2. Handling:

  • All handling of the this compound solution should be performed in a designated, well-ventilated area.[1][2][3]

  • Avoid direct contact with the skin and eyes.[2][3]

  • Do not eat, drink, or smoke in the laboratory.[1]

  • Use sterile techniques to prevent contamination of the protein sample.[6]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical advice.[1]

  • Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.

4. Spill Response:

  • Alert others in the vicinity.

  • Wear appropriate PPE, including double nitrile gloves, a lab coat, and eye protection.[1][6]

  • Contain the spill using absorbent materials from the spill kit.[6]

  • Decontaminate the area, for instance, with a 10% bleach solution, and allow for a sufficient contact time.[1][7]

  • Collect all contaminated materials in a sealed container for proper disposal.[1][7]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental release and potential biological activity.

  • Liquid Waste: Uncontaminated or inactivated this compound solutions may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.[7] However, a risk assessment should be performed. Inactivation can be achieved through chemical methods (e.g., 10% bleach solution for at least 30 minutes) or heat (e.g., boiling for at least 30 minutes).[7]

  • Solid Waste: All contaminated solid waste, including gloves, tubes, and paper towels, should be collected in a designated biohazardous waste container.[7] This waste should then be decontaminated, typically by autoclaving, before final disposal as regulated medical waste.[7][8]

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated, puncture-proof sharps container.[7]

Quantitative Data Summary

While no specific quantitative exposure limits for this compound were found, the following table summarizes key parameters for handling and disposal based on general recommendations for recombinant proteins.

ParameterRecommendationSource
Spill Decontamination 10% bleach solution[1][7]
Chemical Inactivation Time Minimum 30 minutes[7]
Heat Inactivation Temperature 100°C[7]
Heat Inactivation Time Minimum 30 minutes[7]

Experimental Protocols

Detailed experimental protocols for the safe handling of this compound are not available in the public domain. The procedures outlined in the "Operational Plan for Safe Handling" and "Disposal Plan" sections of this document provide a framework for developing specific laboratory protocols. All laboratory-specific protocols should be written in accordance with institutional Environmental Health and Safety (EHS) guidelines.[7]

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

MukB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_protein 3. Handle this compound don_ppe->handle_protein decontaminate_area 4. Decontaminate Work Area handle_protein->decontaminate_area doff_ppe 5. Doff PPE decontaminate_area->doff_ppe liquid_waste 6a. Inactivate Liquid Waste doff_ppe->liquid_waste solid_waste 6b. Segregate Solid Waste doff_ppe->solid_waste dispose_liquid 7a. Dispose of Inactivated Liquid liquid_waste->dispose_liquid dispose_solid 7b. Autoclave & Dispose of Solid Waste solid_waste->dispose_solid

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.